molecular formula C6H12O6 B7824498 L-Fructose-1-13C CAS No. 686298-95-3

L-Fructose-1-13C

Katalognummer: B7824498
CAS-Nummer: 686298-95-3
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: LKDRXBCSQODPBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Laevuflex has been reported in Apium graveolens with data available.

Eigenschaften

IUPAC Name

2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859147
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-95-3, 6347-01-9
Record name 2-Hexulopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686298-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laevuflex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Fructose-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Fructose-1-¹³C, a critical isotopically labeled sugar for metabolic research and drug development. The guide details both enzymatic and chemical synthesis routes, purification protocols, and analytical characterization, with a focus on providing actionable experimental procedures and comparative data.

Introduction

L-Fructose, a rare sugar, and its isotopically labeled analogue, L-Fructose-1-¹³C, are valuable tools in metabolic studies. The ¹³C label at the C1 position allows for the tracing of its metabolic fate through various biochemical pathways, providing insights into cellular metabolism, enzyme kinetics, and the mechanisms of drug action. The synthesis and purification of high-purity L-Fructose-1-¹³C are crucial for the accuracy and reliability of such studies. This guide outlines two primary synthetic strategies: an enzymatic approach starting from D-Glucose-1-¹³C and a chemical synthesis route commencing with L-Sorbose.

Synthesis of L-Fructose-1-¹³C

Two principal pathways for the synthesis of L-Fructose-1-¹³C are presented: enzymatic isomerization of D-Glucose-1-¹³C and chemical synthesis from L-Sorbose-1-¹³C. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Enzymatic Synthesis from D-Glucose-1-¹³C

This method leverages the catalytic activity of glucose isomerase to convert D-Glucose-1-¹³C into a mixture of D-Glucose-1-¹³C and L-Fructose-1-¹³C. The subsequent separation of these two sugars is a critical step.

Experimental Protocol:

  • Preparation of Reaction Mixture:

    • Dissolve D-Glucose-1-¹³C (e.g., 2.5 M) in a suitable buffer, such as Tris-HCl or phosphate buffer, with a pH ranging from 7.0 to 8.5.

    • Add a divalent cation cofactor, typically MgCl₂ (e.g., 0.05 M), which is essential for the activity and stability of glucose isomerase.

  • Enzymatic Isomerization:

    • Add immobilized or soluble glucose isomerase (e.g., from Streptomyces murinus) to the reaction mixture. The enzyme concentration should be optimized for the desired reaction rate.

    • Incubate the mixture at a controlled temperature, typically between 60°C and 80°C. The optimal temperature can be pH-dependent.

    • Monitor the reaction progress over time (e.g., up to 48 hours) until equilibrium is reached, which generally results in an approximately 1:1 mixture of glucose and fructose.

  • Reaction Termination:

    • Stop the reaction by denaturing the enzyme. This can be achieved by adding an acid (e.g., perchloric acid) or by heat treatment.

  • Purification:

    • The resulting mixture of D-Glucose-1-¹³C and L-Fructose-1-¹³C is then subjected to chromatographic purification (see Section 3).

Logical Workflow for Enzymatic Synthesis:

enzymatic_synthesis Start D-Glucose-1-¹³C ReactionMix Prepare Reaction Mixture (Buffer, MgCl₂) Start->ReactionMix Isomerization Enzymatic Isomerization (Glucose Isomerase, 60-80°C) ReactionMix->Isomerization Equilibrium Equilibrium Mixture (Glucose-1-¹³C & Fructose-1-¹³C) Isomerization->Equilibrium Purification Chromatographic Purification Equilibrium->Purification End L-Fructose-1-¹³C Purification->End

Caption: Workflow for the enzymatic synthesis of L-Fructose-1-¹³C.

Chemical Synthesis from L-Sorbose-1-¹³C

This chemical route involves the stereochemical inversion of the hydroxyl groups at the C3 and C4 positions of L-Sorbose-1-¹³C. This method can achieve high yields and is suitable for larger-scale synthesis. A scalable synthesis of L-fructose from L-sorbose has been reported with a total yield of 50.2% and a purity of 99.65%[1].

Experimental Protocol:

  • Synthesis of L-Sorbose-1-¹³C:

    • L-Sorbose-1-¹³C can be synthesized from a suitable ¹³C-labeled precursor. One common method involves the oxidation of D-Sorbitol-1-¹³C using microorganisms like Acetobacter suboxydans[2].

  • Protection of Hydroxyl Groups:

    • Protect the hydroxyl groups of L-Sorbose-1-¹³C that are not involved in the inversion. For instance, reaction with 2,2-dimethoxypropane in the presence of a catalyst like tin(II) chloride can selectively protect the 1,2 and 4,6 hydroxyl groups, forming a di-O-isopropylidene derivative.

  • Activation of the C3 Hydroxyl Group:

    • The hydroxyl group at the C3 position is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in pyridine to form a mesylate or tosylate ester.

  • Epoxide Formation and Inversion:

    • Treatment of the C3-activated intermediate with a base (e.g., sodium hydroxide) leads to the formation of a 3,4-epoxide. This step proceeds with the inversion of the stereochemistry at the C3 position.

  • Epoxide Opening:

    • The epoxide ring is opened under acidic or alkaline conditions to yield the desired stereochemistry at C3 and C4, characteristic of fructose.

  • Deprotection:

    • The protecting groups (e.g., isopropylidene) are removed by acid hydrolysis to yield L-Fructose-1-¹³C[3].

  • Purification:

    • The final product is purified using chromatographic methods (see Section 3).

Signaling Pathway for Chemical Synthesis:

chemical_synthesis LSorbose L-Sorbose-1-¹³C Protection Protection of OH groups (1,2 & 4,6 positions) LSorbose->Protection Activation Activation of C3-OH (Mesylation/Tosylation) Protection->Activation Epoxide Epoxide Formation (Inversion at C3) Activation->Epoxide Opening Epoxide Opening (Inversion at C4) Epoxide->Opening Deprotection Deprotection Opening->Deprotection LFructose L-Fructose-1-¹³C Deprotection->LFructose

Caption: Key steps in the chemical synthesis of L-Fructose-1-¹³C.

Purification of L-Fructose-1-¹³C

Purification is a critical step to ensure the high purity of the final product, which is essential for its use in sensitive applications. The primary challenge in the enzymatic route is the separation of fructose from the structurally similar glucose.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column Selection:

    • An amino-functionalized silica column or a cation-exchange resin column in the calcium or lead form is commonly used for the separation of sugars.

  • Mobile Phase:

    • A mixture of acetonitrile and water is typically used as the mobile phase for amino columns. The ratio can be optimized to achieve the best separation (e.g., 80:20 acetonitrile:water).

    • For ion-exchange columns, deionized water is often used as the eluent.

  • Detection:

    • A refractive index (RI) detector is the most common method for detecting underivatized sugars.

  • Fraction Collection:

    • The eluent is monitored, and fractions corresponding to the L-Fructose-1-¹³C peak are collected.

  • Post-Purification Processing:

    • The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified L-Fructose-1-¹³C. The final product can be lyophilized to obtain a solid powder.

Experimental Workflow for Purification:

purification_workflow Crude Crude L-Fructose-1-¹³C Mixture HPLC Preparative HPLC (e.g., Amino Column) Crude->HPLC Detection Refractive Index Detection HPLC->Detection Collection Fraction Collection Detection->Collection Evaporation Solvent Evaporation Collection->Evaporation Pure Pure L-Fructose-1-¹³C Evaporation->Pure

Caption: General workflow for the purification of L-Fructose-1-¹³C.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of L-Fructose-1-¹³C.

Table 1: Comparison of Synthesis Methods for L-Fructose

ParameterEnzymatic SynthesisChemical Synthesis from L-Sorbose
Starting Material D-Glucose-1-¹³CL-Sorbose-1-¹³C
Key Reagent/Catalyst Glucose IsomeraseMethanesulfonyl Chloride, Base
Typical Yield ~50% (of total sugars)>85%[3]
Purity (Post-Purification) High (>99%)High (>99%)[1]
Key Advantages Mild reaction conditionsHigh yield, Scalable
Key Challenges Separation of glucose and fructoseMulti-step process, use of protecting groups

Table 2: ¹³C-NMR Chemical Shifts for Fructose in D₂O [4]

Carbon Atomβ-fructopyranose (ppm)α-fructofuranose (ppm)β-fructofuranose (ppm)
C1 64.163.862.9
C2 98.8104.9102.1
C3 68.277.280.8
C4 70.275.874.9
C5 69.882.181.2
C6 63.262.461.5

Note: The chemical shifts can vary slightly depending on the solvent and experimental conditions. For L-Fructose-1-¹³C, the C1 signal will be significantly enhanced.

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized L-Fructose-1-¹³C, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method to confirm the position and enrichment of the ¹³C label. The spectrum should show a significantly enhanced signal for the C1 carbon. ¹H-NMR can be used to confirm the overall structure of the fructose molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an RI detector is used to assess the chemical and enantiomeric purity of the final product.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of L-Fructose-1-¹³C. Both enzymatic and chemical routes offer viable pathways to this valuable research tool. The choice of method will depend on specific laboratory resources and project requirements. Careful execution of the described protocols and thorough analytical characterization are paramount to obtaining high-quality L-Fructose-1-¹³C for reliable and reproducible scientific investigations.

References

A Comprehensive Technical Guide to the Physicochemical Properties of ¹³C Labeled L-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fructose, the levorotatory enantiomer of the more common D-fructose, is a monosaccharide with potential applications in various fields of research and development. The incorporation of a stable isotope, Carbon-13 (¹³C), into the L-fructose backbone provides a powerful tool for tracing its metabolic fate and understanding its biological roles without the concerns associated with radioisotopes. This technical guide provides an in-depth overview of the core physicochemical properties of ¹³C labeled L-fructose, detailed experimental protocols for their determination, and a discussion of its potential applications in metabolic research.

While specific experimental data for ¹³C labeled L-fructose is scarce in publicly available literature, the physicochemical properties of unlabeled L-fructose are well-documented. It is important to note that isotopic labeling with ¹³C has a negligible effect on the chemical and most physical properties of a molecule, with the primary difference being a slight increase in molecular weight. Therefore, the data presented for L-fructose can be considered a very close approximation for its ¹³C labeled counterpart.

Physicochemical Properties

The fundamental physicochemical characteristics of L-fructose are summarized in the tables below.

General Properties
PropertyValueSource
Chemical Formula C₆H₁₂O₆[1][2]
Molecular Weight (unlabeled) 180.16 g/mol [1][3]
Molecular Weight (¹³C₆ labeled) approx. 186.16 g/mol Calculated
Appearance White crystalline solid[4][5]
Odor Odorless[4]
Physical Properties
PropertyValueSource
Melting Point 101-103 °C[1][2]
Boiling Point 440.1 °C at 760 mmHg (Predicted)[2]
Density 1.694 g/cm³[2]
Solubility in Water ~4000 g/L (at 25 °C)[6]
Solubility in other solvents Soluble in DMSO (slightly), alcohol (1 g in 15 ml), methanol (1 g in 14 ml), pyridine. Slightly soluble in acetone.[1][7]
Optical Rotation L-(+)-Fructose (Dextrorotatory)[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of sugars like L-fructose are provided below. These protocols can be readily adapted for the analysis of its ¹³C labeled form.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts, from the first sign of liquid to complete liquefaction, is recorded as the melting point.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the L-fructose sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[10]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10][11]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate initially.

    • As the temperature approaches the expected melting point of L-fructose (around 100 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-1 °C).[8]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Principle: A saturated solution of L-fructose is prepared at a specific temperature, and the concentration of the dissolved solute is determined gravimetrically or by other analytical methods.

Apparatus:

  • Constant temperature water bath or shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filter)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of L-fructose to a known volume of the solvent (e.g., water) in a sealed container.

  • Equilibration: Place the container in a constant temperature water bath or shaker and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[12]

  • Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Quantification:

    • Transfer the known volume of the saturated solution to a pre-weighed container.

    • Evaporate the solvent completely in a drying oven at a temperature below the decomposition point of L-fructose.

    • Weigh the container with the dried solute.

    • The mass of the dissolved L-fructose can be calculated by subtracting the initial weight of the container.

  • Calculation: Express the solubility as grams of solute per 100 mL or 100 g of solvent at the specified temperature.

Measurement of Optical Rotation

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a solution of a chiral substance.

Principle: A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active solution. The specific rotation is a characteristic property of a chiral compound.[13]

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

  • Sodium lamp (as a light source, D-line at 589 nm)

  • Analytical balance

  • Volumetric flask

Procedure:

  • Solution Preparation: Accurately weigh a known mass of L-fructose and dissolve it in a known volume of a suitable solvent (e.g., water) in a volumetric flask to obtain a solution of known concentration.[14]

  • Calibration: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.

  • Measurement:

    • Rinse the polarimeter cell with the prepared L-fructose solution and then fill it, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Rotate the analyzer until the light intensity is at a minimum or the two halves of the field of view have equal intensity (depending on the instrument design).

    • Record the observed angle of rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]^T_λ = α / (l × c) where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source.

    • α is the observed angle of rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters.

    • c is the concentration of the solution in g/mL.[15]

Biological Significance and Metabolic Pathways

While D-fructose is the more prevalent and metabolically significant isomer in humans, L-fructose also has biological roles and can be metabolized. Fructose, in general, serves as an energy source and an intermediate for the biosynthesis of fats and proteins.[16][17]

The metabolism of fructose, known as fructolysis, primarily occurs in the liver, intestines, and kidneys.[18][19] Unlike glucose, the initial steps of fructose metabolism are largely insulin-independent. The primary pathway involves the phosphorylation of fructose to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter the glycolytic or gluconeogenic pathways.[20]

The use of ¹³C labeled L-fructose allows researchers to trace the journey of the carbon atoms through these metabolic pathways, providing valuable insights into flux rates and pathway preferences under various physiological and pathological conditions.[21][22]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical experimental workflow for a metabolic study using ¹³C labeled L-fructose and the central pathway of fructose metabolism.

experimental_workflow cluster_preparation Sample Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_interpretation Data Interpretation prep Prepare solution of ¹³C labeled L-fructose admin Administer to research subject (e.g., cell culture, animal model) prep->admin sample Collect biological samples (e.g., blood, tissue, urine) at various time points admin->sample extract Extract metabolites sample->extract analyze Analyze ¹³C enrichment in metabolites using LC-MS or NMR extract->analyze interpret Determine metabolic flux and pathway utilization analyze->interpret fructolysis_pathway ¹³C L-Fructose ¹³C L-Fructose ¹³C Fructose-1-phosphate ¹³C Fructose-1-phosphate ¹³C L-Fructose->¹³C Fructose-1-phosphate Fructokinase ¹³C Dihydroxyacetone\nphosphate (DHAP) ¹³C Dihydroxyacetone phosphate (DHAP) ¹³C Fructose-1-phosphate->¹³C Dihydroxyacetone\nphosphate (DHAP) Aldolase B ¹³C Glyceraldehyde ¹³C Glyceraldehyde ¹³C Fructose-1-phosphate->¹³C Glyceraldehyde Aldolase B Glycolysis / Gluconeogenesis Glycolysis / Gluconeogenesis ¹³C Dihydroxyacetone\nphosphate (DHAP)->Glycolysis / Gluconeogenesis ¹³C Glyceraldehyde->Glycolysis / Gluconeogenesis Triokinase TCA Cycle TCA Cycle Glycolysis / Gluconeogenesis->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Glycolysis / Gluconeogenesis->Fatty Acid Synthesis

References

A Technical Guide to L-Fructose-1-¹³C for Probing Stereospecificity in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry. [ 1, 2 ] While tracers like ¹³C-labeled D-glucose and D-fructose have been instrumental in mapping central carbon metabolism, the use of stereoisomers such as L-sugars remains a largely unexplored frontier. This technical guide introduces L-Fructose-1-¹³C as a novel chiral tracer for investigating the stereospecificity of metabolic pathways. Although empirical data on L-fructose metabolism in mammalian systems is limited, this document provides a foundational framework for its use. We extrapolate from the well-established principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) and the known biochemistry of D-fructose to propose hypothetical metabolic pathways for L-fructose, detail comprehensive experimental protocols, and outline strategies for data analysis and interpretation. This guide serves as a resource for researchers aiming to design and execute pioneering studies into the stereoselective aspects of sugar metabolism, a potentially critical dimension in understanding diseases like cancer and metabolic syndrome.

Core Principles of ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. [ 1 ] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The resulting mass shifts and their distribution patterns (Mass Isotopologue Distributions, or MIDs) are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. [ 2, 5 ] These MIDs are a direct reflection of the metabolic pathways that were active, allowing researchers to infer the relative or absolute flux through different routes. [ 9 ] This method is considered the gold standard for quantifying cellular metabolic activity. [ 2 ]

The general workflow for a ¹³C-MFA experiment is a multi-step process that requires careful planning and execution.

G cluster_prep Experimental Preparation cluster_labeling Isotope Labeling cluster_analysis Analysis cluster_data Data Interpretation exp_design Experimental Design (Select Tracer & System) cell_culture Cell Culture exp_design->cell_culture labeling Introduce L-Fructose-1-¹³C (Steady-State or Dynamic) cell_culture->labeling quench Quench Metabolism (e.g., Cold Methanol) labeling->quench extraction Metabolite Extraction quench->extraction lcms LC-MS/MS Analysis extraction->lcms mid_analysis MID Calculation & Correction lcms->mid_analysis flux_calc Metabolic Flux Calculation mid_analysis->flux_calc pathway_map Pathway Mapping flux_calc->pathway_map G cluster_fructose D-Fructose Metabolism cluster_glycolysis Central Carbon Metabolism Fructose D-Fructose-1-¹³C F1P D-Fructose-1-Phosphate-¹³C Fructose->F1P Fructokinase (KHK) DHAP DHAP-¹³C F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Lower Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate-¹³C Glyceraldehyde->G3P Triokinase G3P->Glycolysis Pyruvate Pyruvate-¹³C Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA G cluster_l_fructose Proposed L-Fructose Metabolism lFructose L-Fructose-1-¹³C lF1P L-Fructose-1-Phosphate-¹³C lFructose->lF1P Fructokinase? (Low Affinity) lF6P L-Fructose-6-Phosphate lFructose->lF6P Hexokinase? Unknown Downstream Metabolites (Accumulation or Further Metabolism) lF1P->Unknown lF6P->Unknown

Isotopic Enrichment Strategies for L-Fructose-1-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary strategies for the isotopic enrichment of L-fructose at the C-1 position with carbon-13 (L-Fructose-1-13C). L-Fructose, a rare sugar, and its isotopically labeled counterpart, are valuable tools in metabolic research, drug development, and in vivo imaging. This document details the core chemical and enzymatic synthesis routes, presenting quantitative data, experimental methodologies, and visual workflows to aid researchers in the selection and implementation of the most suitable enrichment strategy.

Introduction to Isotopic Enrichment of L-Fructose

The specific labeling of molecules with stable isotopes like 13C allows for the tracing of metabolic pathways, the elucidation of reaction mechanisms, and the quantification of metabolic fluxes without the use of radioactive materials. This compound is of particular interest for studying the metabolism of L-sugars, which are often poorly metabolized in humans and have potential applications as low-calorie sweeteners or therapeutic agents. The strategic placement of the 13C label at the C-1 position enables detailed analysis of the initial steps of fructose metabolism and its subsequent molecular fate.

Core Enrichment Strategies

Two primary strategies are employed for the synthesis of this compound: chemical synthesis and enzymatic conversion.

  • Chemical Synthesis: This approach typically involves the chain elongation of a smaller L-arabinose precursor using a 13C-labeled cyanide source via the Kiliani-Fischer synthesis. This method allows for the direct and specific introduction of the 13C isotope at the C-1 position.

  • Enzymatic Conversion: This strategy utilizes the enzymatic isomerization of L-Glucose-1-13C to this compound. This method leverages the specificity of enzymes to achieve the desired transformation under mild reaction conditions.

The choice between these strategies depends on factors such as the availability of starting materials, desired isotopic enrichment, yield, and the scale of the synthesis.

Chemical Synthesis: The Kiliani-Fischer Approach

The Kiliani-Fischer synthesis is a classical method in carbohydrate chemistry for elongating the carbon chain of an aldose. By using a 13C-labeled cyanide, this reaction can be adapted to produce L-Glucose-1-13C and L-Mannose-1-13C from L-arabinose. The subsequent isomerization of L-Glucose-1-13C yields the target molecule, this compound.

Synthesis Workflow

The overall workflow for the chemical synthesis of this compound is depicted below.

cluster_0 Chemical Synthesis Workflow L-Arabinose L-Arabinose Cyanohydrin Intermediates (1-13C) Cyanohydrin Intermediates (1-13C) L-Arabinose->Cyanohydrin Intermediates (1-13C) [13C]NaCN Aldonic Acid Lactones (1-13C) Aldonic Acid Lactones (1-13C) Cyanohydrin Intermediates (1-13C)->Aldonic Acid Lactones (1-13C) Hydrolysis L-Glucose-1-13C & L-Mannose-1-13C L-Glucose-1-13C & L-Mannose-1-13C Aldonic Acid Lactones (1-13C)->L-Glucose-1-13C & L-Mannose-1-13C Reduction Purification Purification L-Glucose-1-13C & L-Mannose-1-13C->Purification Chromatography This compound This compound L-Glucose-1-13C L-Glucose-1-13C Purification->L-Glucose-1-13C L-Glucose-1-13C->this compound Isomerization (Chemical or Enzymatic)

Chemical Synthesis Workflow for this compound.
Experimental Protocol: Modified Kiliani-Fischer Synthesis

This protocol outlines the general steps for the synthesis of L-Glucose-1-13C from L-arabinose, which can then be isomerized to this compound.

Materials:

  • L-Arabinose

  • Sodium cyanide-13C ([¹³C]NaCN)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂/Pd-BaSO₄)

  • Ion-exchange resins for purification

  • Deionized water

Procedure:

  • Cyanohydrin Formation:

    • Dissolve L-arabinose in deionized water.

    • Add a solution of [¹³C]NaCN to the L-arabinose solution while maintaining a basic pH with NaOH.

    • Stir the reaction mixture at room temperature to allow for the formation of the epimeric cyanohydrins (L-glucononitrile-1-¹³C and L-mannononitrile-1-¹³C).

  • Hydrolysis to Aldonic Acids:

    • Carefully acidify the reaction mixture with H₂SO₄.

    • Heat the solution to hydrolyze the cyanohydrins to their corresponding aldonic acids (L-gluconic-1-¹³C acid and L-mannonic-1-¹³C acid). This step also facilitates the formation of the more stable lactones.

  • Reduction to Aldoses:

    • Method A (Sodium Borohydride): Adjust the pH of the aldonic acid mixture and slowly add NaBH₄ to reduce the lactones to the corresponding aldoses (L-Glucose-1-¹³C and L-Mannose-1-¹³C).

    • Method B (Catalytic Hydrogenation): Alternatively, the cyanohydrins can be directly reduced to the aldoses using hydrogen gas with a palladium on barium sulfate catalyst (Pd-BaSO₄).

  • Purification of L-Glucose-1-13C:

    • The resulting mixture of L-Glucose-1-¹³C and L-Mannose-1-¹³C can be separated using column chromatography on a suitable resin (e.g., Dowex 50W).

Quantitative Data
ParameterValue/RangeCitation
Starting Material L-Arabinose
Labeling Reagent [¹³C]NaCN
Key Intermediate L-Glucose-1-¹³C
Overall Yield Variable, dependent on separation efficiency
Isotopic Enrichment Typically >98% at C-1

Enzymatic Conversion Strategy

The enzymatic isomerization of L-Glucose-1-13C to this compound offers a highly specific and efficient method for producing the target molecule. This process typically utilizes xylose isomerase, an enzyme that can catalyze the interconversion of aldoses and ketoses.

Enzymatic Conversion Workflow

The workflow for the enzymatic synthesis of this compound is illustrated below.

cluster_1 Enzymatic Conversion Workflow L-Glucose-1-13C L-Glucose-1-13C Isomerization Reaction Isomerization Reaction L-Glucose-1-13C->Isomerization Reaction Xylose Isomerase Reaction Mixture Reaction Mixture Isomerization Reaction->Reaction Mixture Equilibrium Purification Purification Reaction Mixture->Purification Chromatography This compound This compound Purification->this compound

Enzymatic Conversion Workflow for this compound.
Experimental Protocol: Enzymatic Isomerization

This protocol outlines the general steps for the enzymatic conversion of L-Glucose-1-13C to this compound.

Materials:

  • L-Glucose-1-13C

  • Xylose isomerase (e.g., from Candida utilis)[1]

  • Phosphate buffer (pH ~7.0-7.5)

  • Magnesium sulfate (MgSO₄) and Cobalt chloride (CoCl₂) as cofactors

  • Borate compound (e.g., sodium tetraborate) to shift equilibrium (optional)

  • Ion-exchange resin for purification

Procedure:

  • Enzyme Preparation:

    • Prepare a solution of xylose isomerase in phosphate buffer. The optimal enzyme concentration should be determined empirically.

  • Isomerization Reaction:

    • Dissolve L-Glucose-1-¹³C in the phosphate buffer containing MgSO₄ and CoCl₂.

    • Add the xylose isomerase solution to the substrate solution.

    • Incubate the reaction mixture at an optimal temperature (typically 50-60 °C) with gentle agitation.

    • To drive the reaction towards fructose formation, a borate compound can be added to the reaction mixture, which selectively complexes with fructose.[1]

    • Monitor the reaction progress using techniques such as HPLC or TLC.

  • Reaction Termination and Enzyme Removal:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80-90 °C for a short period) or by acidification.

    • Remove the denatured enzyme by centrifugation or filtration.

  • Purification of this compound:

    • The resulting mixture of L-Fructose-1-¹³C and unreacted L-Glucose-1-¹³C can be separated by column chromatography using a cation exchange resin in the calcium form.[2] Fructose is typically retained more strongly on the column than glucose, allowing for their separation.[2]

Quantitative Data
ParameterValue/RangeCitation
Starting Material L-Glucose-1-¹³C
Enzyme Xylose Isomerase[1]
Reaction pH 7.0 - 7.5
Reaction Temperature 50 - 60 °C
Equilibrium Conversion ~50% (can be shifted with borate)[1]
Isotopic Enrichment >98% (preserved from starting material)

Purification and Analysis

Regardless of the synthesis strategy employed, the purification of this compound from the reaction mixture is a critical step to ensure high purity for research applications.

Purification

Chromatography is the most common method for separating fructose from glucose and other reaction byproducts.

  • Ion-Exchange Chromatography: As mentioned, cation exchange resins in the Ca²⁺ form are effective for separating fructose and glucose.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-based column) can provide high-resolution separation and purification of the final product.

Analysis and Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for confirming the position of the ¹³C label and determining the isotopic enrichment.[3][4] The chemical shifts in the ¹³C NMR spectrum are characteristic of the carbon skeleton of fructose.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the labeled fructose and to assess the isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

Conclusion

The synthesis of this compound can be achieved through both chemical and enzymatic strategies. The chemical approach, primarily the Kiliani-Fischer synthesis, allows for the direct incorporation of the ¹³C label at the C-1 position but may involve multiple steps and potentially lower overall yields. The enzymatic approach, utilizing the isomerization of L-Glucose-1-13C, offers high specificity and milder reaction conditions. The selection of the optimal strategy will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the analytical capabilities for purification and characterization. This guide provides the foundational knowledge and general methodologies to assist researchers in the successful enrichment of L-fructose with ¹³C for their advanced studies.

References

Unraveling the Enigma of L-Fructose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the metabolic pathways of D-fructose, a prevalent dietary monosaccharide, are well-documented, its stereoisomer, L-fructose, remains a subject of scientific curiosity with a sparsely detailed metabolic fate in mammals. This technical guide delves into the fundamental research on L-fructose metabolism, consolidating the current understanding of its enzymatic interactions, potential metabolic pathways, and the experimental methodologies used to investigate this rare sugar. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the unique biochemical behavior of L-sugars.

The core of L-fructose's metabolic journey appears to initiate with phosphorylation, a critical step for trapping sugars within the cell for further processing. Evidence points towards the involvement of ketohexokinase (KHK), the primary enzyme in D-fructose metabolism, in this initial step. However, the subsequent steps in the catabolism of L-fructose-1-phosphate are not well-elucidated in mammalian systems. Insights from microbial metabolism of related L-sugars, such as L-sorbose, suggest potential downstream pathways that may involve reductases and other modifying enzymes.

Core Metabolic Pathways and Key Enzymes

The metabolic pathway of L-fructose in mammals is not as clearly defined as that of its D-isomer. However, based on existing research on related L-sugars and the substrate promiscuity of certain enzymes, a putative pathway can be proposed.

Phosphorylation of L-Fructose

The initial and rate-limiting step in the metabolism of D-fructose is its phosphorylation to D-fructose-1-phosphate by ketohexokinase (KHK) . Recent studies on the rare sugar L-sorbose have demonstrated that mammalian KHK can phosphorylate this L-ketohexose to L-sorbose-1-phosphate. Given the structural similarity between L-fructose and L-sorbose, it is highly probable that KHK also catalyzes the phosphorylation of L-fructose to L-fructose-1-phosphate .

L_Fructose_Phosphorylation L_Fructose L-Fructose LF1P L-Fructose-1-Phosphate L_Fructose->LF1P ATP ATP ADP ADP ATP->ADP KHK Ketohexokinase (KHK) KHK->L_Fructose KHK->ATP

Potential Fates of L-Fructose-1-Phosphate

The metabolic fate of L-fructose-1-phosphate in mammals is currently unknown. In the metabolism of D-fructose, D-fructose-1-phosphate is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. It is uncertain whether aldolase B can act on L-fructose-1-phosphate.

Alternative pathways observed in microorganisms for other L-sugars may provide clues. For instance, in some bacteria, L-sorbose-1-phosphate is acted upon by a reductase. A similar enzymatic step could potentially convert L-fructose-1-phosphate to an L-sugar alcohol phosphate.

Microbial Metabolism of L-Sorbose: A Potential Analogy

In certain bacteria, such as Lactobacillus casei, the metabolism of L-sorbose is well-characterized and involves a dedicated sor operon. The key enzymes in this pathway include an L-sorbose-1-phosphate reductase. This suggests that a plausible metabolic route for L-ketohexose phosphates involves reduction.

In other bacteria like Gluconobacter species, L-sorbose can be reduced to D-sorbitol by an NADPH-dependent L-sorbose reductase. This highlights the potential for reductase enzymes to play a crucial role in the metabolism of L-sugars.

Quantitative Data on Relevant Enzymes

Quantitative data on the enzymatic activity with L-fructose as a substrate is scarce. The following table summarizes available kinetic data for ketohexokinase with its primary substrate, D-fructose, which may serve as a baseline for comparative studies with L-fructose.

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (units/mg protein)Reference
Ketohexokinase (KHK-C)D-FructoseHuman Liver~0.5High[1]
Ketohexokinase (KHK-A)D-FructoseHuman (ubiquitous)HighLow[1]

Experimental Protocols

Assay for Ketohexokinase Activity

This protocol is adapted for measuring the phosphorylation of fructose and can be modified to test for L-fructose activity.

Principle: The activity of ketohexokinase is determined by coupling the production of ADP from the phosphorylation of fructose to the oxidation of NADH via the pyruvate kinase and lactate dehydrogenase reactions. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl

  • ATP solution: 100 mM

  • Phosphoenolpyruvate (PEP) solution: 50 mM

  • NADH solution: 10 mM

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (commercially available)

  • Substrate: 1 M D-fructose or L-fructose solution

  • Enzyme sample (e.g., purified KHK or cell lysate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL ATP solution

    • 20 µL PEP solution

    • 20 µL NADH solution

    • 10 µL PK/LDH enzyme mix

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for the depletion of any endogenous pyruvate.

  • Initiate the reaction by adding 100 µL of the fructose substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the ketohexokinase activity.

KHK_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement Prep Prepare Reaction Mix (Buffer, ATP, PEP, NADH, PK/LDH) AddEnzyme Add Enzyme Sample Prep->AddEnzyme Incubate Incubate (5 min, 37°C) AddEnzyme->Incubate AddSubstrate Add Fructose Substrate Incubate->AddSubstrate Measure Monitor A340 Decrease AddSubstrate->Measure

Aldolase B Activity Assay

This protocol is for measuring the cleavage of D-fructose-1-phosphate and can be adapted to test for activity on L-fructose-1-phosphate.

Principle: The activity of aldolase B is determined by coupling the production of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate to the oxidation of NADH via the triosephosphate isomerase and glycerol-3-phosphate dehydrogenase reactions. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5)

  • NADH solution: 10 mM

  • Triosephosphate Isomerase (TPI) / Glycerol-3-Phosphate Dehydrogenase (GDH) enzyme mix (commercially available)

  • Substrate: 100 mM D-fructose-1-phosphate or L-fructose-1-phosphate solution

  • Enzyme sample (e.g., purified aldolase B or liver homogenate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 20 µL NADH solution

    • 10 µL TPI/GDH enzyme mix

  • Add the enzyme sample to the reaction mixture and incubate for 2 minutes at 25°C.

  • Initiate the reaction by adding 100 µL of the fructose-1-phosphate substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is proportional to the aldolase B activity.

Aldolase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement Prep Prepare Reaction Mix (Buffer, NADH, TPI/GDH) AddEnzyme Add Enzyme Sample Prep->AddEnzyme Incubate Incubate (2 min, 25°C) AddEnzyme->Incubate AddSubstrate Add Fructose-1-Phosphate Substrate Incubate->AddSubstrate Measure Monitor A340 Decrease AddSubstrate->Measure

Conclusion and Future Directions

The fundamental research on L-fructose metabolism is still in its nascent stages. While a definitive metabolic pathway in mammals remains to be fully elucidated, current evidence strongly suggests that the initial step is phosphorylation by ketohexokinase. The subsequent fate of L-fructose-1-phosphate is a key area for future investigation. Researchers are encouraged to explore the substrate specificity of aldolase B with L-fructose-1-phosphate and to investigate the presence of reductases that may act on L-fructose or its phosphorylated derivatives.

The provided experimental protocols offer a starting point for characterizing the enzymatic reactions involved in L-fructose metabolism. A deeper understanding of these pathways will not only expand our knowledge of carbohydrate metabolism but may also open new avenues for drug development, particularly in the context of metabolic disorders and the use of rare sugars in therapeutics. Further research into microbial pathways for L-sugar metabolism may also provide valuable insights into potential mammalian analogues.

References

L-Fructose-1-13C as a Stable Isotope Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, providing a powerful means to delineate the intricate pathways of nutrient utilization and identify dysregulated metabolism in various disease states. Among these, 13C-labeled substrates are paramount for tracing the fate of carbon atoms through complex biochemical networks. This technical guide focuses on L-Fructose-1-13C, a stable isotope-labeled sugar with unique properties for metabolic research.

While the naturally occurring and metabolically significant form of fructose is D-fructose, the use of its stereoisomer, L-fructose, as a tracer offers distinct advantages. Mammalian enzymatic machinery is stereospecific, primarily recognizing and metabolizing D-sugars. L-sugars, including L-fructose, are generally not metabolized or are metabolized at negligible rates. This characteristic makes this compound an excellent tracer for investigating transport and distribution processes without the confounding variable of metabolic conversion, providing a clear picture of cellular uptake and bioavailability.

This guide will provide a comprehensive overview of D-fructose metabolism as the biological context, followed by the specific applications of this compound as a stable isotope tracer. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize key pathways and workflows to empower researchers in their study design and execution.

Core Concepts: The Metabolic Landscape of Fructose

To appreciate the utility of this compound, it is essential to first understand the metabolic fate of its biologically active counterpart, D-fructose. Unlike glucose, which is utilized by virtually all cells in the body, D-fructose is primarily metabolized in the liver, intestine, and kidneys.[1][2] This distinct metabolic route has significant physiological and pathological implications.

The primary pathway for D-fructose metabolism is fructolysis.[2][3] The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase).[3] This step traps fructose within the cell. Subsequently, aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1] These three-carbon molecules can then enter various metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis (the synthesis of fatty acids).[3][4]

Signaling Pathways Influenced by Fructose Metabolism

The metabolism of D-fructose can significantly impact cellular signaling, particularly in the liver. High fructose intake can lead to the activation of transcription factors that regulate lipid metabolism, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). The activation of these factors promotes the expression of genes involved in de novo lipogenesis, contributing to the accumulation of triglycerides in the liver. Additionally, the rapid phosphorylation of fructose can lead to a transient depletion of intracellular ATP, which can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

This compound: A Tool for Tracing Non-Metabolic Processes

Given the stereospecificity of metabolic enzymes, this compound is not expected to be a significant substrate for fructokinase and subsequent metabolic pathways.[5] This makes it an ideal tracer for studying:

  • Cellular Uptake and Transport: By measuring the intracellular accumulation of this compound, researchers can quantify the activity of fructose transporters, such as GLUT5, without the interference of metabolic trapping.[6]

  • Bioavailability and Absorption: In vivo studies can utilize this compound to assess the rate and extent of fructose absorption from the gastrointestinal tract.

  • Pharmacokinetic Studies: The distribution, and clearance of L-fructose can be tracked to understand its behavior in a biological system, which can be valuable for drug development studies where a non-metabolized sugar analog is needed.

Quantitative Data from Fructose Tracer Studies

The following tables summarize quantitative data from studies using 13C-labeled D-fructose to trace its metabolic fate. While specific data for this compound is not available due to its presumed non-metabolic nature, these data provide a crucial baseline for understanding fructose metabolism.

Metabolic FatePercentage of Ingested D-Fructose DoseStudy ConditionsCitation
Oxidation to CO2 45.0% ± 10.7%Non-exercising subjects (3-6 hours)[4][7]
45.8% ± 7.3%Exercising subjects (2-3 hours)[4][7]
66.0% ± 8.2%Co-ingested with glucose in exercising subjects[4][7]
Conversion to Glucose 41.0% ± 10.5%Non-exercising subjects (3-6 hours)[4][7]
Conversion to Lactate ~25%Within a few hours of ingestion[4]
Direct Conversion to Plasma Triglycerides <1%Short-term studies[4]
Metabolite13C Incorporation from [U-13C6]-D-fructoseCell TypeFructose ConcentrationCitation
Intracellular Palmitate Dose-dependent increaseDifferentiating Adipocytes0.1 - 10 mM[8]
More pronounced dose-dependent increaseDifferentiated Adipocytes0.1 - 10 mM[8]
[1,2-13C2]-Acetyl-CoA ~15% of total poolAdipocytes0.1 mM[8]
35-40% of total poolAdipocytesDose-dependent increase[8]

Experimental Protocols

The following are generalized protocols for conducting stable isotope tracer studies with 13C-labeled fructose. Protocol 1 is designed for tracing the metabolism of D-fructose, while Protocol 2 is adapted for the specific use of this compound as a non-metabolized tracer.

Protocol 1: Metabolic Flux Analysis using [U-13C6]-D-Fructose in Cultured Cells

Objective: To quantify the incorporation of carbon from D-fructose into downstream metabolites such as fatty acids and TCA cycle intermediates.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Standard cell culture medium

  • Glucose-free and fructose-free cell culture medium

  • [U-13C6]-D-fructose

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge

  • Vacuum concentrator

  • LC-MS/MS or GC-MS system

Methodology:

  • Cell Culture and Labeling: a. Plate cells at the desired density and allow them to adhere and grow in standard culture medium. b. On the day of the experiment, aspirate the standard medium and wash the cells once with PBS. c. Add pre-warmed labeling medium containing a defined concentration of [U-13C6]-D-fructose (e.g., 5 mM) and other necessary nutrients. The percentage of labeled fructose can be adjusted based on the experimental goals (e.g., 10% or 100% labeling). d. Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state.

  • Metabolite Extraction: a. To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. b. Immediately add ice-cold 80% methanol to the culture plate. c. Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes. d. Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Analysis: a. Dry the metabolite extracts using a vacuum concentrator. b. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS or GC-MS analysis. c. Analyze the samples to determine the mass isotopomer distribution of target metabolites.

Protocol 2: Cellular Uptake Study using this compound

Objective: To measure the rate of cellular uptake of fructose independent of its metabolism.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound

  • Unlabeled L-fructose (for competition experiments)

  • Ice-cold PBS

  • Cell lysis buffer

  • LC-MS/MS system

Methodology:

  • Cell Culture: a. Plate cells and grow to the desired confluency.

  • Uptake Assay: a. On the day of the experiment, wash the cells twice with warm transport buffer. b. Add transport buffer containing a known concentration of this compound to initiate the uptake. c. For competition experiments, co-incubate with an excess of unlabeled L-fructose or D-fructose. d. Incubate for a short time course (e.g., 0, 1, 5, 15, 30 minutes). e. To stop the uptake, rapidly aspirate the labeling buffer and wash the cells three times with ice-cold PBS.

  • Sample Preparation and Analysis: a. Lyse the cells using a suitable lysis buffer. b. Collect the cell lysates and centrifuge to remove debris. c. Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of this compound. d. Normalize the intracellular this compound concentration to the total protein content of the cell lysate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound as a tracer.

Fructolysis_Pathway D-Fructose D-Fructose Fructose-1-Phosphate Fructose-1-Phosphate D-Fructose->Fructose-1-Phosphate Fructokinase DHAP DHAP Fructose-1-Phosphate->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis De Novo Lipogenesis De Novo Lipogenesis DHAP->De Novo Lipogenesis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde-3-Phosphate Triokinase Glyceraldehyde-3-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Gluconeogenesis Glyceraldehyde-3-Phosphate->De Novo Lipogenesis

Metabolic pathway of D-fructose (Fructolysis).

Signaling_Pathway High Fructose High Fructose Fructolysis Fructolysis High Fructose->Fructolysis ATP_depletion ATP Depletion Fructolysis->ATP_depletion SREBP1c_ChREBP SREBP-1c / ChREBP Activation Fructolysis->SREBP1c_ChREBP AMPK_activation AMPK Activation ATP_depletion->AMPK_activation DNL_genes De Novo Lipogenesis Gene Expression SREBP1c_ChREBP->DNL_genes Triglyceride_synthesis Triglyceride Synthesis DNL_genes->Triglyceride_synthesis

Signaling pathways influenced by D-fructose metabolism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Tracer_Incubation Incubate with This compound Cell_Culture->Tracer_Incubation Quenching Quench Metabolism Tracer_Incubation->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Generalized experimental workflow for this compound tracer studies.

Conclusion

This compound serves as a valuable and specialized tool for researchers in metabolism and drug development. Its presumed inability to be metabolized by mammalian cells allows for the precise investigation of fructose transport and bioavailability, processes that are obscured when using its metabolic counterpart, D-fructose. By understanding the fundamental differences in the metabolism of D- and L-fructose, and by employing the appropriate experimental designs and analytical techniques, scientists can leverage this compound to gain unique insights into the roles of fructose in health and disease. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this powerful stable isotope tracer.

References

Understanding Fructose Catabolism with 13C Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to D-Fructose Catabolism

D-fructose, a monosaccharide commonly found in fruits, honey, and as a component of sucrose and high-fructose corn syrup, is primarily metabolized in the liver, with the intestines, kidneys, skeletal muscle, and adipose tissue also playing a role.[1][2] Unlike glucose, fructose metabolism is not directly regulated by insulin.[1] The primary pathway for fructose metabolism, known as fructolysis, involves a series of enzymatic reactions that convert fructose into intermediates that can enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis.[1][3] 13C labeling is a powerful technique used to trace the metabolic fate of fructose-derived carbons, providing quantitative insights into the flux through these different pathways.[4]

Core Pathways of D-Fructose Catabolism

The catabolism of D-fructose is initiated by its phosphorylation, primarily by fructokinase (ketohexokinase), followed by cleavage into triose phosphates. These can then be funneled into various metabolic routes.

Fructolysis Pathway

The central pathway for fructose breakdown involves three key enzymes primarily found in the liver, kidney, and small intestine:[2][5]

  • Fructokinase (KHK): Phosphorylates fructose to fructose-1-phosphate (F1P).[6]

  • Aldolase B: Cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[6]

  • Triokinase: Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).[2]

DHAP and G3P are intermediates of glycolysis and can proceed through this pathway to generate pyruvate, which can then be converted to lactate or enter the tricarboxylic acid (TCA) cycle via acetyl-CoA.[1]

Fructolysis_Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate (G3P) Glyceraldehyde->G3P Triokinase G3P->Glycolysis

Metabolic Fates of Fructose-Derived Carbons

The triose phosphates generated from fructolysis can have several fates, which can be traced using 13C-labeled fructose:

  • Gluconeogenesis: Conversion to glucose in the liver.[1]

  • Glycogen Synthesis: Replenishment of liver glycogen stores.[1]

  • Lactate Production: Conversion to lactate, which is released into circulation.[2]

  • De Novo Lipogenesis: Conversion to fatty acids and triglycerides.[1]

  • TCA Cycle and Anaplerosis: Entry into the TCA cycle for energy production or biosynthesis, for example, the formation of glutamate.[4]

Fructose_Fates cluster_fructolysis Fructolysis cluster_fates Metabolic Fates Fructose 13C Labeled D-Fructose TrioseP 13C Triose Phosphates Fructose->TrioseP Glucose 13C Glucose (Gluconeogenesis) TrioseP->Glucose Lactate 13C Lactate TrioseP->Lactate FattyAcids 13C Fatty Acids (De Novo Lipogenesis) TrioseP->FattyAcids TCA 13C TCA Cycle Intermediates TrioseP->TCA Glycogen 13C Glycogen Glucose->Glycogen

Quantitative Data from 13C Labeling Studies

The use of 13C labeled fructose allows for the quantification of its metabolic fate. The tables below summarize key findings from such studies.

Table 1: Metabolic Fate of Ingested D-Fructose in Humans

Metabolic FatePercentage of Ingested FructoseStudy PopulationDuration of StudyCitation
Conversion to Glucose29% - 54%Resting Subjects4-6 hours[1][2]
Conversion to Lactate~25%Resting Subjects-[1][2]
Conversion to Glycogen15% - 18%Resting Subjects4-6 hours[1][2]
Direct Conversion to Plasma Triglycerides< 1%--[1]
Oxidation56% - 59%Healthy Adults6 hours[4]

Table 2: Fructose Contribution to Glucose Appearance after Ingestion

Fructose LoadGlucose Synthesized from Fructose (g/kg)Contribution to Overall Glucose AppearanceCitation
0.5 g/kg0.27 ± 0.0431%[4]
1 g/kg0.51 ± 0.0357%[4]

Experimental Protocols for 13C Fructose Labeling Studies

Detailed methodologies are crucial for reproducible research in metabolic tracing. Below are generalized protocols based on cited literature.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis SubjectPrep Subject Preparation (e.g., Fasting) TracerAdmin Administration of 13C-Labeled Fructose (e.g., [U-13C6]-D-fructose) SubjectPrep->TracerAdmin Blood Blood Sampling TracerAdmin->Blood Tissue Tissue Biopsy (if applicable) TracerAdmin->Tissue Breath Breath Condensate (for 13CO2) TracerAdmin->Breath Extraction Metabolite Extraction Blood->Extraction Tissue->Extraction MS Mass Spectrometry (MS) Breath->MS for 13CO2/12CO2 ratio Extraction->MS NMR NMR Spectroscopy Extraction->NMR Data Data Analysis (Isotopomer Distribution) MS->Data NMR->Data

Sample Preparation and 13C Labeling
  • Isotope Tracer: Uniformly labeled [U-13C6]-D-fructose is commonly used to trace all six carbon atoms of the fructose molecule.[4]

  • Administration: The labeled fructose can be administered orally as a drink or infused intravenously, depending on the research question.[4] For studies on post-ingestive metabolism, oral administration is preferred.

  • Dosage: The amount of labeled fructose is typically a percentage of the total fructose load to act as a tracer without significantly altering the total substrate concentration.[4]

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify labeled metabolites. After extraction from plasma or tissue, metabolites are derivatized to make them volatile for GC separation. The mass spectrometer then detects the mass-to-charge ratio of the fragments, allowing for the determination of 13C enrichment in molecules like glucose, lactate, and amino acids.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful non-invasive technique to determine the positional isotopomers of metabolites. This can provide detailed insights into the specific metabolic pathways that were active. For example, the pattern of 13C labeling in glucose can reveal the contributions of different gluconeogenic pathways.

  • Mass Isotopomer Distribution Analysis (MIDA): This is a mathematical analysis of the mass isotopomer patterns to calculate the synthesis rates of polymers like fatty acids and glycogen.[4]

Conclusion

The use of 13C labeling has been instrumental in elucidating the complex metabolic fate of D-fructose. These studies have provided quantitative data demonstrating that fructose is a significant precursor for glucose, lactate, and glycogen, and can contribute to de novo lipogenesis. The detailed experimental protocols and analytical techniques described in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at understanding the intricate role of fructose metabolism in health and disease. Future research in this area will continue to refine our understanding of the regulation of fructolysis and its implications for metabolic disorders.

References

L-Fructose-1-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Fructose-1-13C, a stable isotope-labeled form of L-fructose. This document covers its fundamental chemical properties, applications in metabolic research, and generalized experimental protocols for its use as a tracer.

Core Chemical Data

This compound is a monosaccharide and an isotopologue of L-fructose where the carbon atom at the C-1 position is replaced by its heavy isotope, ¹³C. This labeling makes it a valuable tool for tracing the metabolic fate of fructose in biological systems.

PropertyValueReference
CAS Number 117013-21-5[1][2]
Molecular Formula C₅¹³CH₁₂O₆[2]
Molecular Weight 181.15 g/mol [2]
Isotopic Purity 99 atom % ¹³C
Appearance Powder
Storage Temperature 2-8°C Refrigerator[2]

Applications in Research and Drug Development

The primary application of this compound is as a tracer in metabolic studies.[3] Its non-radioactive nature makes it a safe alternative to radiolabeled isotopes for in vitro and in vivo experiments.

Key applications include:

  • Metabolic Pathway Analysis: Tracing the journey of the ¹³C-labeled carbon through various metabolic pathways, such as glycolysis and the pentose phosphate pathway, provides insights into pathway activity and flux.[4]

  • Quantitative Analysis: It can be used as an internal standard for the accurate quantification of unlabeled L-fructose and its metabolites in biological samples using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Drug Development: In drug development, stable isotopes are incorporated into drug molecules to trace their metabolic profiles and pharmacokinetics.[3] Understanding how a drug candidate affects fructose metabolism can be crucial, especially for drugs targeting metabolic diseases.

Experimental Protocols

While specific experimental designs will vary depending on the research question, a general workflow for a ¹³C tracer experiment using this compound is outlined below.

General Workflow for ¹³C Tracer Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture or Animal Model isotope_prep Prepare this compound Containing Media/Diet incubation Incubate Cells/Administer Diet with this compound isotope_prep->incubation quenching Quench Metabolism incubation->quenching extraction Extract Metabolites quenching->extraction analysis Analyze Metabolites by LC-MS, GC-MS, or NMR extraction->analysis data_analysis Data Analysis and Pathway Mapping analysis->data_analysis

Caption: A generalized workflow for metabolic studies using this compound.

Methodology:

  • Preparation: Cells are cultured in a standard medium, or an animal model is acclimated. A specialized medium or diet containing a known concentration of this compound is prepared.[5]

  • Incubation/Administration: The standard medium is replaced with the isotope-containing medium, and the cells are incubated for a specific period. For animal studies, the specialized diet is administered.[5]

  • Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state, metabolism is rapidly quenched, often using cold methanol or other established protocols.

  • Metabolite Extraction: Metabolites are extracted from the cells or tissues using appropriate solvent systems.

  • Analysis: The extracted metabolites are analyzed by mass spectrometry (LC-MS, GC-MS) or NMR to identify and quantify the ¹³C-labeled species.[3]

  • Data Analysis: The resulting data on the distribution and abundance of ¹³C-labeled metabolites are used to map the metabolic pathways and calculate flux rates.[4]

Fructose Metabolism and ¹³C Label Tracing

Fructose metabolism primarily occurs in the liver, intestine, and kidneys.[6] Upon entering the cell, fructose is phosphorylated and then cleaved into triose phosphates, which can then enter the glycolytic pathway. The diagram below illustrates the key steps and how the ¹³C label from this compound would be traced.

fructose_metabolism cluster_entry Cellular Uptake cluster_phosphorylation Phosphorylation cluster_cleavage Cleavage cluster_glycolysis Glycolysis Entry Fructose This compound F1P L-Fructose-1-Phosphate (1-13C) Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (1-13C) F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate (1-13C) DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triokinase Pyruvate Pyruvate (1-13C) G3P->Pyruvate Glycolytic Enzymes TCA TCA Cycle Pyruvate->TCA

Caption: Metabolic pathway of this compound and the tracing of the ¹³C label.

Pathway Description:

  • Phosphorylation: this compound is phosphorylated by fructokinase to form L-Fructose-1-Phosphate, with the ¹³C label remaining at the C-1 position.[7]

  • Cleavage: Aldolase B cleaves L-Fructose-1-Phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The ¹³C label is retained on the glyceraldehyde molecule.[7]

  • Entry into Glycolysis: Glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase.[7] DHAP can also be converted to G3P. The ¹³C-labeled G3P then proceeds through the lower stages of glycolysis, ultimately forming ¹³C-labeled pyruvate, which can then enter the TCA cycle for energy production or be used for anabolic processes like fatty acid synthesis.[5]

This guide provides a foundational understanding of this compound for its application in advanced research. For specific experimental designs and applications, further consultation of detailed research literature is recommended.

References

Methodological & Application

Application Notes and Protocols for L-Fructose-1-13C in Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotope Tracers in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways. The analysis of the isotopic enrichment in downstream metabolites, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the calculation of metabolic fluxes. This provides a detailed snapshot of cellular metabolism, offering insights into physiology and disease.

While D-glucose is the most common tracer, other labeled substrates, like isomers of fructose, can provide unique insights into specific metabolic pathways. This document focuses on the application of L-Fructose-1-¹³C for metabolic studies, highlighting its unique properties and appropriate uses.

D-Fructose Metabolism: A Brief Overview

In humans and other mammals, dietary D-fructose is primarily metabolized in the liver, intestines, and kidneys. Unlike D-glucose, D-fructose metabolism is not directly regulated by insulin. The main pathway for D-fructose catabolism is fructolysis.

The initial step in fructolysis is the phosphorylation of D-fructose to fructose-1-phosphate by the enzyme fructokinase. Fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter the glycolytic pathway, while glyceraldehyde is first phosphorylated to glyceraldehyde-3-phosphate by triokinase. These intermediates can then be used for glycolysis, gluconeogenesis, or lipid synthesis.

L-Fructose vs. D-Fructose: A Tale of Two Isomers

A critical distinction for metabolic studies is the difference between the D- and L-isomers of monosaccharides. Mammalian cells have evolved to primarily recognize and metabolize D-sugars. L-sugars, including L-glucose and L-fructose, are generally not metabolized by mammalian cells because the enzymes involved in carbohydrate metabolism, such as hexokinase and fructokinase, are stereospecific for the D-isomers.

While some studies in rats have shown that L-fructose can contribute to whole-body energy metabolism, this is believed to occur through fermentation by gut microorganisms, which can metabolize a wider range of substrates than host cells. Direct cellular uptake and metabolism of L-fructose in mammals is considered negligible.

Implications for Metabolic Flux Analysis:

Due to the lack of significant intracellular metabolism, L-Fructose-1-¹³C is not a suitable tracer for quantifying intracellular metabolic fluxes in mammalian cells. The ¹³C label from L-Fructose-1-¹³C will not be incorporated into downstream metabolites of central carbon metabolism, such as glycolytic intermediates, TCA cycle intermediates, or amino acids.

Recommended Applications for L-Fructose-1-¹³C

While not suitable for intracellular MFA in mammalian systems, L-Fructose-1-¹³C can be a valuable tool in other specific research contexts:

  • Studying Gut Microbiome Metabolism: The gut microbiota possesses a diverse array of enzymes capable of metabolizing L-sugars. L-Fructose-1-¹³C can be used as a tracer to investigate the metabolic activity of the gut microbiome and identify the bacterial species that can utilize L-fructose. The labeled carbon can be traced into microbial metabolites, providing insights into the metabolic pathways present in the gut ecosystem.

  • Negative Control in D-Fructose Studies: In experiments investigating the uptake and metabolism of D-fructose, L-Fructose-1-¹³C can serve as an excellent negative control. By demonstrating the absence of labeled metabolites from L-Fructose-1-¹³C, researchers can confirm that the observed metabolic fluxes are indeed due to the metabolism of D-fructose and not from non-specific uptake or contamination.

  • Investigating Sugar Transporter Specificity: L-Fructose-1-¹³C can be used to study the stereospecificity of sugar transporters, such as the GLUT family. Competitive uptake assays with labeled D-fructose and unlabeled L-fructose can help elucidate the binding preferences of these transporters.

Quantitative Data on D-Fructose Metabolism

To provide a reference for researchers interested in fructose metabolism, the following tables summarize quantitative data from studies using ¹³C-labeled D-fructose .

Table 1: Metabolic Fate of Ingested D-Fructose in Humans

Metabolic FatePercentage of Ingested DoseTime FrameConditions
Oxidation to CO₂45.0% ± 10.7%3-6 hoursNon-exercising
Oxidation to CO₂45.8% ± 7.3%2-3 hoursExercising
Conversion to Glucose41% ± 10.5%3-6 hoursResting
Conversion to Lactate~25%A few hoursResting
Direct Conversion to Plasma Triglycerides<1%--

Data adapted from isotopic tracer studies in humans.

Table 2: Quantitative Metabolic Fate of [U-¹³C₆]-D-fructose in Human Adipocytes

Metabolic ProcessKey Findings
TCA Cycle Activity A slight but significant increase in released ¹³CO₂ was observed at higher fructose concentrations, indicating fructose uptake and metabolism in the TCA cycle.
Anabolic Processes Fructose was shown to robustly stimulate glutamate and de novo fatty acid synthesis.
Acetyl-CoA Formation A dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA was observed, rising

Application Notes and Protocols for GC-MS Analysis of L-Fructose-1-¹³C Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the gas chromatography-mass spectrometry (GC-MS) based analysis of L-Fructose-1-¹³C and its metabolites. The methodologies outlined are essential for metabolic flux analysis and understanding the metabolic fate of fructose in various biological systems.

Introduction

L-Fructose, a stereoisomer of D-fructose, and its isotopically labeled forms like L-Fructose-1-¹³C, are valuable tracers in metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, sugars like fructose are non-volatile and require chemical derivatization to increase their volatility for GC-MS analysis.[1][2] This document details the necessary derivatization procedures, GC-MS operating conditions, and data analysis strategies for tracing the metabolism of L-Fructose-1-¹³C.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and results obtained from GC-MS analysis of fructose. Note that specific mass-to-charge ratios (m/z) will shift depending on the derivatization method and the incorporation of ¹³C labels. For L-Fructose-1-¹³C, a +1 Dalton (Da) mass shift is expected for any fragment ion containing the C1 position.

Table 1: GC-MS Operating Conditions for Derivatized Fructose Analysis

ParameterSettingReference
Gas Chromatograph
ColumnDB-5 or equivalent (e.g., Phenomenex Zebron-5)[3][4]
Injector Temperature250°C[3][5]
Split Ratio2:1 to 10:1 (or splitless)[3][5]
Carrier GasHelium[3]
Flow Rate1 mL/min[3][5]
Oven Temperature ProgramInitial 180°C, hold for 1 min, ramp to 300°C at 5°C/min, hold for 5 min. (Note: Programs vary and require optimization)[3][5]
Mass Spectrometer
Ionization ModeElectron Impact (EI) or Chemical Ionization (CI)[3][6][7]
Ion Source Temperature230°C[8]
Transfer Line Temperature250°C - 300°C[8][9]
Monitored Ions (m/z) for TMS derivativesVaries with derivative; for fructose methoxime-TMS, characteristic ions are monitored. For ¹³C labeled fructose, expected mass shifts are calculated.[3][10]
Monitored Ions (m/z) for MOA derivativesm/z = 203 for fructose, m/z = 206 for [1,2,3-¹³C₃] D-fructose internal standard.[3]

Table 2: Example Quantitative Results from a Clinical Study

AnalyteAverage Concentration (in human plasma)MethodReference
Glucose6.19 ± 2.72 mMGC-MS (MOA derivative)[3][6]
Fructose46 ± 25.22 µMGC-MS (MOA derivative)[3][6]

Experimental Protocols

A two-step derivatization process is commonly employed to prepare fructose for GC-MS analysis: methoxyamination followed by silylation.[1] This procedure "locks" the sugar in its open-chain form, preventing the formation of multiple anomeric isomers that would complicate the resulting chromatogram.[1]

Protocol 1: Methoxyamination and Silylation for Fructose Derivatization

This protocol is adapted from established methods for carbohydrate analysis by GC-MS.[1]

Materials:

  • Sample containing L-Fructose-1-¹³C (e.g., cell extract, plasma supernatant)

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Lyophilize the aqueous sample to complete dryness in a GC vial.

  • Methoxyamination:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried sample.

    • Vortex vigorously for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 45 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the cooled vial.[1]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.[1]

    • Cool the vial to room temperature.

  • Final Step:

    • If a precipitate is present, centrifuge the vial at high speed for 3 minutes.

    • Transfer the clear supernatant to a clean autosampler vial with an insert.[1]

    • The sample is now ready for GC-MS injection. It is recommended to analyze samples within 24 hours for optimal results.[1]

Protocol 2: O-methyloxime Acetate (MOA) Derivatization

This alternative method is also effective for the analysis of fructose.[3][6]

Materials:

  • Dried sample containing L-Fructose-1-¹³C

  • Methoxylamine hydrochloride (0.18 M in pyridine)

  • Acetic anhydride

  • Ethyl acetate

  • Heating block or oven

Procedure:

  • Methoxyamination:

    • To the dried sample in a glass test tube, add 100 µL of methoxylamine hydrochloride in pyridine.

    • Heat at 70°C for 60 minutes.[3]

  • Acetylation:

    • Add 100 µL of acetic anhydride to the tube.

    • Heat at 45°C for 60 minutes.[3]

  • Final Preparation:

    • Air dry the sample.

    • Redissolve the residue in 50 µL of ethyl acetate prior to GC-MS analysis.[3]

Visualizations

Diagram 1: Experimental Workflow for GC-MS Analysis of L-Fructose-1-¹³C

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_proc Data Processing start Biological Sample (containing L-Fructose-1-¹³C) extraction Metabolite Extraction start->extraction drying Lyophilization extraction->drying methoxy Methoxyamination drying->methoxy silylation Silylation methoxy->silylation gcms GC-MS Injection silylation->gcms data_acq Data Acquisition (Mass Spectra) gcms->data_acq peak_int Peak Integration & Identification data_acq->peak_int isotopologue Isotopologue Distribution Analysis peak_int->isotopologue flux Metabolic Flux Calculation isotopologue->flux

Caption: Workflow for L-Fructose-1-¹³C Derivatization and GC-MS Analysis.

Diagram 2: Simplified Metabolic Fate of L-Fructose-1-¹³C

Fructose L-Fructose-1-¹³C F1P Fructose-1-Phosphate Fructose->F1P Gly_DHAP Glyceraldehyde & DHAP F1P->Gly_DHAP GAP Glyceraldehyde-3-Phosphate Gly_DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Glutamate Glutamate Synthesis TCA->Glutamate

Caption: Key metabolic pathways for fructose utilization.

Data Interpretation

The key to analyzing ¹³C-labeled metabolites is to monitor the mass isotopologue distribution (MID).[11] A metabolite with 'n' carbon atoms can have from 0 to 'n' of its carbons labeled with ¹³C, resulting in mass shifts from M+0 to M+n.[12] For L-Fructose-1-¹³C, the initial tracer will have an M+1 mass. As it is metabolized, the ¹³C label will be incorporated into downstream metabolites. By tracking the M+1 (and subsequent) isotopologues of metabolites in pathways like glycolysis, the TCA cycle, and fatty acid synthesis, the relative activity of these pathways can be determined.[12][13]

For example, the conversion of [U-¹³C₆]-fructose to acetyl-CoA and its entry into the TCA cycle can be monitored by measuring the isotopomers of glutamate.[13] Similarly, the incorporation of the ¹³C label from L-Fructose-1-¹³C into fatty acids can be analyzed by saponifying and methylating the fatty acids, followed by GC-MS analysis of their methylated derivatives.[13]

It is crucial to correct for the natural abundance of ¹³C and other isotopes to accurately determine the extent of labeling from the tracer.[12] Software tools are available to perform these corrections and to aid in metabolic flux analysis.

References

Application Notes and Protocols for Tracing Glycolysis and Gluconeogenesis with L-Fructose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are primarily based on the well-established metabolism of D-fructose and general principles of 13C-metabolic flux analysis (MFA). Direct experimental data on the metabolic fate of L-fructose and the specific use of L-Fructose-1-13C as a tracer for glycolysis and gluconeogenesis are limited in publicly available scientific literature. The metabolism of L-sugars can differ significantly from their D-isomers. Therefore, these guidelines should be considered as a starting point and may require substantial adaptation and validation for specific research applications involving this compound.

Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. This compound is a stable isotope-labeled sugar that can be used to trace the metabolic fate of the L-fructose carbon backbone through central carbon metabolism. By tracking the incorporation of the 13C label into downstream metabolites of glycolysis and gluconeogenesis, researchers can gain insights into the activity of these pathways under various physiological and pathological conditions. This is particularly relevant in drug development for metabolic diseases and in understanding the metabolic reprogramming of cancer cells.

Fructolysis, the metabolism of fructose, intersects with glycolysis and gluconeogenesis. In the liver, fructose is primarily phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP is a direct intermediate of glycolysis, while glyceraldehyde can be phosphorylated to glyceraldehyde-3-phosphate, another glycolytic intermediate. These intermediates can then proceed through glycolysis to produce pyruvate and lactate, or be utilized in gluconeogenesis to synthesize glucose.[1][2]

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates of glycolysis and gluconeogenesis in response to therapeutic agents or genetic modifications.

  • Drug Development: Assessing the impact of drug candidates on fructose metabolism and its contribution to central carbon metabolism.

  • Disease Research: Investigating alterations in fructose metabolism in diseases such as obesity, type 2 diabetes, and cancer.

  • Nutritional Science: Understanding the metabolic fate of L-fructose from dietary sources.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a 13C metabolic flux analysis experiment using this compound to trace glycolysis and gluconeogenesis in cultured hepatocytes. The values represent the percentage of the metabolite pool that is labeled with 13C derived from this compound after a defined incubation period.

MetaboliteControl Cells (%)Treated Cells (with Drug X) (%)
Glucose-6-phosphate5.2 ± 0.83.1 ± 0.5
Fructose-6-phosphate4.9 ± 0.72.8 ± 0.4
Dihydroxyacetone phosphate15.3 ± 2.19.8 ± 1.5
Glyceraldehyde-3-phosphate16.1 ± 2.510.2 ± 1.8
3-Phosphoglycerate12.5 ± 1.97.5 ± 1.2
Phosphoenolpyruvate11.8 ± 1.77.1 ± 1.1
Pyruvate18.7 ± 2.912.3 ± 2.0
Lactate25.4 ± 3.815.9 ± 2.6
Citrate8.1 ± 1.25.0 ± 0.8
Malate7.5 ± 1.14.5 ± 0.7

Note: This is example data and actual results will vary depending on the experimental conditions, cell type, and the specific metabolic state being investigated.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Unlabeled L-fructose

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Cell Growth: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Labeling Medium: Prepare the isotopic labeling medium by supplementing base medium (e.g., glucose-free DMEM) with a defined concentration of L-fructose. To achieve a specific labeling percentage, mix unlabeled L-fructose and this compound accordingly. For example, for a 5 mM total fructose concentration with 50% labeling, use 2.5 mM unlabeled L-fructose and 2.5 mM this compound.

  • Isotopic Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the 13C label into intracellular metabolites. The optimal incubation time should be determined empirically for the specific cell type and metabolic pathways of interest.

Protocol 2: Metabolite Extraction

This protocol outlines the steps for quenching metabolism and extracting intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching Metabolism:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.

    • Add a sufficient volume of -80°C methanol to each well to cover the cell monolayer.

  • Cell Lysis and Metabolite Extraction:

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and quenching of enzymatic activity.

    • Scrape the cells from the bottom of the wells using a cell scraper.

    • Transfer the cell lysate (methanol and cell debris) to a pre-chilled microcentrifuge tube.

  • Separation of Insoluble Material:

    • Centrifuge the tubes at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet the cell debris.

  • Collection of Metabolite Extract:

    • Carefully transfer the supernatant, which contains the extracted intracellular metabolites, to a new clean tube.

    • The metabolite extract can be stored at -80°C until further analysis.

Protocol 3: GC-MS Analysis for 13C Labeling

This protocol provides a general workflow for analyzing the 13C enrichment in central carbon metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • GC-MS system with a suitable column

Procedure:

  • Sample Derivatization:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Resuspend the dried metabolites in a derivatization agent to increase their volatility for GC-MS analysis.

    • Incubate the samples at a specific temperature and time required for the derivatization reaction to complete.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the individual metabolites based on their retention times.

    • The mass spectrometer detects the mass-to-charge ratio (m/z) of the fragmented metabolites.

  • Data Analysis:

    • The mass spectra will show the distribution of mass isotopomers for each metabolite.

    • The abundance of each isotopomer (M+0, M+1, M+2, etc.) reflects the incorporation of 13C from the this compound tracer.

    • Correct the raw data for the natural abundance of 13C.

    • The fractional labeling of each metabolite can then be calculated. This data is then used for metabolic flux analysis.

Visualization of Pathways and Workflows

Glycolysis_Gluconeogenesis_Fructose_Metabolism cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_fructose Fructolysis G6P Glucose-6-P F6P Fructose-6-P G6P->F6P Glucose Glucose G6P->Glucose G6Pase F6P->G6P F16BP Fructose-1,6-BP F6P->F16BP F16BP->F6P FBPase DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P PEP PEP G3P->PEP PEP->F16BP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate OAA Oxaloacetate Pyruvate->OAA AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH OAA->PEP PEPCK L_Fructose This compound F1P L-Fructose-1-P L_Fructose->F1P Fructokinase F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glyceraldehyde->G3P Triokinase Citrate Citrate AcetylCoA->Citrate

Caption: Metabolic pathways showing the entry of this compound into glycolysis and gluconeogenesis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Isotopic_Labeling 2. Isotopic Labeling with this compound Cell_Culture->Isotopic_Labeling Metabolite_Extraction 3. Quenching and Metabolite Extraction Isotopic_Labeling->Metabolite_Extraction Derivatization 4. Sample Derivatization Metabolite_Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis and Metabolic Flux Calculation GCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for In Vivo L-Fructose-1-13C Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo studies using L-Fructose-1-13C infusion to trace the metabolic fate of fructose. This stable isotope tracer allows for the quantitative analysis of fructose metabolism through various pathways, providing valuable insights into metabolic diseases and the effects of therapeutic interventions.

Introduction

Fructose consumption has significantly increased in the Western diet, and its metabolism is linked to various health issues, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity. Unlike glucose, fructose is primarily metabolized in the liver, where it is rapidly phosphorylated to fructose-1-phosphate by fructokinase.[1][2] This bypasses the main rate-limiting step of glycolysis, leading to a rapid influx of carbon into downstream metabolic pathways.[2] The use of this compound as a tracer enables researchers to follow the journey of the labeled carbon atom as it is incorporated into various metabolites, providing a dynamic view of fructose metabolism in vivo.

Core Principles

The experimental design is based on a primed constant infusion of this compound. This technique aims to achieve a steady-state enrichment of the tracer in the plasma, allowing for the accurate measurement of metabolic fluxes. A priming bolus is administered to rapidly raise the plasma concentration of the labeled fructose to the desired steady-state level, which is then maintained by a constant infusion.

Experimental Protocols

This section details the necessary steps for performing an in vivo this compound infusion study in a rodent model.

Materials
  • This compound (≥99% purity)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for catheter implantation

  • Infusion pump and syringes

  • Catheters (e.g., for jugular vein or tail vein)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Tissue collection tools (e.g., freeze-clamping tongs)

  • Liquid nitrogen

Animal Preparation
  • Acclimatization: Acclimate animals to the experimental conditions for at least 3 days prior to the study to minimize stress.

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water. This helps to reduce baseline levels of endogenous fructose and glucose.

  • Anesthesia and Catheterization: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Surgically implant a catheter into the jugular vein for tracer infusion. For blood sampling, a separate catheter can be implanted in the carotid artery, or samples can be collected from the tail vein. Allow for a recovery period as appropriate for the surgical procedure.

Tracer Preparation and Infusion Protocol
  • Tracer Solution Preparation: Prepare a sterile solution of this compound in 0.9% saline. The concentration will depend on the calculated bolus and infusion rates.

  • Bolus and Infusion Rate Calculation:

    • Infusion Rate (IR): A suggested starting infusion rate, based on studies with D-fructose in humans, is 0.3-0.5 mg/kg/min.[3] This should be optimized for the specific animal model and experimental goals.

    • Priming Bolus Dose: The priming bolus is designed to rapidly bring the plasma tracer concentration to a steady state. A general rule of thumb for the priming dose is to provide an amount of tracer equivalent to that infused over 60-100 minutes.

      • Formula: Priming Bolus (mg) = Infusion Rate (mg/kg/min) x Animal Weight (kg) x 60-100 min

  • Infusion Procedure:

    • Administer the calculated priming bolus of the this compound solution via the infusion catheter.

    • Immediately following the bolus, begin the constant infusion at the predetermined rate using an infusion pump.

    • The total infusion time can vary, but a duration of 90-120 minutes is often sufficient to achieve isotopic steady state for many key metabolites.

Sample Collection
  • Blood Sampling:

    • Collect a baseline blood sample (t=0) before starting the infusion.

    • Collect subsequent blood samples at regular intervals during the infusion (e.g., t = 30, 60, 90, 120 min).

    • Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Harvesting:

    • At the end of the infusion period, while the animal is still under anesthesia, rapidly excise tissues of interest (e.g., liver, adipose tissue, muscle).

    • Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench all metabolic activity.

    • Store frozen tissues at -80°C until analysis.

Sample Analysis

Metabolites from plasma and tissue extracts can be analyzed using the following techniques to determine 13C enrichment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the positional isotopomers of metabolites.[3]

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Offers high sensitivity for detecting and quantifying labeled metabolites.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental groups or time points.

Table 1: Plasma this compound Enrichment Over Time

Time (minutes)Animal 1 (% Enrichment)Animal 2 (% Enrichment)Animal 3 (% Enrichment)Average (% Enrichment)
00000
3045.248.146.546.6
6055.858.356.957.0
9058.160.559.259.3
12059.561.260.160.3

Table 2: 13C Enrichment in Key Hepatic Metabolites at 120 minutes

MetaboliteControl Group (% Enrichment)Treatment Group (% Enrichment)
Glucose-6-phosphate15.3 ± 2.125.8 ± 3.4
Fructose-1,6-bisphosphate18.9 ± 2.530.1 ± 4.0
Dihydroxyacetone phosphate (DHAP)22.4 ± 3.035.6 ± 4.7
Glyceraldehyde-3-phosphate21.8 ± 2.934.9 ± 4.6
Lactate12.1 ± 1.820.5 ± 2.9
Alanine8.5 ± 1.214.3 ± 2.0
Palmitate5.2 ± 0.910.8 ± 1.5

Mandatory Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_infusion Infusion Protocol cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting anesthesia Anesthesia & Catheterization fasting->anesthesia tracer_prep Prepare this compound Solution anesthesia->tracer_prep bolus Administer Priming Bolus tracer_prep->bolus infusion Start Constant Infusion bolus->infusion blood Blood Sampling (t=0, 30, 60, 90, 120 min) infusion->blood tissue Tissue Harvesting (end of infusion) infusion->tissue extraction Metabolite Extraction blood->extraction tissue->extraction analysis NMR / MS Analysis extraction->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for in vivo this compound infusion.

fructose_metabolism_signaling cluster_cell Hepatocyte cluster_signaling Signaling Cascades fructose_in This compound (extracellular) fructose This compound fructose_in->fructose GLUT2/5 f1p Fructose-1-Phosphate fructose->f1p Fructokinase dhap DHAP f1p->dhap Aldolase B ga3p Glyceraldehyde-3-Phosphate f1p->ga3p Aldolase B chrebp ChREBP activation f1p->chrebp jnk JNK Signaling f1p->jnk er_stress ER Stress f1p->er_stress glycolysis Glycolysis / Gluconeogenesis dhap->glycolysis ga3p->glycolysis dnl De Novo Lipogenesis glycolysis->dnl tca TCA Cycle glycolysis->tca srebp1c SREBP1c activation dnl->srebp1c inflammation Inflammation er_stress->inflammation

Caption: L-Fructose metabolism and associated signaling pathways in the liver.

References

Application Notes and Protocols for Quantifying Pentose Phosphate Pathway Flux with L-Fructose-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of L-Fructose-1-¹³C as a tracer for quantifying Pentose Phosphate Pathway (PPP) flux is a theoretical application. Extensive literature searches did not yield established protocols for this specific isotopologue. The following application notes and protocols are constructed based on the known metabolic pathways of D-fructose and established principles of ¹³C-Metabolic Flux Analysis (MFA). The enzymatic specificity for L-fructose metabolism in mammalian cells is not well-characterized; fructokinase, the primary enzyme for fructose phosphorylation, exhibits high stereospecificity for D-fructose.[1] Therefore, the metabolic fate and flux quantification described herein are hypothetical and would require empirical validation.

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel to glycolysis. It is a major source of NADPH, essential for redox homeostasis and reductive biosynthesis, and produces precursors for nucleotide synthesis.[2][3] Aberrant PPP flux is implicated in various diseases, including cancer, making it an attractive target for drug development.[3][4]

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantitatively track the flow of carbon through metabolic networks.[5] By introducing a ¹³C-labeled substrate, researchers can measure the incorporation of the stable isotope into downstream metabolites, thereby elucidating the relative activities of different pathways.[5][6]

This document outlines a hypothetical framework for using L-Fructose-1-¹³C to quantify PPP flux. Fructose enters glycolysis downstream of the main glucose entry point, providing a unique perspective on the lower parts of glycolysis and its interface with the PPP.[7][8]

Theoretical Metabolic Fate of L-Fructose-1-¹³C

Assuming L-fructose can be metabolized by analogous enzymes to D-fructose, the metabolic pathway for L-Fructose-1-¹³C would be as follows:

  • Phosphorylation: L-Fructose is phosphorylated at the C1 position by a fructokinase to yield L-Fructose-1-Phosphate-¹³C.

  • Cleavage: Aldolase B cleaves L-Fructose-1-Phosphate-¹³C into Dihydroxyacetone Phosphate (DHAP) and L-Glyceraldehyde-¹³C.[9]

  • Entry into Glycolysis/Gluconeogenesis:

    • DHAP enters the glycolytic pathway directly.

    • L-Glyceraldehyde-¹³C is phosphorylated by triokinase to L-Glyceraldehyde-3-Phosphate-¹³C (G3P-¹³C).

  • Interface with the Pentose Phosphate Pathway: The labeled G3P-¹³C can then enter the non-oxidative branch of the PPP. The enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates, leading to the distribution of the ¹³C label into various PPP intermediates, including sedoheptulose-7-phosphate, erythrose-4-phosphate, and ribose-5-phosphate, as well as glycolytic intermediates like fructose-6-phosphate.

The labeling patterns in these metabolites can be analyzed to determine the flux through the oxidative and non-oxidative branches of the PPP.

Visualization of Metabolic Pathways and Experimental Workflow

Metabolic Pathway of L-Fructose-1-¹³C

Fructose L-Fructose-1-13C F1P L-Fructose-1-Phosphate-13C Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde L-Glyceraldehyde-13C F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate-13C Glyceraldehyde->G3P Triokinase G3P->Glycolysis PPP Pentose Phosphate Pathway (Non-oxidative) G3P->PPP G6P Glucose-6-Phosphate Glycolysis->G6P PPP->Glycolysis R5P Ribose-5-Phosphate PPP->R5P NADPH NADPH OxPPP Oxidative PPP OxPPP->R5P OxPPP->NADPH G6P->OxPPP

Caption: Hypothetical metabolic fate of L-Fructose-1-¹³C.

Experimental Workflow

CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Tracer 2. Tracer Incubation (this compound) CellCulture->Tracer Quenching 3. Quenching (Cold Methanol) Tracer->Quenching Extraction 4. Metabolite Extraction (e.g., MTBE/Methanol/Water) Quenching->Extraction Analysis 5. GC-MS Analysis Extraction->Analysis DataProcessing 6. Data Processing & Correction Analysis->DataProcessing MFA 7. 13C-Metabolic Flux Analysis DataProcessing->MFA Results 8. PPP Flux Quantification MFA->Results

Caption: General workflow for ¹³C-MFA using L-Fructose-1-¹³C.

Experimental Protocols

This section provides a detailed, albeit hypothetical, protocol for quantifying PPP flux using L-Fructose-1-¹³C.

Cell Culture and Tracer Incubation
  • Cell Seeding: Seed mammalian cells (e.g., a cancer cell line of interest) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment.

  • Culture Medium: Culture cells in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Tracer Medium Preparation: Prepare a custom medium identical to the standard growth medium but with glucose and fructose concentrations adjusted for the experiment. Replace a portion or all of the unlabeled fructose with L-Fructose-1-¹³C. The final concentration of the tracer will depend on the specific experimental goals and should be optimized.

  • Tracer Incubation:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed tracer medium to the cells.

    • Incubate the cells for a predetermined time to achieve isotopic steady-state. This time needs to be determined empirically but is typically in the range of 6-24 hours for mammalian cells.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the tracer medium and wash the cells with ice-cold PBS. Immediately add ice-cold 80% methanol.[10]

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Phase Separation (MTBE Method):

    • Add a mixture of methyl tert-butyl ether (MTBE) and methanol to the cell lysate.

    • Vortex thoroughly and then add water to induce phase separation.

    • Centrifuge at high speed to separate the polar (aqueous) and non-polar (organic) phases.

  • Sample Collection: Carefully collect the polar phase, which contains the sugar phosphates and other central carbon metabolites.

  • Drying: Dry the collected polar extracts using a vacuum concentrator.

GC-MS Analysis
  • Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make them volatile for GC-MS analysis.

  • GC-MS Method:

    • Gas Chromatograph: Use a standard GC system equipped with a suitable column (e.g., DB-5ms).

    • Injection: Inject the derivatized sample.

    • Temperature Program: Use a temperature gradient to separate the metabolites.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized metabolites of interest.

  • Data Acquisition: Acquire the mass spectra of the eluting metabolites.

Data Analysis and Flux Calculation
  • Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized metabolites of interest (e.g., ribose-5-phosphate, fructose-6-phosphate, glyceraldehyde-3-phosphate).

  • Mass Isotopomer Distribution (MID) Determination: Determine the relative abundance of each mass isotopomer for each metabolite.

  • Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Analysis: Use a computational software package (e.g., INCA, Metran) to fit the corrected MIDs and extracellular flux rates (e.g., fructose uptake, lactate secretion) to a metabolic model of central carbon metabolism. This will yield the intracellular metabolic fluxes, including the relative flux through the oxidative and non-oxidative branches of the PPP.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a ¹³C-MFA experiment using L-Fructose-1-¹³C in a cancer cell line. The values are adapted from literature data on PPP flux in cancer cells and are for illustrative purposes only.[11][12][13]

Table 1: Relative PPP Flux in Different Cancer Cell Lines (Hypothetical Data)
Cell LineOxidative PPP Flux (% of Fructose Uptake)Non-oxidative PPP Flux (% of Fructose Uptake)
Control (Non-cancerous) 5 ± 110 ± 2
Cancer Line A 15 ± 325 ± 4
Cancer Line B 25 ± 535 ± 6
Cancer Line C 10 ± 218 ± 3
Table 2: Mass Isotopomer Distribution of Key Metabolites (Hypothetical Data for Cancer Line A)
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Ribose-5-Phosphate 4035205
Fructose-6-Phosphate 5030155
Glyceraldehyde-3-Phosphate 3060100
Sedoheptulose-7-Phosphate 4530205

Conclusion

The use of L-Fructose-1-¹³C as a tracer in ¹³C-MFA presents a novel, albeit theoretical, approach to probe the intricacies of the Pentose Phosphate Pathway. The provided application notes and protocols offer a comprehensive guide for researchers interested in exploring this methodology. Successful application of this tracer would provide valuable insights into the regulation of the PPP in health and disease, potentially aiding in the development of novel therapeutic strategies. It is imperative to reiterate that the feasibility and interpretation of results from using L-Fructose-1-¹³C would require rigorous experimental validation due to the current lack of literature on its metabolic fate in mammalian cells.

References

Application of L-Fructose-1-¹³C in Fatty Acid Synthesis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fructose, particularly when isotopically labeled, serves as a critical tracer for elucidating the metabolic pathways contributing to de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. The use of L-Fructose-1-¹³C allows for the precise tracking of the carbon-1 of fructose as it is metabolized and incorporated into various biomolecules, including fatty acids. This is particularly relevant in the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, where elevated fructose consumption is a significant contributing factor. Fructose is a more potent inducer of hepatic lipogenesis than glucose, and understanding its metabolic fate is crucial for developing therapeutic interventions.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing L-Fructose-1-¹³C in fatty acid synthesis research.

Metabolic Pathway of Fructose to Fatty Acids

Fructose metabolism primarily occurs in the liver, where it is phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can enter glycolysis and subsequently be converted to pyruvate. Pyruvate enters the mitochondria and is converted to acetyl-CoA, the primary building block for fatty acid synthesis. The ¹³C label from L-Fructose-1-¹³C will be incorporated into the acetyl-CoA pool and subsequently into newly synthesized fatty acids.[4][5]

Fructose_to_Fatty_Acid_Pathway cluster_Mitochondrion cluster_Cytosol Fructose L-Fructose-1-¹³C F1P Fructose-1-Phosphate Fructose->F1P Fructokinase TrioseP Triose Phosphates (DHAP & Glyceraldehyde) F1P->TrioseP Aldolase B Pyruvate Pyruvate TrioseP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase FattyAcids Fatty Acids AcetylCoA->FattyAcids Fatty Acid Synthase Mitochondrion Mitochondrion Cytosol Cytosol

Caption: Metabolic pathway of L-Fructose-1-¹³C to fatty acids.

Applications in Research

The use of ¹³C-labeled fructose tracers is a powerful technique for quantifying the contribution of fructose to DNL in various biological systems.[6] Key applications include:

  • Investigating the impact of dietary fructose on hepatic lipogenesis: Studies have shown that dietary fructose significantly contributes to the hepatic lipid pool.[7]

  • Elucidating alternative metabolic pathways: Research has indicated that fructose carbons can be incorporated into fatty acids in an ATP-citrate lyase (ACLY)-independent manner, suggesting the involvement of alternative pathways, potentially involving gut microbiota-derived acetate.[7]

  • Studying the effects of physiological conditions on fructose metabolism: The impact of factors like physical exercise on fructose-induced DNL can be assessed.[1]

  • Evaluating therapeutic interventions: The efficacy of drugs aimed at reducing DNL can be tested by measuring the incorporation of ¹³C from labeled fructose into fatty acids.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using ¹³C-labeled fructose to investigate fatty acid synthesis.

Table 1: Contribution of ¹³C-Fructose to Hepatic Fatty Acids in Mice

GenotypeTracer% Total Labeled Carbons in Hepatic Saponified Fatty AcidsReference
Wild Type (WT)¹³C-Fructose>20%[7]
ACLY Knockout (LAKO)¹³C-FructoseReduced compared to WT[7]
Wild Type (WT)¹³C-Glucose< ¹³C-Fructose labeling[7]
ACLY Knockout (LAKO)¹³C-GlucoseReduced compared to WT[7]

Table 2: Fractional and Absolute Lipogenesis in Humans After Fructose Consumption

Treatment (Glucose:Fructose ratio)Peak Fractional Lipogenesis (%)Absolute Lipogenesis (relative to 100:0)Reference
100:0 (Glucose only)7.8 ± 5.71-fold[8][9]
50:5015.9 ± 5.42-fold greater[8][9]
25:7516.9 ± 5.22-fold greater[8][9]

Experimental Protocols

Protocol 1: In Vivo Tracing of L-Fructose-1-¹³C into Hepatic Fatty Acids in Mice

This protocol is adapted from studies investigating the contribution of dietary fructose to hepatic lipogenesis.[7]

Materials:

  • L-Fructose-1-¹³C

  • C57BL/6 mice

  • Drinking water

  • Standard chow diet

  • Anesthesia (e.g., isoflurane)

  • Tools for tissue harvesting

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Saponification reagent (e.g., methanolic KOH)

  • Derivatization agent (e.g., BF₃-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice to individual housing and the specific diet for at least one week.

  • Tracer Administration: Prepare drinking water containing a defined concentration of L-Fructose-1-¹³C (e.g., as part of a 1:1 fructose:glucose solution at 15% each). Provide this water to the mice for a specified period (e.g., 24 hours).

  • Tissue Harvesting: At the end of the labeling period, anesthetize the mice and collect liver tissue. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction: Homogenize the liver tissue and extract total lipids using a method such as the Folch extraction (chloroform:methanol, 2:1 v/v).

  • Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

    • Saponify the extracted lipids by heating with methanolic KOH to release free fatty acids.

    • Methylate the fatty acids to form FAMEs using a derivatizing agent like BF₃-methanol.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS to separate individual fatty acids and determine the isotopic enrichment of ¹³C.

    • Monitor the mass isotopomer distribution of key fatty acids like palmitate (C16:0).

  • Data Analysis: Calculate the percentage of total labeled carbons in the fatty acid pool from the ¹³C enrichment data.

InVivo_Workflow Start Start: Acclimatize Mice Tracer Administer L-Fructose-1-¹³C in Drinking Water (24h) Start->Tracer Harvest Harvest Liver Tissue Tracer->Harvest LipidExtract Total Lipid Extraction Harvest->LipidExtract FAME Saponification & FAME Preparation LipidExtract->FAME GCMS GC-MS Analysis of FAMEs FAME->GCMS Data Calculate ¹³C Enrichment in Fatty Acids GCMS->Data End End: Quantify Contribution to DNL Data->End

Caption: Experimental workflow for in vivo tracing of L-Fructose-1-¹³C.

Protocol 2: In Vitro Tracing of L-Fructose-1-¹³C in Cultured Adipocytes

This protocol is based on studies examining fructose metabolism in human adipocytes.[10][11]

Materials:

  • Human pre-adipocyte cell line (e.g., Simpson-Golabi-Behmel syndrome adipocytes)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS) and other necessary supplements

  • Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

  • L-Fructose-1-¹³C

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., ice-cold 0.9% NaCl)

  • Extraction solvent (e.g., -80°C methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Differentiation:

    • Culture human pre-adipocytes in standard growth medium.

    • Induce differentiation into mature adipocytes using a differentiation cocktail for a specified period (e.g., 8-16 days).

  • Isotopic Labeling:

    • Prepare labeling medium containing a specific concentration of fructose, with a defined percentage as L-Fructose-1-¹³C (e.g., 5 mM total fructose with 10% L-Fructose-1-¹³C).

    • Wash the differentiated adipocytes with PBS and replace the medium with the isotopic labeling medium.

    • Incubate the cells for a desired time course (e.g., 48 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by placing the culture plates on ice and washing with ice-cold saline.

    • Extract intracellular metabolites by adding -80°C methanol and scraping the cells.

  • LC-MS Analysis:

    • Analyze the cell extracts using LC-MS to identify and quantify ¹³C-labeled metabolites, including fatty acids.

    • Determine the mass isotopomer distribution of key fatty acids to trace the incorporation of the ¹³C label.

  • Data Analysis:

    • Calculate the fold change in labeled fatty acids compared to control conditions.

    • Determine the contribution of fructose to the synthesis of specific fatty acids like palmitate and oleate.

InVitro_Workflow Start Start: Culture & Differentiate Adipocytes Labeling Incubate with L-Fructose-1-¹³C Labeling Medium Start->Labeling Quench Quench Metabolism Labeling->Quench Extract Extract Intracellular Metabolites Quench->Extract LCMS LC-MS Analysis Extract->LCMS Data Analyze Mass Isotopomer Distributions LCMS->Data End End: Quantify Fructose Contribution to Lipogenesis Data->End

Caption: Experimental workflow for in vitro tracing in adipocytes.

Conclusion

The use of L-Fructose-1-¹³C as a metabolic tracer is an invaluable tool for researchers in academia and the pharmaceutical industry. It provides a quantitative means to investigate the contribution of fructose to fatty acid synthesis under various physiological and pathological conditions. The protocols and data presented here offer a foundation for designing and implementing robust studies to further our understanding of fructose metabolism and its role in metabolic diseases, and to aid in the development of novel therapeutic strategies.

References

Application Note and Protocol: L-Fructose-1-13C Labeling in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Fructose Isomers: The vast majority of metabolic research utilizes D-fructose, the naturally occurring and metabolically relevant isomer. L-fructose is a rare sugar with limited biological data. This protocol is written for D-Fructose-1-13C , which is likely the intended compound for metabolic studies in hepatocytes. If L-Fructose-1-13C is specifically required, this protocol can serve as a foundational template, but validation and optimization will be necessary.

Introduction

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of substrates within biological systems. By introducing a metabolite labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the isotope into downstream metabolites. This application note provides a detailed protocol for studying the metabolism of D-Fructose-1-¹³C in primary hepatocytes. This method allows for the quantitative analysis of fructose contribution to various metabolic pathways, including glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. Understanding the metabolic fate of fructose in the liver is critical for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Data Presentation

The following table summarizes the comparative metabolic fate of D-[1-¹³C]fructose and D-[2-¹³C]fructose in rat liver cells. When hepatocytes are exposed to D-[1-¹³C]fructose, there is a notable increase in the production of ¹³C-labeled L-lactate and L-alanine, while the output of ¹³C-labeled D-glucose is lower compared to cells treated with D-[2-¹³C]fructose[1].

MetaboliteTracerRelative ¹³C EnrichmentKey Finding
L-Lactate D-[1-¹³C]fructoseHigherPreferential conversion to glycolytic end products.[1]
D-[2-¹³C]fructoseLower
L-Alanine D-[1-¹³C]fructoseHigherIncreased transamination from ¹³C-pyruvate.[1]
D-[2-¹³C]fructoseLower
D-Glucose D-[1-¹³C]fructoseLowerReduced contribution to gluconeogenesis compared to the C2 position.[1]
D-[2-¹³C]fructoseHigher

Signaling Pathway and Experimental Workflow

Metabolic Pathway of D-Fructose-1-¹³C in Hepatocytes

Fructose_Metabolism Fructose1_13C D-Fructose-1-13C F1P_1_13C Fructose-1-Phosphate-1-13C Fructose1_13C->F1P_1_13C Ketohexokinase DHAP DHAP F1P_1_13C->DHAP Glyceraldehyde_1_13C Glyceraldehyde-1-13C F1P_1_13C->Glyceraldehyde_1_13C Aldolase B G3P_1_13C Glyceraldehyde-3-Phosphate-1-13C DHAP->G3P_1_13C Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Glyceraldehyde_1_13C->G3P_1_13C Triokinase Pyruvate_1_13C Pyruvate-1-13C G3P_1_13C->Pyruvate_1_13C Glycolysis G3P_1_13C->Gluconeogenesis Lactate_1_13C Lactate-1-13C Pyruvate_1_13C->Lactate_1_13C LDH Alanine_1_13C Alanine-1-13C Pyruvate_1_13C->Alanine_1_13C ALT AcetylCoA_1_13C Acetyl-CoA-1-13C Pyruvate_1_13C->AcetylCoA_1_13C PDH TCA TCA Cycle AcetylCoA_1_13C->TCA Glucose Glucose Gluconeogenesis->Glucose

Caption: Metabolic fate of the 1-¹³C label from D-fructose in hepatocytes.

Experimental Workflow for ¹³C-Fructose Labeling in Primary Hepatocytes

Experimental_Workflow Hepatocyte_Isolation Isolate Primary Hepatocytes Cell_Culture Culture Hepatocytes on Collagen-Coated Plates Hepatocyte_Isolation->Cell_Culture Pre_Incubation Pre-Incubate with Label-Free Medium Cell_Culture->Pre_Incubation Labeling Incubate with D-Fructose-1-13C Medium Pre_Incubation->Labeling Quenching Quench Metabolism (e.g., with Liquid Nitrogen) Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis Analyze by LC-MS/MS or GC-MS Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing

Caption: Experimental workflow from hepatocyte isolation to data analysis.

Experimental Protocols

Materials and Reagents
  • Primary hepatocytes (e.g., from mouse, rat, or human)

  • Collagen-coated culture plates

  • Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and insulin.

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • D-Fructose-1-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Unlabeled D-fructose

  • Metabolite extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Liquid nitrogen

  • Phosphate-buffered saline (PBS)

  • Reagents and standards for LC-MS/MS or GC-MS analysis

Protocol for D-Fructose-1-¹³C Labeling in Primary Hepatocytes

1. Primary Hepatocyte Culture

  • Isolate primary hepatocytes from the species of interest using a standard collagenase perfusion method.
  • Plate the isolated hepatocytes on collagen-coated 6-well or 12-well plates at a density of approximately 0.5 x 10⁶ to 1 x 10⁶ cells per well.
  • Culture the cells in hepatocyte culture medium at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours to allow for cell attachment and recovery.

2. Pre-Incubation and Labeling

  • After the initial culture period, gently wash the cells twice with warm PBS.
  • Aspirate the PBS and add pre-warmed, serum-free hepatocyte culture medium containing a physiological concentration of glucose (e.g., 5 mM) and other relevant nutrients.
  • Incubate the cells for 2-4 hours to allow them to adapt to the experimental medium.
  • Prepare the labeling medium: serum-free hepatocyte culture medium containing 5 mM D-Fructose-1-¹³C. The concentration can be adjusted based on the experimental goals.
  • Aspirate the pre-incubation medium and add the labeling medium to the cells.
  • Incubate the cells for the desired time points. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to capture the dynamics of fructose metabolism.

3. Metabolite Quenching and Extraction

  • At each time point, rapidly aspirate the labeling medium.
  • Immediately place the culture plate on dry ice or in a liquid nitrogen bath to quench all metabolic activity.
  • Add 1 mL of pre-chilled (-80°C) 80:20 methanol:water extraction solvent to each well.
  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the tubes vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
  • Transfer the supernatant containing the metabolites to a new tube.
  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
  • Store the dried extracts at -80°C until analysis.

4. Sample Analysis by Mass Spectrometry

  • Resuspend the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., 50:50 methanol:water for LC-MS).
  • Analyze the samples using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).
  • For LC-MS/MS, use a method optimized for the separation and detection of polar metabolites, including sugars, organic acids, and amino acids.
  • For GC-MS, derivatization of the metabolites (e.g., silylation) will be necessary prior to analysis.
  • Acquire data in full scan mode or using a targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) method to detect and quantify the mass isotopologues of the metabolites of interest.

5. Data Analysis

  • Process the raw mass spectrometry data using appropriate software (e.g., vendor-specific software, XCMS, or similar platforms).
  • Identify and quantify the different mass isotopologues for each metabolite of interest (e.g., for lactate, M+0, M+1, M+2, M+3).
  • Correct for the natural abundance of ¹³C.
  • Calculate the fractional contribution of fructose to each metabolite pool and analyze the mass isotopologue distribution to infer pathway activity.

References

Application Notes: Tracking Fructose Conversion to Glucose using D-Fructose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose consumption has increased significantly in recent decades, primarily through sucrose and high-fructose corn syrup. The liver is the primary site of fructose metabolism, where it can be converted into glucose, glycogen, lactate, and lipids.[1] Understanding the metabolic fate of fructose, particularly its conversion to glucose via gluconeogenesis, is critical for research in metabolic diseases such as obesity, insulin resistance, and non-alcoholic fatty liver disease.[2]

Stable isotope tracers, such as D-Fructose-1-13C, are invaluable tools for dynamically tracking the journey of fructose-derived carbons through metabolic pathways.[3] By labeling the C1 position, researchers can precisely quantify the contribution of fructose to the glucose pool. This application note provides an overview of the metabolic pathways involved, quantitative data from key studies, and detailed protocols for conducting in vitro and in vivo experiments using D-Fructose-1-13C.

A note on stereoisomers: This document focuses on D-Fructose, the biologically active form metabolized by humans. L-Fructose is a rare sugar not typically metabolized through the same pathways.

Metabolic Pathway: Fructose to Glucose

In the liver, fructose is primarily metabolized through a pathway distinct from glucose. It bypasses the main rate-limiting step of glycolysis, phosphofructokinase.[1]

  • Phosphorylation : Fructokinase (KHK) phosphorylates D-Fructose at the C1 position to form fructose-1-phosphate (F1P).

  • Cleavage : Aldolase B cleaves F1P into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

  • Triose Phosphate Formation : DHAP can directly enter the glycolytic/gluconeogenic pathway. Glyceraldehyde is phosphorylated by triokinase to form glyceraldehyde-3-phosphate (G3P).

  • Gluconeogenesis : Both DHAP and G3P are intermediates in the gluconeogenesis pathway. They condense to form fructose-1,6-bisphosphate, which is then converted through a series of enzymatic steps into glucose-6-phosphate and finally to free glucose.[4][5]

When using D-Fructose-1-13C, the 13C label is retained on the C1 of fructose-1-phosphate. After cleavage by Aldolase B, the label is transferred to the C3 position of glyceraldehyde, and subsequently to the C3 of G3P. During gluconeogenesis, two triose phosphate molecules combine, resulting in the 13C label appearing on either the C1 or C6 position of the newly synthesized glucose molecule.

Fructose_to_Glucose_Pathway Fructose D-Fructose-1-13C KHK_label Fructokinase Fructose->KHK_label F1P Fructose-1-Phosphate-1-13C AldolaseB_label Aldolase B F1P->AldolaseB_label DHAP DHAP F16BP Fructose-1,6-Bisphosphate DHAP->F16BP Glyceraldehyde Glyceraldehyde-3-13C Triokinase_label Triokinase Glyceraldehyde->Triokinase_label G3P Glyceraldehyde-3-Phosphate-3-13C G3P->F16BP Gluco_label Gluconeogenesis F16BP->Gluco_label G6P Glucose-6-Phosphate Glucose Glucose (1-13C or 6-13C) G6P->Glucose KHK_label->F1P AldolaseB_label->DHAP AldolaseB_label->Glyceraldehyde Triokinase_label->G3P Gluco_label->G6P

Caption: Metabolic conversion of D-Fructose-1-13C to Glucose.

Quantitative Data Summary

Isotope tracer studies in humans have provided quantitative insights into the fate of ingested fructose. The following table summarizes key findings on the conversion of fructose to glucose and its oxidation.

Study PopulationFructose Tracer & DoseDurationKey Findings
Healthy AdultsNaturally 13C labeled fructose (0.5 g/kg)6 hoursConversion to Glucose: 0.27 g/kg (31% of total glucose appearance) Fructose Oxidation: 56% of load[6]
Healthy AdultsNaturally 13C labeled fructose (1.0 g/kg)6 hoursConversion to Glucose: 0.51 g/kg (57% of total glucose appearance) Fructose Oxidation: 59% of load[6]
Human Subjects (Review)Various 13C tracers3-6 hoursMean Conversion to Glucose: 41% ± 10.5% Mean Fructose Oxidation: 45.0% ± 10.7%[3]

Experimental Protocols

Protocol 1: In Vitro Tracing in Cultured Hepatocytes

This protocol describes the use of D-Fructose-1-13C to trace its conversion to glucose in a hepatocyte cell culture model.

Materials:

  • D-Fructose-1-13C (stable isotope tracer)

  • Hepatocyte cell line (e.g., HepG2)

  • Culture medium (e.g., DMEM, glucose-free)

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

Methodology:

  • Cell Culture:

    • Culture hepatocytes in standard glucose-containing medium until they reach 80-90% confluency.

  • Tracer Medium Preparation:

    • Prepare a glucose-free culture medium.

    • Dissolve D-Fructose-1-13C and unlabeled fructose to achieve the desired final concentration and isotopic enrichment (e.g., 5 mM total fructose with 50% 13C-labeling).

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with sterile PBS.

    • Add the prepared D-Fructose-1-13C tracer medium to the cells.

    • Incubate for a defined period (e.g., 2, 4, 6 hours) to allow for metabolism.

  • Metabolite Extraction:

    • To quench metabolism, place the culture plate on dry ice.

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant, containing the extracted metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

    • The dried extract can be reconstituted in a suitable solvent for analysis by LC-MS or derivatized for GC-MS.[7]

Protocol 2: In Vivo Tracing in a Mouse Model

This protocol provides a general framework for an in vivo study to track fructose conversion to glucose in mice.[8][9]

Materials:

  • D-Fructose-1-13C

  • Sterile saline

  • Experimental animals (e.g., C57BL/6 mice)

  • Oral gavage needles or infusion pump for intravenous administration

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Anesthesia (e.g., isoflurane)

  • Tools for tissue dissection

Methodology:

  • Animal Acclimation:

    • House mice in a controlled environment (temperature, light-cycle) with free access to standard chow and water for at least one week before the experiment.

  • Fasting:

    • Fast the animals for 4-6 hours prior to tracer administration to achieve a baseline metabolic state. Ensure continuous access to water.[8][9]

  • Tracer Formulation and Administration:

    • Dissolve D-Fructose-1-13C in sterile saline to the desired concentration.

    • Administer the tracer via oral gavage or a continuous tail vein infusion. A typical infusion protocol might involve a bolus dose followed by a constant infusion to achieve steady-state labeling.[9]

  • Sample Collection:

    • Blood: Collect small blood samples (20-50 µL) from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) post-administration.[8] Place blood into tubes with an anticoagulant.

    • Tissues: At the final time point, euthanize the animal under anesthesia. Quickly dissect the liver and other tissues of interest and immediately snap-freeze them in liquid nitrogen.[10] Store all samples at -80°C.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissue Metabolites: Homogenize frozen tissue samples in a cold solvent (e.g., methanol/chloroform/water mixture) to extract metabolites.[7]

  • Analysis:

    • Analyze the 13C enrichment in glucose from plasma and tissue extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11]

InVivo_Workflow start Animal Acclimation & Fasting admin Tracer Administration (D-Fructose-1-13C) start->admin sampling Time-Course Sampling (Blood & Tissues) admin->sampling processing Sample Processing (Plasma Separation, Metabolite Extraction) sampling->processing analysis LC-MS / GC-MS Analysis (13C Enrichment) processing->analysis data Data Interpretation (Flux Analysis) analysis->data

Caption: General experimental workflow for in vivo fructose tracer studies.

Analytical Considerations

  • Mass Spectrometry (MS): Both GC-MS and LC-MS are powerful techniques for this application. They separate metabolites and measure the mass-to-charge ratio of ions, allowing for the differentiation between unlabeled (12C) and labeled (13C) molecules. The resulting mass isotopomer distribution can be used to calculate the percentage of glucose derived from the fructose tracer.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can also be used to determine the specific position of the 13C label within the glucose molecule, providing deeper insights into the metabolic pathways and rearrangements that occurred.[12][13]

  • Derivatization: For GC-MS analysis, non-volatile metabolites like glucose must be chemically modified (derivatized) to make them volatile. This is a critical step that must be performed consistently to ensure accurate quantification.[14]

References

Troubleshooting & Optimization

Technical Support Center: L-Fructose-1-¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal quality in L-Fructose-1-¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my L-Fructose-1-¹³C NMR spectrum unexpectedly low?

A1: Several factors contribute to the inherently low sensitivity of ¹³C NMR spectroscopy. The ¹³C isotope has a low natural abundance of only 1.1%, and its magnetic moment is significantly weaker than that of a proton ('H), resulting in weaker signals.[1][2] For L-Fructose, this is compounded by the presence of multiple tautomers (isomers like fructopyranose and fructofuranose) in solution, which splits the signal for the labeled C-1 carbon across several peaks, further diminishing the intensity of each one.[3]

Q2: How critical is sample concentration for a good spectrum?

A2: Sample concentration is one of the most critical factors for achieving a good S/N ratio in ¹³C NMR. Due to the low sensitivity of the ¹³C nucleus, higher sample concentrations are required compared to 'H NMR.[1] Doubling the sample concentration can lead to a rough doubling of the signal intensity.[1] For carbohydrates, it is often challenging to obtain a quality spectrum from a dilute sample.[4]

Q3: What is the recommended sample concentration and solvent?

A3: For a standard 300-600 MHz NMR spectrometer, aim for the highest concentration that solubility permits. A general guideline for small molecules like fructose is 50-100 mg dissolved in 0.5-0.6 mL of a suitable deuterated solvent.[1][5] The most common solvents for carbohydrates are deuterated water (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆).[1][5] Ensure you use high-quality solvents to minimize interfering residual signals.

Q4: My overall signal is weak. How can I adjust the acquisition parameters to improve it?

A4: Fine-tuning acquisition parameters is crucial.

  • Number of Scans (NS): This is the most direct way to improve S/N. The S/N ratio increases with the square root of the number of scans. If your preliminary spectrum (e.g., 128 scans) is weak, try increasing NS to 512, 1024, or even higher.[1] Some complex or dilute samples may require very long acquisition times (8-12 hours).[6]

  • Pulse Angle: Use a smaller flip angle, such as 30°, instead of the standard 90°. This allows for a shorter relaxation delay (D1) between pulses without saturating the signal, improving the number of scans acquired in a given time.[1][7]

  • Relaxation Delay (D1): Carbons in molecules like fructose can have long spin-lattice relaxation times (T₁). A short D1 can lead to signal saturation and reduced intensity. A starting value of 2.0 seconds is often a good compromise for many carbons.[1][7]

Q5: What is the Nuclear Overhauser Effect (NOE) and is it important for my experiment?

A5: The Nuclear Overhauser Effect (NOE) is a standard technique where irradiating protons during the experiment transfers polarization to nearby ¹³C nuclei, significantly increasing their signal intensity.[1] Standard ¹³C pulse programs with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) automatically utilize the NOE to enhance your signal.[7]

Q6: I am seeing all carbon signals except for the C-2 (ketal) carbon. Why is it missing?

A6: The C-2 carbon of fructose is a quaternary carbon, meaning it has no directly attached protons. These types of carbons are notoriously difficult to detect for two main reasons: they do not benefit from the signal-enhancing NOE from attached protons, and they often have very long T₁ relaxation times.[4][6] To detect this signal, you may need to significantly increase the number of scans and ensure the relaxation delay (D1) is sufficiently long. Using a shorter pulse width can also selectively improve the signal of quaternary carbons relative to protonated ones.[4]

Data and Parameters

Table 1: Recommended Sample Preparation Guidelines
ParameterRecommendationRationale
Sample Mass 50 - 100 mgTo maximize signal intensity in response to the low sensitivity of ¹³C NMR.[1][5]
Solvent Volume 0.5 - 0.6 mLTo ensure the sample is within the active detection region of the spectrometer's coil.[1]
Recommended Solvents D₂O, DMSO-d₆Excellent solvents for carbohydrates, providing good sample solubility.[1][5]
Sample Filtering Filter if particulates are visibleUndissolved material can degrade spectral resolution and broaden lines.[1][5]
Table 2: Optimized ¹³C NMR Acquisition Parameters for L-Fructose
ParameterTypical Starting ValueOptimization Strategy
Pulse Program zgpg30 or zgdc30 (Bruker)Employs a 30° pulse angle and proton decoupling for NOE enhancement.[7]
Pulse Angle (p1) 30°Allows for a shorter relaxation delay, increasing scans over time.[1][7]
Relaxation Delay (D1) 2.0 sA good starting point to balance efficient scanning with adequate relaxation.[1][7]
Acquisition Time (AQ) 1.0 - 1.5 sProvides adequate resolution for small molecules.[1][7][8]
Number of Scans (NS) 128Increase in multiples of two (256, 512, 1024...) until S/N is acceptable.[1]

Experimental Protocols

Protocol 1: Sample Preparation for L-Fructose-1-¹³C NMR
  • Weighing: Accurately weigh 50-100 mg of L-Fructose-1-¹³C into a clean, dry vial.

  • Solvent Addition: Add 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O) to the vial.[1][5]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect the solution for any remaining solid particles.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a pipette with a small cotton plug or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[1][5]

  • Transfer: Carefully transfer the clear solution into the NMR tube. Ensure the sample height is between 4.5 and 5.0 cm.[5]

  • Capping and Labeling: Securely cap and label the NMR tube with the sample identity.

Protocol 2: Standard ¹³C NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Tuning and Shimming: Tune and match the ¹³C probe and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Load Parameters: Load a standard ¹³C experiment with proton decoupling (e.g., CARBON on a Bruker system).[7]

  • Set Key Parameters:

    • Set the pulse angle to 30 degrees.[1][7]

    • Set the relaxation delay (D1) to 2.0 seconds.[1][7]

    • Set the acquisition time (AQ) to approximately 1.0-1.5 seconds.[1][7][8]

    • Set the initial number of scans (NS) to 128.[1][7]

  • Acquire Spectrum: Start the acquisition.

  • Assess S/N: After the initial experiment, process the spectrum and evaluate the signal-to-noise ratio.

  • Optimize: If the S/N is insufficient, increase the number of scans (NS) accordingly (e.g., to 512 or 1024) and re-acquire the spectrum. Continue increasing NS until a satisfactory S/N is achieved.[1]

Visual Troubleshooting Guides

TroubleshootingWorkflow cluster_start cluster_checks cluster_actions cluster_end start Poor S/N in L-Fructose-¹³C Spectrum conc Is Sample Concentration Adequate (≥50mg/0.5mL)? start->conc params Are Acquisition Parameters Optimized? conc->params Yes increase_conc Increase Concentration or Re-prepare Sample conc->increase_conc No shimming Is Shimming/ Tuning Optimal? params->shimming Yes check_params Set D1=2s, AQ=1s, Pulse Angle=30° params->check_params No increase_scans Increase Number of Scans (NS) shimming->increase_scans Yes reshim Re-shim and Re-tune Probe shimming->reshim No increase_conc->start end_node Acquire Spectrum with Improved S/N increase_scans->end_node check_params->start reshim->start

Caption: Troubleshooting workflow for poor S/N in L-Fructose-¹³C NMR.

SignalFactors cluster_main Key Factors Influencing ¹³C Signal Intensity cluster_secondary Experimental Conditions conc Sample Concentration signal Final Signal-to-Noise Ratio (S/N) conc->signal scans Number of Scans (NS) scans->signal relax Relaxation (T₁ & D1) relax->signal noe Nuclear Overhauser Effect (NOE) noe->signal sol Solvent Choice & Viscosity sol->relax temp Temperature temp->relax field Magnetic Field Strength (B₀) field->signal

Caption: Key factors influencing the signal-to-noise ratio in ¹³C NMR.

References

Technical Support Center: Optimizing Quenching Methods for 13C-Fructose Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 13C-fructose labeling experiments. Proper quenching is critical for accurately capturing the metabolic state of cells at a specific time point. Ineffective quenching can lead to metabolite leakage, altered metabolite pools, and inaccurate labeling data.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching step of 13C-fructose metabolomics experiments.

Problem Potential Cause(s) Recommended Solution(s) Relevant Citation(s)
Low intracellular 13C-fructose-1-phosphate levels Incomplete or slow quenching of fructokinase activity, leading to continued metabolism of 13C-fructose.Use a quenching solution that rapidly inactivates enzymes, such as cold acidic organic solvents. For example, a mixture of 40:40:20 acetonitrile:methanol:water with 0.1M formic acid can be effective.[1][2] Ensure the quenching solution is sufficiently cold (e.g., -40°C or below).[3][4][5] For adherent cells, consider rapid liquid nitrogen quenching directly on the plate.[6][1][2][3][4][5][6]
High variability in replicate samples Inconsistent timing of quenching, incomplete removal of extracellular media, or partial cell lysis during quenching.Standardize the time from media removal to quenching to be as short as possible (<10 seconds).[1] For adherent cells, ensure complete and rapid aspiration of media before quenching. For suspension cells, use fast filtration to separate cells from the media immediately before quenching.[7][8][9] Validate that the chosen quenching method does not cause significant cell membrane damage leading to leakage.[10][11][1][7][8][9][10][11]
Detection of 13C-labeled metabolites in the extracellular medium after quenching Metabolite leakage from cells due to membrane permeabilization by the quenching solution.Optimize the composition of the quenching solution. Cold methanol can cause leakage in some cell types.[9][10][11] Alternatives include using pure cold methanol (-40°C or below) or adding buffering agents like ammonium bicarbonate to the quenching solution.[4][5] For some organisms, cold saline solutions have been shown to mitigate leakage.[11] The choice of method should be validated for the specific cell type.[4][5][9][10][11]
Unexpectedly low levels of high-energy compounds (e.g., ATP) Continued enzymatic activity after quenching or degradation of labile metabolites.Ensure rapid and complete inactivation of enzymes. The addition of an acid like formic acid to the quenching solvent can help.[1][2] The quenching and extraction protocol should be performed quickly and at cold temperatures to minimize metabolite degradation.[1][2]
Contamination from extracellular fructose Incomplete removal of the 13C-fructose-containing medium before quenching.For adherent cells, a quick wash (<10 seconds) with an appropriate ice-cold buffer (e.g., PBS or isotonic saline) can be performed immediately before quenching.[1] For suspension cells, fast filtration is highly effective at removing extracellular media.[7][8][12][1][7][8][12]

Frequently Asked Questions (FAQs)

Quenching Methodology

Q1: What is the most critical step for accurate 13C-fructose metabolomics?

A1: The most critical step is the rapid and complete quenching of metabolic activity to preserve the in vivo metabolic state at the time of sampling.[13][14] For fructose metabolism, this means instantly stopping the activity of enzymes like fructokinase to prevent further conversion of 13C-fructose.

Q2: What are the primary methods for quenching metabolism in cell culture experiments?

A2: The main approaches involve the use of cold organic solvents (e.g., methanol, acetonitrile), cold isotonic solutions, or liquid nitrogen.[15] For suspension cultures, fast filtration followed by immediate quenching is often recommended to efficiently separate cells from the extracellular medium.[7][16] For adherent cells, direct quenching on the culture plate after rapid media removal is a common practice.[6][17]

Q3: How do I choose the right quenching solution for my experiment?

A3: The optimal quenching solution is cell-type dependent and should be empirically determined.[18] A good starting point for many mammalian cells is a cold (-40°C or below) 60-80% methanol solution.[4][19] However, due to the risk of metabolite leakage with cold methanol, some studies recommend pure cold methanol or the addition of buffers like 0.85% ammonium bicarbonate.[4][5] For some cell types, cold saline has been shown to be effective at minimizing leakage.[11]

Troubleshooting Metabolite Leakage

Q4: How can I determine if my quenching method is causing metabolite leakage?

A4: You can assess leakage by analyzing the quenching supernatant for the presence of intracellular metabolites. A mass balance approach, where you quantify metabolites in the cell pellet, the supernatant, and any wash steps, can provide a comprehensive picture of any metabolite loss.[5][18]

Q5: My results show significant metabolite leakage with cold methanol. What are my alternatives?

A5: If cold aqueous methanol causes leakage, consider the following alternatives:

  • Pure, cold methanol: Quenching in pure methanol at -40°C or below has been shown to prevent leakage in some organisms like yeast.[5]

  • Fast Filtration: For suspension cells, separating cells from the medium by fast filtration before quenching can minimize leakage.[8][12]

  • Buffered Methanol Solutions: Adding salts like ammonium bicarbonate to the cold methanol solution can help stabilize cell membranes and reduce leakage.[4]

  • Cold Saline: A chilled isotonic saline solution can be an effective quenching agent that mitigates leakage.[11]

Experimental Protocols and Workflows

Q6: Can you provide a general protocol for quenching adherent cells in a 13C-fructose experiment?

A6: A general protocol is as follows:

  • Culture cells to the desired confluency.

  • One hour before labeling, replace the medium with fresh medium to ensure nutrient levels are adequate.[20]

  • At the time of labeling, aspirate the medium and quickly wash the cells with pre-warmed, glucose/fructose-free medium (this should take less than 30 seconds).[20]

  • Add the 13C-fructose containing medium and incubate for the desired time.

  • To quench, rapidly aspirate the labeling medium.

  • Immediately add a sufficient volume of ice-cold quenching solution (e.g., -70°C 80:20 methanol:water) to cover the cell monolayer.[20]

  • Place the culture dish at -75°C for at least 10 minutes to ensure complete quenching.[20]

  • Proceed with cell scraping and metabolite extraction on dry ice.[20]

Q7: What is a recommended workflow for quenching suspension cells?

A7: For suspension cells, a fast filtration approach is recommended:

  • Assemble a vacuum filtration apparatus with a suitable filter membrane.

  • Rapidly transfer a defined volume of the cell suspension to the filter.

  • Apply vacuum to quickly separate the cells from the culture medium.

  • Immediately wash the cells on the filter with a small volume of cold, iso-osmotic solution (e.g., saline) to remove any remaining extracellular medium.[7]

  • Plunge the filter with the cells into a tube containing the quenching solution pre-chilled in liquid nitrogen or a dry ice/ethanol bath.[8]

Visualizing Experimental Workflows

The following diagrams illustrate key workflows for quenching in 13C-fructose metabolomics experiments.

Adherent_Cell_Quenching_Workflow cluster_0 Cell Culture & Labeling cluster_1 Quenching & Harvesting cluster_2 Downstream Analysis A 1. Culture Adherent Cells B 2. Pre-incubation in Fresh Medium A->B C 3. Quick Wash (Fructose-free) B->C D 4. Add 13C-Fructose Medium C->D E 5. Rapidly Aspirate Medium D->E F 6. Add Ice-Cold Quenching Solution (e.g., -70°C 80% Methanol) E->F G 7. Freeze at -75°C F->G H 8. Scrape Cells on Dry Ice G->H I 9. Metabolite Extraction H->I J 10. LC-MS/MS Analysis I->J

Quenching workflow for adherent cells.

Suspension_Cell_Quenching_Workflow cluster_0 Cell Culture & Labeling cluster_1 Fast Filtration & Quenching cluster_2 Downstream Analysis A 1. Culture Suspension Cells B 2. Add 13C-Fructose A->B C 3. Transfer Cells to Filtration Unit B->C D 4. Apply Vacuum to Remove Medium C->D E 5. Wash with Cold Isotonic Solution D->E F 6. Plunge Filter into Quenching Solution E->F G 7. Metabolite Extraction F->G H 8. LC-MS/MS Analysis G->H

Quenching workflow for suspension cells.

Troubleshooting_Logic cluster_0 Initial Checks cluster_1 Corrective Actions cluster_2 Validation Start Problem Detected: Inaccurate 13C Labeling Data Leakage Assess Metabolite Leakage (Analyze Supernatant) Start->Leakage High Extracellular 13C-Metabolites? Quenching_Speed Review Quenching Speed and Temperature Start->Quenching_Speed Inconsistent Replicates? Change_Solution Modify Quenching Solution (e.g., pure methanol, add buffer) Leakage->Change_Solution Optimize_Wash Optimize Washing Step (time, solution) Quenching_Speed->Optimize_Wash Fast_Filtration Implement Fast Filtration (for suspension cells) Quenching_Speed->Fast_Filtration Validation Validate New Protocol with Controls Change_Solution->Validation Optimize_Wash->Validation Fast_Filtration->Validation End Optimized Quenching Validation->End

Troubleshooting logic for quenching issues.

References

Technical Support Center: L-Fructose-1-¹³C Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Fructose-1-¹³C in metabolic studies. Accurate correction for the natural abundance of ¹³C is critical for obtaining reliable results in these experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to correct for the natural ¹³C abundance in L-Fructose-1-¹³C studies?

A1: All carbon-containing molecules have a naturally occurring ¹³C isotope at an abundance of approximately 1.1%.[1] When conducting a tracer experiment with L-Fructose-1-¹³C, the mass spectrometer detects both the ¹³C incorporated from the tracer and the naturally present ¹³C. Failing to correct for this natural abundance will lead to an overestimation of the tracer's contribution, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1]

Q2: What are the key inputs required for an accurate natural abundance correction?

A2: To perform an accurate correction, you will need:

  • The precise molecular formula of the analyte and any derivatization agents used.

  • The measured mass isotopologue distribution (MID) from your mass spectrometry data.

  • The isotopic purity of the L-Fructose-1-¹³C tracer , as it is never 100% pure.

Q3: What are some common software tools used for natural abundance correction?

A3: Several software tools are available to automate the correction process. Commonly used options include:

  • IsoCorrectoR : An R-based tool for correcting MS and MS/MS data.[2]

  • AccuCor2 : An R-based tool designed for dual-isotope tracer experiments.[3]

  • ICT (Isotope Correction Toolbox) : A Perl-based tool for both MS and MS/MS data.[2]

Q4: What is the expected labeling pattern in downstream metabolites from L-Fructose-1-¹³C?

A4: The ¹³C label from L-Fructose-1-¹³C will be incorporated into various downstream metabolites. For example, in glycolysis, the fructose-1,6-bisphosphate will be cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The G3P will carry the ¹³C label at the C3 position. This label can then be traced into pyruvate, lactate, and acetyl-CoA, and subsequently into the TCA cycle intermediates and fatty acids.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no detectable ¹³C incorporation in downstream metabolites. 1. Inefficient cellular uptake of L-Fructose. 2. Slow metabolic flux through fructose-metabolizing pathways.1. Verify the expression and activity of fructose transporters (e.g., GLUT5) in your experimental system. 2. Increase the incubation time with the L-Fructose-1-¹³C tracer to allow for sufficient incorporation.[4] 3. Optimize the concentration of the tracer in the medium.
Inaccurate or inconsistent mass isotopologue distribution (MID) after correction. 1. Incorrect molecular formula used for correction. 2. Co-elution of the analyte with other structurally similar sugars (e.g., glucose).[5] 3. Isotopic impurity of the tracer not accounted for.1. Double-check the molecular formula of the metabolite and any derivatives. 2. Optimize chromatographic separation to resolve isomers. Consider using techniques like High-Performance Anion-Exchange Chromatography (HPAEC).[5] 3. Determine the isotopic purity of your L-Fructose-1-¹³C tracer via mass spectrometry and incorporate this value into your correction calculations.[5]
Negative abundance values in the corrected data. 1. Low signal intensity of the measured isotopologues. 2. Background noise or interfering signals.1. Optimize mass spectrometer parameters to enhance signal-to-noise ratio. 2. Implement background subtraction methods. 3. Ensure proper peak integration.
Observed ¹³C enrichment is higher than theoretically possible. 1. Incomplete correction for natural ¹³C abundance. 2. Contribution from other carbon sources that are naturally enriched in ¹³C.1. Re-run the natural abundance correction with verified parameters. 2. Use a chemically defined medium to minimize contributions from unlabeled carbon sources.[4]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with L-Fructose-1-¹³C
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM) with L-Fructose-1-¹³C at the desired concentration. Ensure the medium contains other necessary nutrients but lacks unlabeled fructose.

  • Labeling: Once cells reach the desired confluency, replace the standard medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the ¹³C-labeled fructose. The incubation time should be optimized based on the specific metabolic pathway and cell type.[4]

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[4]

Protocol 2: Natural Abundance Correction Workflow
  • Data Acquisition: Acquire mass spectrometry data for both unlabeled control samples and L-Fructose-1-¹³C labeled samples.

  • Peak Integration: Integrate the peak areas for all relevant mass isotopologues of the target metabolites.

  • Data Formatting: Organize the data into a format compatible with your chosen correction software (e.g., a CSV file with columns for metabolite name, molecular formula, and isotopologue intensities).

  • Correction Software:

    • Import the data into the correction software (e.g., IsoCorrectoR).

    • Input the necessary parameters: molecular formula, tracer identity (¹³C), and isotopic purity of the tracer.

    • Run the correction algorithm.

  • Data Analysis: The software will output the corrected mass isotopologue distributions, which can then be used for flux analysis or to determine fractional contributions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_correction Data Correction cluster_final_analysis Final Analysis cell_culture Cell Culture labeling Labeling with L-Fructose-1-13C cell_culture->labeling extraction Metabolite Extraction labeling->extraction ms_acquisition Data Acquisition extraction->ms_acquisition peak_integration Peak Integration ms_acquisition->peak_integration format_data Format Data peak_integration->format_data run_correction Run Natural Abundance Correction format_data->run_correction flux_analysis Metabolic Flux Analysis run_correction->flux_analysis

Caption: Experimental workflow for L-Fructose-1-¹³C studies.

fructose_metabolism fructose This compound f1p Fructose-1-Phosphate (1-13C) fructose->f1p dhap DHAP f1p->dhap g3p Glyceraldehyde-3-Phosphate (3-13C) f1p->g3p pyruvate Pyruvate (3-13C) g3p->pyruvate lactate Lactate (3-13C) pyruvate->lactate acetyl_coa Acetyl-CoA (2-13C) pyruvate->acetyl_coa tca TCA Cycle acetyl_coa->tca fatty_acids Fatty Acids acetyl_coa->fatty_acids

Caption: Metabolic fate of the ¹³C label from L-Fructose-1-¹³C.

References

challenges in achieving isotopic steady state with L-Fructose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of L-Fructose-1-13C as a metabolic tracer is not well-documented in scientific literature. Much of the information provided in this technical support center is based on established principles of stereospecificity in biochemistry and isotopic tracing methodologies, with inferences drawn from the well-studied metabolism of D-fructose. Researchers should exercise caution and perform thorough validation when using this novel tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from the more common D-Fructose-1-13C?

This compound is a stereoisomer (an enantiomer) of D-fructose, where the carbon atom at the first position is a heavy isotope, 13C. While chemically identical in terms of atomic composition, the spatial arrangement of the atoms is a mirror image of D-fructose. This seemingly small difference has profound biological implications. Most enzymes and transporters in mammalian systems are highly stereospecific, meaning they are evolved to recognize and interact with D-sugars like D-glucose and D-fructose.[1] Therefore, this compound is expected to be metabolized very differently, if at all, compared to its D-counterpart.

Q2: What is the likely metabolic fate of this compound in mammalian cells?

Based on the high stereospecificity of key enzymes in fructose metabolism, such as fructokinase and aldolase B, it is hypothesized that L-fructose is a poor substrate for the primary fructolytic pathway.[2][3] Consequently, significant incorporation of the 1-13C label into downstream metabolites of glycolysis, the TCA cycle, or gluconeogenesis is not expected. Some studies in rats suggest that certain L-sugars, including L-fructose, may be metabolized by gut microbiota, which could lead to the appearance of labeled short-chain fatty acids or other microbial metabolites in circulation.[4]

Q3: Why would a researcher choose to use this compound in an experiment?

This compound could serve as a valuable negative control in metabolic studies using 13C-labeled D-fructose. By comparing the labeling patterns from both tracers, researchers can distinguish between specific, enzyme-mediated metabolic incorporation (from D-fructose) and non-specific, non-enzymatic processes or potential metabolism by gut flora (from L-fructose). It could also be used to investigate the stereospecificity of sugar transporters.

Q4: How long should I wait to achieve isotopic steady state with this compound?

Given its likely limited metabolism, achieving a traditional isotopic steady state in central carbon metabolism pathways with this compound is improbable. The concept of "steady state" in this context might refer to the point at which the concentration of this compound itself stabilizes within the cellular or extracellular environment. This will depend on factors like cellular uptake and clearance rates, which are currently unknown. For D-fructose, isotopic steady state in downstream metabolites can take several hours.[5]

Troubleshooting Guide

Issue 1: I am not observing any 13C enrichment in my target downstream metabolites (e.g., lactate, citrate).

  • Possible Cause: This is the expected outcome. Due to the stereospecificity of metabolic enzymes, L-fructose is not anticipated to be significantly metabolized through canonical pathways.

  • Troubleshooting Steps:

    • Confirm Tracer Integrity: Verify the chemical identity and isotopic enrichment of your this compound standard using mass spectrometry.

    • Positive Control: Run a parallel experiment with D-Fructose-1-13C or another well-characterized tracer like U-13C-glucose to ensure your experimental system (cells, analytical methods) is functioning correctly.

    • Analyze for this compound Uptake: Measure the intracellular concentration of this compound to determine if it is being transported into the cells.

    • Analyze for Microbial Metabolites: If conducting an in vivo study, analyze plasma or other biofluids for labeled short-chain fatty acids or other potential products of gut microbial metabolism.

Issue 2: I am observing low levels of unexpected 13C-labeled compounds.

  • Possible Cause 1: Isotopic Impurity of the Tracer: Your this compound may contain trace amounts of 13C-labeled D-fructose or other labeled impurities.

    • Troubleshooting Step: Analyze the tracer by a high-resolution analytical method to check for isotopic and chemical purity.

  • Possible Cause 2: Non-enzymatic Reactions: The labeled fructose may be undergoing non-enzymatic reactions, leading to the formation of labeled degradation products.

    • Troubleshooting Step: Incubate this compound in your experimental medium without cells to assess its stability and identify any non-enzymatic products.

  • Possible Cause 3: Minor, Undocumented Metabolic Pathways: There may be minor, uncharacterized enzymatic pathways that have some promiscuous activity with L-fructose.

    • Troubleshooting Step: This would be a novel research finding. Further investigation using advanced analytical techniques would be required to identify these metabolites and pathways.

Data Presentation

Table 1: Comparison of Expected Outcomes in a Tracer Experiment: D-Fructose-1-13C vs. This compound

ParameterD-Fructose-1-13C (Expected)This compound (Hypothesized)
Cellular Uptake Mediated by specific transporters (e.g., GLUT5)[6]Potentially low, non-specific uptake.
Phosphorylation Rapid phosphorylation to Fructose-1-Phosphate by Fructokinase.[7]Unlikely to be a substrate for Fructokinase.[2][3]
Entry into Glycolysis Yes, via cleavage of Fructose-1-Phosphate.[7]No significant entry into glycolysis.
Labeling of Glycolytic Intermediates Expected (e.g., Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate).Not expected.
Labeling of TCA Cycle Intermediates Expected (e.g., Citrate, Malate).Not expected.
Time to Isotopic Steady State Several hours for downstream metabolites.[5]Not applicable for downstream metabolites.
Primary Labeled Products Glucose, Lactate, Glycogen, Fatty Acids.[7]Potentially unmetabolized L-Fructose, possible microbial metabolites (in vivo).[4]

Experimental Protocols

Protocol: Pilot Study for this compound Tracer Experiment in Cultured Cells

  • Cell Culture: Culture cells to mid-logarithmic phase in standard growth medium.

  • Tracer Preparation: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Also, prepare a stock of unlabeled L-fructose and D-Fructose-1-13C for control experiments.

  • Experimental Setup:

    • Group 1 (Negative Control): Cells in standard medium with unlabeled L-fructose.

    • Group 2 (Experimental): Cells in medium containing this compound.

    • Group 3 (Positive Control): Cells in medium containing D-Fructose-1-13C.

    • Group 4 (Tracer Stability): Medium with this compound, no cells.

  • Labeling: Replace the standard medium with the prepared experimental media.

  • Time Course Sampling: At designated time points (e.g., 0, 30 min, 2h, 6h, 24h), harvest cells and media.

  • Metabolite Extraction:

    • Cells: Rapidly quench metabolism by washing with ice-cold PBS and extracting with a cold solvent mixture (e.g., 80:20 methanol:water).

    • Media: Collect a sample of the extracellular medium.

  • Sample Analysis: Analyze the extracts by LC-MS/MS or GC-MS to measure the abundance and isotopic enrichment of L-fructose, D-fructose, and key downstream metabolites.

  • Data Analysis:

    • Confirm the uptake of this compound by measuring its intracellular concentration.

    • Compare the labeling patterns in the experimental group to the negative and positive controls.

    • Analyze the tracer stability control to identify any non-enzymatic degradation products.

Visualizations

D_Fructose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Fructose-1-13C_ext D-Fructose-1-13C D-Fructose-1-13C_int D-Fructose-1-13C D-Fructose-1-13C_ext->D-Fructose-1-13C_int GLUT5 Fructose-1-P Fructose-1-Phosphate (1-13C) D-Fructose-1-13C_int->Fructose-1-P Fructokinase DHAP DHAP Fructose-1-P->DHAP Aldolase B Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate (1-13C) Fructose-1-P->Glyceraldehyde-3-P Aldolase B Pyruvate Pyruvate (3-13C) DHAP->Pyruvate Glucose Glucose DHAP->Glucose Gluconeogenesis Glyceraldehyde-3-P->Pyruvate Glyceraldehyde-3-P->Glucose Gluconeogenesis Lactate Lactate (3-13C) Pyruvate->Lactate Acetyl-CoA Acetyl-CoA (2-13C) Pyruvate->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Metabolic pathway of D-Fructose-1-13C.

L_Fructose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular L-Fructose-1-13C_ext This compound L-Fructose-1-13C_int This compound L-Fructose-1-13C_ext->L-Fructose-1-13C_int Limited/Non-specific Uptake? No_Metabolism No Significant Metabolism L-Fructose-1-13C_int->No_Metabolism

Caption: Hypothesized metabolic fate of this compound.

experimental_workflow start Start: Cell Culture prepare_media Prepare Media: - Unlabeled L-Fructose - this compound - D-Fructose-1-13C start->prepare_media labeling Incubate Cells with Labeled Media prepare_media->labeling sampling Time Course Sampling (Cells and Media) labeling->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Interpretation of Labeling Patterns data_processing->interpretation end End interpretation->end

Caption: Experimental workflow for this compound tracer study.

troubleshooting_tree start Unexpected Results? no_labeling No Labeling in Downstream Metabolites start->no_labeling Yes unexpected_labeling Unexpected Labeled Compounds start->unexpected_labeling No check_uptake Check for Cellular Uptake of this compound no_labeling->check_uptake check_purity Check Tracer Purity unexpected_labeling->check_purity no_uptake Investigate Transporter Specificity check_uptake->no_uptake No uptake_present This is the Expected Outcome. L-Fructose is likely not metabolized. check_uptake->uptake_present Yes impure Impurity Detected. Source New Tracer. check_purity->impure No pure Investigate Non-enzymatic Reactions or Novel Pathways check_purity->pure Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing GC-MS Analysis of 13C-Labeled Fructose Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in improving peak resolution for the gas chromatography-mass spectrometry (GC-MS) analysis of 13C-labeled fructose metabolites. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution in GC-MS can manifest as broad peaks, tailing peaks, or co-elution of analytes, complicating the identification and quantification of 13C-labeled fructose metabolites. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: All or most peaks in the chromatogram are broad or tailing.

This often indicates a system-wide problem.

Possible Causes and Solutions:

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak broadening.[1]

    • Solution: Ensure the column is cut cleanly and squarely, and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[2]

  • Contamination in the Inlet: Non-volatile residues from previous samples, especially from complex biological matrices, can accumulate in the inlet liner and cause peak tailing.[3]

    • Solution: Perform regular inlet maintenance, including replacing the liner, septum, and O-ring.[3]

  • Leaks in the System: Leaks in the gas lines or connections can disrupt carrier gas flow, leading to poor peak shape.

    • Solution: Use an electronic leak detector to check for leaks at all fittings and connections and tighten or replace them as necessary.

  • Incorrect Carrier Gas Flow Rate: Suboptimal flow rates can lead to band broadening.[1]

    • Solution: Verify and adjust the carrier gas flow rate to the optimal range for your column dimensions and carrier gas type.

Issue 2: Only specific peaks, such as those for fructose metabolites, are showing poor resolution.

This suggests a problem related to the analytes or the specific method parameters.

Possible Causes and Solutions:

  • Incomplete or Improper Derivatization: Sugars like fructose are highly polar and non-volatile, requiring derivatization (e.g., silylation or oximation followed by silylation) to be analyzed by GC-MS.[4] Incomplete reactions can lead to multiple derivative forms and broad or tailing peaks.

    • Solution: Optimize the derivatization protocol. Ensure anhydrous conditions as silylating reagents are moisture-sensitive. Optimize reaction time and temperature. For example, a common two-step derivatization involves methoxyamination followed by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5][6]

  • Co-elution of Isomers: Fructose and its metabolites can exist as multiple isomers (tautomers) that may not be fully resolved chromatographically, leading to broad or overlapping peaks.[7] Oximation prior to silylation can help reduce the number of isomers.[7]

    • Solution: Adjust the GC oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve the separation of isomers.[1] Consider using a different stationary phase that offers better selectivity for sugar isomers.

  • Column Overload: Injecting too much sample can saturate the column, resulting in fronting or tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to inadequate separation.[1]

    • Solution: Start with a lower initial oven temperature to improve the focusing of early-eluting peaks.[8] Optimize the temperature ramp rate; a good starting point is approximately 10°C per column void time.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing fructose metabolites by GC-MS?

Fructose and its metabolites are polar, non-volatile compounds due to their multiple hydroxyl groups. Direct injection into a GC would lead to decomposition at high temperatures in the injector port. Derivatization replaces the active hydrogens on the hydroxyl groups with less polar, more volatile groups (e.g., trimethylsilyl groups), allowing the analytes to be vaporized and separated on the GC column.

Q2: I am observing multiple peaks for a single fructose metabolite. What could be the cause?

This is a common phenomenon when analyzing sugars by GC-MS and is typically due to the presence of multiple isomers (anomers and tautomers) in solution, which are "frozen" as different derivatives.[7] While oximation can reduce the number of isomers compared to direct silylation, multiple peaks can still be observed.[7]

Q3: How can I improve the separation of co-eluting 13C-labeled fructose and glucose metabolites?

Separating fructose and glucose derivatives can be challenging due to their structural similarity.

  • Chromatographic Optimization: A mid-polarity GC column, such as one with a 14% cyanopropylphenyl polysiloxane phase, can aid in separating fructose and glucose anomers.

  • Mass Spectrometric Deconvolution: Even if peaks co-elute chromatographically, they can often be resolved spectrometrically if they have unique fragment ions.[9][10] By selecting unique m/z values for each metabolite in selected ion monitoring (SIM) mode, you can achieve quantitative analysis of co-eluting compounds.[11] For example, under electron impact (EI) ionization, a unique C1-C3 fragment can be formed from keto-hexoses like fructose, while a C1-C2 fragment is characteristic of aldoses like glucose.[11]

Q4: What are the recommended GC-MS parameters for analyzing 13C-labeled fructose?

The optimal parameters will depend on your specific instrument, column, and derivatization method. However, the following table provides a validated starting point for the analysis of methyloxime peracetate derivatized fructose.[11]

ParameterSetting
GC Column Phenomenex Zebron-5® (30.0 m × 0.25 mm ID, 0.25 μm film thickness)
Injector Temperature 180°C
Carrier Gas Helium
Flow Rate 1 ml/minute
Split Ratio 2:1
Initial Oven Temp 180°C
Initial Hold Time 2 minutes
Ramp 1 5°C/minute to 250°C
Ramp 2 50°C/minute to 300°C
MS Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)
Mass Range (Scan) 50–500 m/z
Monitored Ions (SIM) Fructose: m/z 203; [1,2,3-¹³C₃]D-fructose: m/z 206

Q5: Which ionization technique, Electron Ionization (EI) or Chemical Ionization (CI), is better for analyzing 13C-labeled sugars?

For the quantification of isotopomer distribution in 13C labeling studies, Chemical Ionization (CI) is often preferred over Electron Ionization (EI).[12][13] CI is a "softer" ionization technique that results in less fragmentation and a more abundant molecular ion or pseudo-molecular ion, which is crucial for accurately determining the number of 13C atoms incorporated into the metabolite.[12][13]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Fructose Metabolites from Serum[11]
  • Protein Precipitation: To 200µL of serum, add internal standards ([1, 2-¹³C₂] D-glucose and [1, 2, 3-¹³C₃] D-fructose). Add 300µL of 0.3 N barium hydroxide and 300µL of 0.3 N zinc sulfate to precipitate proteins. Centrifuge and collect the supernatant.

  • Drying: Transfer the supernatant to a clean glass test tube and dry it slowly at room temperature under a stream of air.

  • Methoxyamination: Add 100 µL of 0.18 M methoxylamine hydrochloride in pyridine to the dried sample. Cap the tube and heat at 70°C for 60 minutes.

  • Acetylation: Cool the sample to room temperature. Add 100 µL of acetic anhydride and react at 45°C for 60 minutes.

  • Final Preparation: Dry the sample again under air and redissolve the residue in 50µL of ethyl acetate for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample add_is Add 13C Internal Standards serum->add_is precipitate Protein Precipitation (Ba(OH)2 / ZnSO4) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry1 Dry Down supernatant->dry1 methoxy Methoxyamination (70°C, 60 min) dry1->methoxy acetyl Acetylation (45°C, 60 min) methoxy->acetyl dry2 Dry Down acetyl->dry2 reconstitute Reconstitute in Ethyl Acetate dry2->reconstitute gcms GC-MS Analysis reconstitute->gcms troubleshooting_logic cluster_system System-Wide Issues cluster_analyte Analyte-Specific Issues start Poor Peak Resolution all_peaks All/Most Peaks Affected? start->all_peaks specific_peaks Only Specific Peaks Affected? all_peaks->specific_peaks Yes all_peaks->specific_peaks No system_check Check Column Installation, Inlet Contamination, Leaks, Carrier Gas Flow all_peaks->system_check Yes specific_peaks_check Check Derivatization, GC Program, Co-elution, Column Overload specific_peaks->specific_peaks_check

References

Technical Support Center: Data Normalization for L-Fructose-1-13C Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting strategies for data normalization in L-Fructose-1-13C metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is this compound Metabolic Flux Analysis (MFA)?

This compound Metabolic Flux Analysis is a specialized stable isotope tracing technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. In this method, cells or organisms are supplied with fructose that is specifically labeled with a heavy carbon isotope (¹³C) at the first carbon position. As the L-Fructose-1-¹³C is metabolized, the labeled carbon atom is incorporated into various downstream metabolites. By measuring the distribution of these ¹³C labels using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate the rate at which molecules are processed through them.[1][2] This provides a functional readout of cellular metabolism, which is invaluable for understanding disease states and the effects of drug compounds.

Q2: Why is data normalization a critical step in ¹³C-MFA?

Key sources of technical variability include:

  • Sample Preparation: Inconsistencies in cell quenching, metabolite extraction efficiency, and sample volume.[3]

  • Analytical Platform: Fluctuations in instrument performance (e.g., MS sensitivity), detector response, and injection volume between runs.[5][6]

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds in the sample matrix.[7]

Effective normalization minimizes this "noise," ensuring that the observed differences in mass isotopomer distributions are due to actual metabolic activity.[8]

Q3: What are the recommended data normalization techniques for L-Fructose-1-¹³C flux analysis?

The gold standard for normalization in quantitative metabolomics and MFA is the use of stable isotope-labeled internal standards (IS) .[3][7][8] An ideal IS is a ¹³C-labeled version of the target metabolite, as it has nearly identical chemical and physical properties.

The primary strategies include:

  • Single Internal Standard: A single IS is used to normalize all metabolites. This approach is simple but less accurate, as it assumes all compounds experience the same variation.[9]

  • Multiple Internal Standards: A set of internal standards with diverse chemical properties and retention times is added to each sample.[5] This is a superior method as it allows for more accurate normalization across a wider range of metabolites.

  • Best-Matched Internal Standard (B-MIS) Normalization: This advanced method matches each measured metabolite with the internal standard that behaves most similarly during the analysis, providing more precise correction for obscuring variation.[9]

Q4: How do I select appropriate internal standards for my experiment?

Selecting the right internal standards is crucial for reliable data. Consider the following:

  • Chemical Similarity: The IS should be chemically similar to the analytes you are measuring. For a fructose tracing experiment, you will be analyzing organic acids, sugar phosphates, and amino acids. Therefore, a mix of labeled standards representing these classes is ideal.

  • Isotopic Purity: Use standards with high isotopic purity to avoid interference with the naturally occurring isotopes of your target metabolites.

  • Non-Interference: The mass of the IS should not overlap with the mass isotopomers of the target analytes. Uniformly labeled standards (e.g., U-¹³C-Glutamate) are often used as they are significantly heavier than their unlabeled counterparts.

  • Commercial Availability: A wide range of stable isotope-labeled standards are commercially available.

A common approach is to use a commercially available mix of ¹³C-labeled amino acids derived from algal or yeast protein hydrolysates, supplemented with specific labeled organic acids relevant to central carbon metabolism (e.g., U-¹³C-Succinate, U-¹³C-Malate).

Q5: What is a Mass Isotopomer Distribution (MID) and how is it affected by normalization?

A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), is the primary raw data output from a ¹³C-MFA experiment measured by mass spectrometry.[10][11] It represents the fractional abundance of each isotopologue of a metabolite. For a metabolite with 'n' carbon atoms, the MID is the set of abundances for the M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), ..., M+n (all 'n' carbons are ¹³C) forms.[11]

Normalization directly impacts the accuracy of the MID. For example, if a technical error causes a lower overall signal for a sample, the peak areas for all isotopologues (M+0, M+1, etc.) will be reduced. By dividing the signal of each isotopologue by the signal of a stable internal standard, this systematic error is corrected, restoring the true fractional abundances required for accurate flux modeling.

Troubleshooting Guides

Issue 1: High Variability Between Technical Replicates

  • Symptom: The measured MIDs for the same biological sample analyzed multiple times show significant differences.

  • Potential Causes & Solutions:

    • Inconsistent Sample Preparation: Analytical variability can be minimized by implementing a standardized protocol for metabolite extraction and sample handling.[12]

    • Instrument Instability: Run pooled quality control (QC) samples periodically throughout your analytical batch. If the internal standard signal in these QCs shows significant drift, it indicates an instrument issue that needs to be addressed.

    • Inappropriate Normalization: A single internal standard may not be sufficient. Implement a multiple internal standard approach, ensuring the standards cover the range of polarities and retention times of your target metabolites.[5][9]

Issue 2: Poor Goodness-of-Fit After Flux Estimation

  • Symptom: The flux estimation software reports a high residual sum of squares (SSR), indicating a large discrepancy between the measured MIDs and the MIDs predicted by the metabolic model.

  • Potential Causes & Solutions:

    • Data Quality Issues: First, re-examine the raw MS data for anomalies or integration errors. Ensure that corrections for natural isotope abundances were applied correctly.[12] If significant error is suspected, re-analyzing the samples may be necessary.

    • Inaccurate Metabolic Model: The model may be missing key metabolic reactions or contain incorrect atom transitions.[12] For example, fructose can be metabolized through pathways other than glycolysis. Ensure your model accurately represents the known metabolism in your specific biological system.

    • Violation of Steady-State Assumption: ¹³C-MFA assumes the system is at both a metabolic and isotopic steady state. To verify this, measure isotopic labeling at multiple time points (e.g., 18 and 24 hours).[13] If the labeling is not constant, an isotopically non-stationary MFA (INST-MFA) approach is required.[14]

Issue 3: Large Confidence Intervals for Calculated Fluxes

  • Symptom: The flux estimation provides a best-fit value, but the associated error margins (confidence intervals) are very wide for key pathways, making the results inconclusive.

  • Potential Causes & Solutions:

    • Insufficient Measurement Data: The model is underdetermined. To resolve this, expand your measurement set by analyzing the labeling patterns of more downstream metabolites.[12]

    • Correlated Fluxes: Some reaction rates in a network are mathematically linked, making them difficult to distinguish. Using different isotopic tracers in parallel experiments can help resolve these ambiguities.

    • High Biological Variability: True biological differences between your replicates can widen confidence intervals. Increasing the number of biological replicates can improve statistical power and tighten these intervals.[12]

Data Presentation Tables

Table 1: Comparison of Common Data Normalization Techniques

Normalization TechniqueDescriptionProsCons
Single Internal Standard The signal of every metabolite is divided by the signal of one added internal standard.[9]Simple to implement; low cost.Assumes all metabolites behave identically to the IS, which is often inaccurate.
Multiple Internal Standards A mixture of several internal standards is added. Normalization is often based on the IS with the closest retention time or chemical class.[5]More accurate than a single IS; corrects for a wider range of analytical variability.More complex to implement; higher cost.
Best-Matched IS (B-MIS) An algorithm matches each metabolite to the most suitable IS from a pool based on analytical behavior across QC samples.[9]Provides highly accurate normalization by minimizing obscuring variation.Requires more complex data processing and a larger number of QC injections.
Vector Normalization (L2N) The sum of all peak intensities within a sample is normalized to a constant value.[5]Does not require internal standards.Can be heavily skewed by a few highly abundant metabolites; generally less effective.

Table 2: Illustrative Example of MID Normalization for a C3-Metabolite (e.g., Pyruvate)

IsotopologueRaw Peak Area (Sample A)Raw Peak Area (Sample B - 20% lower signal)Post-Normalization Abundance (Sample A)Post-Normalization Abundance (Sample B)
Internal Standard1,000,000800,000N/AN/A
M+0250,000200,0000.250.25
M+1500,000400,0000.500.50
M+2200,000160,0000.200.20
M+350,00040,0000.050.05

This table illustrates how normalizing to an internal standard corrects for the systematic signal loss in Sample B, revealing the identical underlying biological labeling pattern.

Experimental Protocols & Visualizations

Protocol: General Methodology for L-Fructose-1-¹³C Labeling Experiment

  • Cell Culture and Treatment: Culture cells under conditions that ensure a metabolic steady state. Replace the standard medium with an experimental medium containing L-Fructose-1-¹³C as the tracer substrate.[2]

  • Achieve Isotopic Steady State: Incubate the cells for a sufficient duration to allow the ¹³C label to equilibrate throughout the metabolic network. This typically requires a period equivalent to several cell doubling times. Confirm steady state by collecting samples at two late time points and verifying that labeling patterns are unchanged.[13]

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells, vortex thoroughly, and centrifuge to pellet protein and cell debris.

  • Sample Preparation & Derivatization: Collect the supernatant containing the polar metabolites. Dry the extract completely under nitrogen or in a vacuum concentrator. For GC-MS analysis, derivatize the dried metabolites (e.g., using TBDMS) to make them volatile.[15]

  • GC-MS Analysis: Separate the derivatized metabolites on a suitable GC column and detect the mass-to-charge ratios (m/z) of the fragments using the mass spectrometer in SCAN or SIM mode.[2]

  • Data Extraction and Correction: Integrate the peak areas for all relevant mass isotopomers for each metabolite fragment. Correct the raw data for the natural abundance of ¹³C and other isotopes.

  • Data Normalization: Apply an appropriate internal standard-based normalization method (as described in Table 1) to the corrected mass isotopomer data to generate the final MIDs for flux analysis.

G This compound Metabolic Pathway cluster_0 Extracellular cluster_1 Cytosol cluster_2 Mitochondrion Fruc_ext This compound Fruc Fructose Fruc_ext->Fruc F1P Fructose-1-P (1-13C) Fruc->F1P Fructokinase DHAP DHAP (3-13C) F1P->DHAP Aldolase B GA Glyceraldehyde F1P->GA Aldolase B G3P Glyceraldehyde-3-P DHAP->G3P TPI GA->G3P Triokinase PEP Phosphoenolpyruvate G3P->PEP Pyr Pyruvate PEP->Pyr Lac Lactate Pyr->Lac Pyr_mit Pyruvate Pyr->Pyr_mit AcCoA Acetyl-CoA Pyr_mit->AcCoA PDH Cit Citrate AcCoA->Cit Citrate Synthase Glut Glutamate Cit->Glut TCA Cycle Intermediates

Caption: Metabolic fate of L-Fructose-1-¹³C in central carbon metabolism.

G exp_design 1. 13C Labeling Experiment (Cell Culture, Quenching, Extraction) add_is 2. Add Internal Standard Mixture exp_design->add_is gcms 3. GC-MS Analysis add_is->gcms raw_data 4. Raw Data Extraction (Peak Areas for all Isotopologues) gcms->raw_data correction 5. Natural Isotope Abundance Correction raw_data->correction normalization 6. Normalization to Internal Standard Signal correction->normalization mid_data 7. Final Mass Isotopomer Distributions (MIDs) normalization->mid_data mfa 8. Metabolic Flux Analysis Software mid_data->mfa

Caption: Workflow for experimental data acquisition and normalization.

References

Technical Support Center: L-Fructose-1-13C Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Fructose-1-13C isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you minimize kinetic isotope effects (KIEs) and ensure the accuracy of your metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is a kinetic isotope effect (KIE) and why is it relevant for my this compound experiment?

A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In your case, using this compound means the carbon at the C-1 position is heavier than the naturally more abundant 12C. Enzymes that metabolize fructose may react with the 12C-containing molecules at a slightly faster rate than the 13C-containing ones. This can lead to an underestimation of the true metabolic flux through fructose-utilizing pathways. While often small for 13C, it is a factor that needs to be considered for rigorous quantitative analysis.[1][2]

Q2: Which enzymatic steps in L-fructose metabolism are most likely to exhibit a KIE with a 1-13C label?

A2: The primary enzyme of concern is fructokinase , which phosphorylates fructose at the C-1 position to form fructose-1-phosphate. Since this step involves a chemical transformation at the labeled carbon, it is a potential site for a KIE. However, studies on beef liver fructokinase have suggested that the release of fructose from the enzyme is slower than the catalytic reaction itself, and no significant isotope effect was observed with [1-18O]fructose, indicating that P-O bond cleavage or formation is not the rate-limiting step.[3] This suggests the 13C KIE at this position may be small. Another key enzyme is aldolase , which cleaves fructose-1,6-bisphosphate. While the bond cleavage occurs between C-3 and C-4, isotope effects can still be observed at other positions.[4]

Q3: How can I experimentally determine if KIE is significantly affecting my results?

A3: One common approach is to perform parallel labeling experiments. You can run your experiment with both this compound and a uniformly labeled fructose tracer (e.g., [U-13C6]-fructose) under identical conditions.[5] If the calculated fluxes for pathways immediately downstream of fructose metabolism are consistent between the two experiments, it suggests that the KIE at the C-1 position is not significantly impacting your results under your experimental conditions.

Q4: Are there computational methods to correct for KIEs in metabolic flux analysis?

A4: Yes, advanced metabolic flux analysis (MFA) software can incorporate correction factors for KIEs.[1][6] If you have experimentally determined or literature-derived KIE values for the relevant enzymes, these can be included in the model to refine the flux calculations. However, this requires a good understanding of the underlying mathematical models.[1][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low 13C incorporation into downstream metabolites. Isotopic Dilution: The this compound tracer is being diluted by endogenous unlabeled fructose pools or other carbon sources.- Ensure your culture medium is free of unlabeled fructose. - Use dialyzed serum to remove small molecules.[7] - Perform a time-course experiment to determine the optimal labeling duration.
Slow Fructose Uptake/Metabolism: The cells may not be efficiently taking up or metabolizing fructose.- Verify fructose uptake by measuring its concentration in the medium over time. - Ensure cells are in the exponential growth phase and metabolically active.[8]
Inconsistent flux values between replicate experiments. Variability in Experimental Conditions: Minor differences in cell culture conditions, tracer concentration, or sampling times can lead to significant variations.- Strictly standardize all experimental parameters, including cell seeding density, media composition, and incubation times.[9] - Ensure rapid and complete quenching of metabolic activity during sample collection.[10]
Analytical Variability: Inconsistent sample preparation or instrument performance can introduce errors.- Use a standardized protocol for metabolite extraction and derivatization. - Calibrate analytical instruments (e.g., MS, NMR) before each set of measurements.
Metabolic flux model does not fit the experimental data well. Kinetic Isotope Effect: The model assumes no KIE, but there is a significant effect in your system.- As a first-pass analysis, proceed with the assumption of a negligible KIE, as 12C/13C KIEs are often less than 1.1.[11] - If the fit is poor, consider incorporating KIE correction factors into your model if values are available from the literature for your specific enzymes and conditions.[1]
Incorrect Metabolic Network Model: The model may be missing relevant pathways or contain incorrect atom transitions.- Verify that all known fructose metabolic pathways active in your system are included in the model. - Double-check the atom mapping for all reactions.

Quantitative Data Summary

The following table summarizes known 13C kinetic isotope effects for an enzyme involved in fructose metabolism. Note that specific data for this compound and fructokinase is limited.

EnzymeSubstratePosition of 13C Label13(Vmax/Km)Organism/Source
Fructose-1,6-bisphosphate AldolaseFructose-1,6-bisphosphateC-31.016 ± 0.007Rabbit Muscle
Fructose-1,6-bisphosphate AldolaseFructose-1,6-bisphosphateC-40.997 ± 0.009Rabbit Muscle

Data from Gleixner & Schmidt (1997)[4]

Experimental Protocols

Protocol: 13C Metabolic Flux Analysis using this compound

This protocol provides a general framework. Specific parameters such as cell density, tracer concentration, and labeling time should be optimized for your specific experimental system.

1. Experimental Design and Tracer Selection:

  • Objective: Define the specific metabolic pathways you aim to investigate.

  • Tracer: Use high-purity this compound.

  • Parallel Labeling (Optional but Recommended): To assess the impact of KIE, design a parallel experiment using [U-13C6]-fructose.[5]

2. Cell Culture and Isotopic Labeling:

  • Seed cells to be in the mid-exponential growth phase at the time of the experiment.

  • Prepare the labeling medium using a base medium that does not contain unlabeled fructose. Add this compound to the desired final concentration.

  • Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.

  • Add the prepared isotopic labeling medium to the cells and incubate under standard culture conditions. The incubation time should be sufficient to reach isotopic steady state, which should be determined empirically (e.g., through a time-course experiment).[7]

3. Metabolite Extraction:

  • Quench metabolic activity rapidly by, for example, aspirating the medium and adding ice-cold 80% methanol.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at a high speed to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

4. Analytical Measurement:

  • Analyze the isotopic enrichment of target metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

  • For MS analysis, derivatization of metabolites may be necessary to improve their volatility and chromatographic separation.

  • Quantify the mass isotopomer distributions (MIDs) for key metabolites.

5. Data Analysis and Flux Calculation:

  • Correct the raw data for the natural abundance of 13C.

  • Use a metabolic flux analysis software package to calculate the intracellular fluxes that best fit the experimental data.

  • Perform a goodness-of-fit analysis to assess the quality of the model. If the fit is poor, consider the potential impact of KIEs and other factors outlined in the troubleshooting guide.

Visualizations

Metabolic Pathway of this compound

Fructose_Metabolism This compound This compound Fructose-1-P (1-13C) Fructose-1-P (1-13C) This compound->Fructose-1-P (1-13C) Fructokinase Glyceraldehyde Glyceraldehyde Fructose-1-P (1-13C)->Glyceraldehyde Aldolase B DHAP (1-13C) DHAP (1-13C) Fructose-1-P (1-13C)->DHAP (1-13C) Aldolase B Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde->Glyceraldehyde-3-P Triokinase Glycolysis Glycolysis DHAP (1-13C)->Glycolysis Gluconeogenesis Gluconeogenesis DHAP (1-13C)->Gluconeogenesis Glyceraldehyde-3-P->Glycolysis Glyceraldehyde-3-P->Gluconeogenesis TCA Cycle TCA Cycle Glycolysis->TCA Cycle Lipogenesis Lipogenesis TCA Cycle->Lipogenesis Troubleshooting_Low_Incorporation start Low 13C Incorporation Observed check_dilution Check for Isotopic Dilution start->check_dilution check_uptake Verify Fructose Uptake & Metabolism check_dilution->check_uptake No action_media Use Fructose-Free Medium Use Dialyzed Serum check_dilution->action_media Yes action_uptake_assay Measure Fructose in Medium check_uptake->action_uptake_assay Yes end_resolved Issue Resolved check_uptake->end_resolved No action_timecourse Perform Time-Course Experiment action_media->action_timecourse action_timecourse->end_resolved action_cell_health Check Cell Viability Ensure Exponential Growth action_uptake_assay->action_cell_health action_cell_health->end_resolved

References

Technical Support Center: L-Fructose-1-¹³C Tracing in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Fructose-1-¹³C tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the use of L-Fructose-1-¹³C in metabolic research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Fructose-1-¹³C in cell culture experiments?

A: L-Fructose-1-¹³C is primarily used as a tracer to investigate the uptake and metabolic fate of L-fructose in mammalian cells. Given that L-sugars are generally poorly metabolized, L-Fructose-1-¹³C can serve as a valuable tool to identify atypical metabolic pathways that may be active in certain cell types, such as cancer cells. It can also be used as a negative control in D-fructose tracing experiments to account for non-specific uptake and isotopic exchange.[1]

Q2: How is L-fructose metabolized differently from D-fructose in mammalian cells?

A: D-fructose is readily metabolized, primarily in the liver, intestine, and kidneys, through phosphorylation by fructokinase to fructose-1-phosphate, which then enters glycolysis.[2][3][4][5][6] Most other tissues lack the necessary enzymes for efficient D-fructose metabolism. L-fructose, the enantiomer of D-fructose, is not a substrate for the enzymes in the primary D-fructose metabolic pathway. Therefore, it is expected to be poorly metabolized by most mammalian cells, similar to other L-sugars like L-glucose.[1] However, some studies suggest that certain cancer cells may have the ability to take up and metabolize L-sugars through yet-to-be-fully-characterized mechanisms.[1]

Q3: Why am I observing very low enrichment of ¹³C in downstream metabolites after L-Fructose-1-¹³C tracing?

A: This is the expected outcome in most cell lines. The metabolic machinery of mammalian cells is stereospecific for D-sugars. Therefore, the lack of significant ¹³C enrichment in glycolytic or pentose phosphate pathway intermediates is consistent with the known biochemistry of L-sugars. If your hypothesis is that a specific cell line can metabolize L-fructose, you would be looking for small but significant increases in ¹³C enrichment in specific metabolites compared to control cells.

Q4: What are the critical considerations for preparing cell culture media for L-Fructose-1-¹³C tracing?

A: The two most critical factors are the use of a base medium deficient in the nutrient being traced (in this case, fructose) and the use of dialyzed fetal bovine serum (dFBS).[7] Standard FBS contains significant amounts of small molecules, including sugars, which would compete with the L-Fructose-1-¹³C tracer and dilute the isotopic enrichment, making it difficult to detect true metabolic incorporation.[7]

Troubleshooting Guides

This section addresses common issues that may be encountered during L-Fructose-1-¹³C tracing experiments.

Issue Potential Cause(s) Troubleshooting Steps
No detectable ¹³C enrichment in any intracellular metabolites. 1. Inefficient cellular uptake of L-fructose: The cell line may lack a transporter for L-fructose. 2. Rapid export of L-fructose: The tracer is taken up but quickly exported back out of the cell. 3. Metabolism is below the detection limit of the mass spectrometer. 1. Confirm uptake: Measure the intracellular concentration of L-Fructose-1-¹³C. If no intracellular tracer is detected, investigate potential transporters or consider using a higher concentration of the tracer. 2. Optimize incubation time: Perform a time-course experiment to determine the optimal labeling period.[8] 3. Increase instrument sensitivity: Use a more sensitive mass spectrometer or increase the amount of cell lysate injected.
High variability in ¹³C enrichment between biological replicates. 1. Inconsistent cell numbers: Different numbers of cells will result in varied metabolite pool sizes and tracer uptake. 2. Incomplete quenching of metabolism: Continued enzymatic activity after harvesting will alter metabolite levels and labeling patterns. 3. Inconsistent extraction efficiency. 1. Normalize to cell number or protein content: Ensure accurate cell counting before seeding and normalize metabolite data to cell number or total protein content. 2. Rapidly quench metabolism: After removing the labeling medium, immediately wash the cells with ice-cold PBS and then quench with a pre-chilled solvent like 80% methanol at -80°C.[8] 3. Standardize extraction protocol: Ensure consistent volumes and timing for all extraction steps.
Unexpected ¹³C enrichment in metabolites not predicted to be downstream of L-fructose. 1. Contamination of the L-Fructose-1-¹³C tracer: The tracer may be contaminated with other ¹³C-labeled compounds. 2. Non-enzymatic isotopic exchange: This is rare for carbon but can occur under certain conditions.1. Verify tracer purity: Analyze the L-Fructose-1-¹³C tracer by mass spectrometry to confirm its purity. 2. Run a cell-free control: Incubate the labeling medium without cells and analyze the medium for the appearance of other ¹³C-labeled compounds.

Experimental Protocols

I. Preparation of L-Fructose-1-¹³C Labeling Medium

This protocol outlines the preparation of a complete cell culture medium for L-fructose tracing experiments.

Materials:

  • Fructose-free basal medium (e.g., DMEM, RPMI-1640)

  • L-Fructose-1-¹³C powder

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100X)

  • L-glutamine or stable glutamine substitute

  • Sterile, deionized water

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare L-Fructose-1-¹³C Stock Solution:

    • Calculate the required amount of L-Fructose-1-¹³C powder to prepare a concentrated stock solution (e.g., 200 mM).

    • In a sterile biological safety cabinet, dissolve the powder in sterile, deionized water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at -20°C.

  • Prepare Complete Labeling Medium:

    • Start with the desired volume of fructose-free basal medium.

    • Add dFBS to the desired final concentration (e.g., 10%).

    • Add Penicillin-Streptomycin and L-glutamine to their standard final concentrations.

    • Add the L-Fructose-1-¹³C stock solution to achieve the desired final concentration (e.g., 5-25 mM).

    • Store the complete labeling medium at 4°C for short-term use.

II. Cell Culture and Labeling

This protocol describes the general procedure for culturing and labeling cells with L-Fructose-1-¹³C.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Complete L-Fructose-1-¹³C labeling medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in their regular growth medium in the desired culture vessel. Allow cells to reach the desired confluency (typically 70-80%).

  • Medium Exchange and Labeling:

    • Aspirate the unlabeled growth medium.

    • Gently wash the cells once with sterile PBS to remove residual unlabeled sugars.

    • Add the pre-warmed complete L-Fructose-1-¹³C labeling medium to the cells.

    • Incubate for the desired labeling period. The duration will depend on the experimental goals and should be optimized.

III. Metabolite Extraction

This protocol details the extraction of intracellular metabolites for mass spectrometry analysis.

Materials:

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).

    • Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Quantitative Data Summary

The following tables provide recommended starting points for key experimental parameters. These should be optimized for your specific cell line and experimental goals.

Table 1: Recommended Cell Seeding Densities

Culture VesselSeeding Density (cells/cm²)Approximate Total Cells
6-well plate5 x 10⁴ - 1 x 10⁵5 x 10⁵ - 1 x 10⁶
10 cm dish2 x 10⁴ - 5 x 10⁴1 x 10⁶ - 3 x 10⁶
T-75 flask2 x 10⁴ - 4 x 10⁴1.5 x 10⁶ - 3 x 10⁶

Table 2: Recommended Incubation Times for Isotope Tracing

Metabolic PathwayRecommended Labeling DurationRationale
Uptake Studies 5 minutes - 2 hoursTo measure the rate of L-fructose transport into the cell.
Glycolysis & PPP 30 minutes - 6 hoursTo detect potential slow incorporation into central carbon metabolism.
TCA Cycle 4 hours - 24 hoursTo allow for sufficient time for the ¹³C label to potentially enter the TCA cycle.
Steady-State Labeling At least one population doubling timeTo achieve isotopic steady-state for flux analysis, though unlikely to be significant for L-fructose.[9]

Visualizations

D-Fructose Metabolic Pathway

The following diagram illustrates the established metabolic pathway for D-fructose in mammalian cells that express the necessary enzymes. It is important to note that L-fructose is not expected to be a substrate for these enzymes.

D_Fructose_Metabolism cluster_note Note D-Fructose D-Fructose Fructose-1-Phosphate Fructose-1-Phosphate D-Fructose->Fructose-1-Phosphate Fructokinase (KHK) DHAP DHAP Fructose-1-Phosphate->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Aldolase B Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate DHAP->Glyceraldehyde-3-Phosphate Triose Phosphate Isomerase Glyceraldehyde->Glyceraldehyde-3-Phosphate Triokinase Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Note_Text L-Fructose is not a known substrate for these enzymes.

Caption: Metabolic pathway of D-fructose in specialized cells.

Experimental Workflow for L-Fructose-1-¹³C Tracing

This diagram outlines the general workflow for a typical L-Fructose-1-¹³C tracing experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Medium Prepare L-Fructose-1-¹³C Labeling Medium Seed_Cells Seed Cells and Grow to Desired Confluency Medium_Exchange Wash and Exchange to Labeling Medium Seed_Cells->Medium_Exchange Incubate Incubate for Desired Time Medium_Exchange->Incubate Quench_Extract Quench Metabolism and Extract Metabolites Incubate->Quench_Extract LC_MS LC-MS/MS Analysis Quench_Extract->LC_MS Data_Analysis Data Analysis and Interpretation LC_MS->Data_Analysis

Caption: General workflow for L-Fructose-1-¹³C tracing experiments.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of L-Fructose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of L-Fructose-1-13C.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column Overload or Contamination: High concentrations of this compound or co-eluting matrix components can saturate the column. Contaminants from the sample matrix can also interact with the stationary phase.- Dilute the Sample: Reducing the concentration of the injected sample can alleviate column overload.[1] - Optimize Sample Preparation: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[2][3] - Column Washing: Ensure adequate column washing between injections to remove retained contaminants.
Inconsistent or Irreproducible Results Variable Matrix Effects: Sample-to-sample variations in the composition of the biological matrix can lead to differing degrees of ion suppression or enhancement.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as L-Fructose-13C6, will co-elute and experience similar matrix effects as this compound, allowing for accurate normalization.[1][4][5] - Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. - Standard Addition: This method can correct for matrix effects by creating a calibration curve within each sample, though it is more labor-intensive.[6]
Low Signal Intensity or Ion Suppression Co-eluting Matrix Components: Endogenous compounds from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source.[3]- Optimize Chromatography: Adjusting the mobile phase composition or gradient can improve the separation of this compound from interfering compounds. For a polar compound like fructose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective.[4][5][7] - Enhance Sample Cleanup: Employ advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of matrix components.[2][3] - Post-Column Infusion Analysis: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram and adjust the chromatography to move the this compound peak to a cleaner region.[8][9]
High Background Noise Contamination: Contamination can originate from solvents, reagents, sample collection tubes, or carryover from previous injections.- Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. - Implement a Thorough Wash Protocol: Use a strong wash solvent to clean the injection port and needle between samples to minimize carryover. - Check for Contamination Sources: Systematically check all potential sources of contamination in the sample preparation and analysis workflow.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[10] Given that this compound is a polar carbohydrate, it is particularly susceptible to interference from other polar endogenous molecules found in biological samples.

Q2: How can I detect and quantify the extent of matrix effects in my this compound analysis?

A2: The most common method for quantifying matrix effects is the post-extraction spike analysis.[3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A qualitative assessment can be performed using the post-column infusion technique, which helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[8]

Q3: What is the best internal standard to use for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte that is not naturally present in the sample. For the analysis of this compound, a more heavily labeled fructose, such as L-Fructose-13C6 , would be an excellent choice.[4][11] This is because it will have nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of matrix effects, thus providing the most accurate correction.[1][12]

Q4: What sample preparation techniques are most effective for reducing matrix effects when analyzing this compound in biological fluids?

A4: For a polar molecule like this compound in a complex biological matrix such as plasma or urine, a simple protein precipitation may not be sufficient to remove all interfering components. More advanced techniques are often necessary:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be particularly useful for retaining and then eluting polar compounds like fructose while removing a wide range of interfering substances.[2]

  • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, a carefully optimized LLE protocol can be effective in removing non-polar and some polar interferences.

  • Protein Precipitation (PPT): Often used as a first step, PPT with a solvent like acetonitrile can remove the majority of proteins.[7] However, it may not effectively remove other polar matrix components that can cause ion suppression.

Q5: How does Hydrophilic Interaction Liquid Chromatography (HILIC) help in the analysis of this compound?

A5: HILIC is a chromatographic technique that is well-suited for the separation of highly polar compounds like sugars.[4][7] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention and separation of polar analytes that would otherwise elute in the void volume with traditional reversed-phase chromatography. By providing better retention and separation of this compound from other polar matrix components, HILIC can significantly reduce the impact of matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.

    • Set B (Post-extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain this compound and process it through your entire sample preparation procedure. After the final extraction step, spike the same known concentration of this compound into the extracted matrix.

  • Analyze both sets of samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME):

    ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Protocol 2: Mitigation of Matrix Effects using the Standard Addition Method

Objective: To accurately quantify this compound in a complex matrix by correcting for matrix effects on a per-sample basis.

Methodology:

  • Divide a single sample into at least four aliquots.

  • Spike the aliquots:

    • Aliquot 1: No spike (the unknown).

    • Aliquot 2: Spike with a known amount of this compound standard (e.g., 0.5x the expected concentration).

    • Aliquot 3: Spike with a higher known amount (e.g., 1.0x the expected concentration).

    • Aliquot 4: Spike with an even higher known amount (e.g., 1.5x the expected concentration).

  • Process all aliquots through the sample preparation and LC-MS analysis workflow.

  • Construct a calibration curve: Plot the measured peak area on the y-axis against the added concentration of this compound on the x-axis.

  • Determine the unknown concentration: Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept represents the endogenous concentration of this compound in the original sample.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) sample->ppt Step 1 spe Solid-Phase Extraction (SPE) ppt->spe Step 2 reconstitute Evaporation & Reconstitution spe->reconstitute Step 3 lcms HILIC-LC-MS/MS Analysis reconstitute->lcms Step 4 data Data Acquisition & Processing lcms->data Step 5 post_spike Post-Extraction Spiking data->post_spike Evaluation std_add Standard Addition data->std_add Correction result Accurate Quantification of this compound post_spike->result std_add->result

Caption: Workflow for Addressing Matrix Effects in this compound Analysis.

standard_addition_logic start Start with Unknown Sample aliquot Create Multiple Aliquots start->aliquot spike Spike Aliquots with Known Concentrations aliquot->spike analyze Analyze All Aliquots via LC-MS spike->analyze plot Plot Peak Area vs. Added Concentration analyze->plot extrapolate Extrapolate to X-intercept plot->extrapolate end Determine Original Concentration extrapolate->end

Caption: Logical Flow of the Standard Addition Method.

References

Technical Support Center: Enhancing Sensitivity for Detecting Low-Abundance 13C-Fructose Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the detection and quantification of low-abundance 13C-fructose isotopologues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance 13C-fructose isotopologues?

A1: The main challenges include:

  • Low Signal Intensity: The low natural abundance of 13C (~1.1%) and potentially low incorporation of the label into fructose can result in weak signals that are difficult to distinguish from background noise.

  • Matrix Effects: Co-eluting compounds from complex biological samples can suppress or enhance the ionization of 13C-fructose, leading to inaccurate quantification.

  • Isomer Interference: Fructose shares the same mass as other hexoses (e.g., glucose, mannose), making chromatographic separation crucial for accurate identification and quantification.

  • Isotopic Dilution: The administered 13C-labeled fructose can be diluted by pre-existing unlabeled fructose pools within the biological system, reducing the isotopic enrichment and making detection more challenging.

Q2: Which analytical techniques are most suitable for detecting low-abundance 13C-fructose isotopologues?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques. High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) offers superior mass accuracy, which helps in resolving interferences. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for determining the specific position of 13C labels, though it generally has lower sensitivity than MS.

Q3: How can I improve the sensitivity of my mass spectrometry analysis?

A3: To improve sensitivity, consider the following:

  • Derivatization: For GC-MS, derivatizing fructose to a more volatile and thermally stable compound (e.g., using methoxyamination followed by silylation) can significantly enhance signal intensity.

  • Optimized Ionization: Fine-tune the ionization source parameters of your mass spectrometer (e.g., spray voltage, gas flows, temperature) to maximize the signal for your target analyte.

  • Advanced Instrumentation: Utilize high-resolution mass spectrometers like Orbitrap or Q-TOF instruments, which provide higher sensitivity and the ability to resolve interferences from the matrix.

  • Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.

Q4: What is the purpose of a 13C-labeled internal standard, and is it necessary?

A4: A stable isotope-labeled (SIL) internal standard (e.g., uniformly 13C-labeled fructose) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement. This is crucial for precise and reproducible quantification, especially when dealing with complex biological matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low-abundance 13C-fructose isotopologues.

Problem 1: Low or No Detectable 13C Enrichment in Fructose
Possible Cause Troubleshooting Steps
Inefficient Tracer Uptake 1. Verify Uptake: Confirm that the cells or organism under study can efficiently take up fructose. 2. Increase Tracer Concentration: Perform a dose-response experiment to find the optimal tracer concentration without inducing toxicity. 3. Extend Labeling Time: Conduct a time-course experiment to determine the necessary duration to achieve detectable labeling.
High Endogenous Unlabeled Fructose Pools 1. Pre-incubation in Depleted Media: Before adding the 13C-fructose tracer, incubate cells in a medium lacking unlabeled fructose or its precursors to reduce the pool of unlabeled intermediates.
Issues with Tracer Quality 1. Verify Tracer Identity and Purity: Confirm the chemical identity and isotopic enrichment of your 13C-fructose stock using the supplier's certificate of analysis.
Suboptimal Sample Preparation 1. Quenching: Ensure that metabolic activity is rapidly and completely halted during sample collection to prevent further metabolism of the tracer. 2. Extraction Efficiency: Optimize the extraction protocol to ensure efficient recovery of fructose from the sample matrix.
Problem 2: Poor Signal-to-Noise Ratio for 13C-Fructose Peaks
Possible Cause Troubleshooting Steps
Low Ionization Efficiency 1. Optimize MS Parameters: Systematically tune source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure). 2. Mobile Phase Additives (LC-MS): Experiment with different additives (e.g., ammonium formate, ammonium acetate) and concentrations to enhance ionization.
Matrix-Induced Ion Suppression 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds. 2. Optimize Chromatography: Adjust the chromatographic gradient to separate fructose from co-eluting matrix components that cause suppression.
Inadequate Derivatization (GC-MS) 1. Ensure Anhydrous Conditions: Silylating reagents are moisture-sensitive; perform derivatization under dry conditions. 2. Optimize Reaction Conditions: Adjust incubation times and temperatures for both methoxyamination and silylation steps.
Problem 3: Inaccurate or Irreproducible Quantification
Possible Cause Troubleshooting Steps
Significant and Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects. The internal standard should be added at the earliest stage of sample preparation. 2. Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is similar to your samples.
Incorrect Peak Integration 1. Manual Inspection: Visually inspect the integration of all peaks to ensure they are correctly defined. 2. Adjust Integration Parameters: Optimize the peak integration parameters in your data processing software.
Natural 13C Abundance Not Corrected 1. Apply Correction Algorithm: Use software to correct for the contribution of naturally occurring 13C isotopes to the measured isotopologue distribution. This is essential for accurate flux calculations.

Data Presentation

Table 1: Comparison of Mass Spectrometry Techniques for Low-Abundance 13C-Isotopologue Analysis
FeatureTriple Quadrupole (QQQ) MSQuadrupole Time-of-Flight (QTOF) MSOrbitrap MS
Principle Tandem mass spectrometry with two mass filters for high selectivity (MRM/SRM).High-resolution mass spectrometry combining a quadrupole and a time-of-flight analyzer.High-resolution mass spectrometry using an Orbitrap mass analyzer.
Sensitivity Excellent for targeted analysis, often in the low femtomole to attomole range.[1][2]Very good, typically in the low to mid-femtomole range.[1][2]Excellent, capable of sub-femtomole detection.
Mass Resolution Low (unit mass resolution).High (typically 20,000 - 50,000 FWHM).Very High (typically >60,000 FWHM).
Selectivity Very high in MRM mode.High, based on accurate mass.Very high, based on accurate mass.
Primary Application Targeted quantification.Untargeted and targeted analysis, metabolomics.Untargeted and targeted analysis, high-resolution metabolomics.
Pros High sensitivity and selectivity for known targets, robust quantification.[1]Excellent mass accuracy for formula determination, good for unknown screening.[2]Highest mass resolution and accuracy, excellent for resolving complex mixtures.
Cons Not suitable for untargeted analysis.Generally lower sensitivity than QQQ for targeted compounds.[1]Higher instrument cost and more complex data analysis.

Experimental Protocols

Protocol 1: Derivatization of Fructose for GC-MS Analysis

This protocol describes a two-step derivatization process involving methoxyamination followed by silylation to increase the volatility and thermal stability of fructose for GC-MS analysis.

Materials:

  • Dried fructose sample

  • Anhydrous pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block

  • Vortex mixer

  • GC-MS autosampler vials with inserts

Procedure:

  • Methoxyamination: a. Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL). b. Add 50 µL of the methoxyamine solution to the dried fructose sample in a vial. c. Cap the vial tightly and vortex for 30 seconds. d. Incubate the mixture at 60°C for 45 minutes. e. Allow the vial to cool to room temperature.

  • Silylation: a. Add 80 µL of MSTFA + 1% TMCS to the vial. b. Cap the vial immediately and vortex for 30 seconds. c. Incubate the mixture at 60°C for 30 minutes. d. Allow the vial to cool to room temperature.

  • Sample Analysis: a. If a precipitate forms, centrifuge the vial and transfer the supernatant to a new autosampler vial with an insert. b. The sample is now ready for injection into the GC-MS system.

Protocol 2: Sample Quenching and Metabolite Extraction from Adherent Cells

This protocol outlines a procedure for rapidly halting metabolic activity and extracting metabolites from adherent cell cultures for 13C-fructose analysis.

Materials:

  • Cell culture plates with adherent cells

  • Liquid nitrogen

  • -80°C freezer

  • Cold extraction solvent (e.g., 80% methanol at -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: a. Aspirate the cell culture medium. b. Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.

  • Metabolite Extraction: a. Add a pre-chilled extraction solvent (e.g., 1 mL of -80°C 80% methanol for a 10 cm plate) to the quenched cells. b. Use a cell scraper to detach the cells into the extraction solvent. c. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: a. Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. b. The extract can be stored at -80°C or dried down under a stream of nitrogen or using a vacuum concentrator for subsequent analysis.

Visualizations

Fructose Metabolism (Fructolysis) Signaling Pathway

Fructolysis_Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P TGSynthesis Triglyceride Synthesis DHAP->TGSynthesis Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis Glycogen Glycogen Synthesis G3P->Glycogen

Caption: Fructolysis pathway showing the conversion of fructose to intermediates for glycolysis, triglyceride synthesis, and glycogen synthesis.

Experimental Workflow for 13C-Fructose Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Processing & Modeling Tracer Introduce 13C-Fructose Tracer Culture Cell Culture/ Organism Growth Tracer->Culture Quench Quench Metabolism Culture->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis MS or NMR Analysis Extract->Analysis for LC-MS Derivatize->Analysis PeakID Peak Identification & Integration Analysis->PeakID Correction Natural Abundance Correction PeakID->Correction MFA Metabolic Flux Analysis Correction->MFA Interpretation Biological Interpretation MFA->Interpretation

Caption: A typical experimental workflow for 13C-Metabolic Flux Analysis (MFA) using a 13C-fructose tracer.

Troubleshooting Logic for Low 13C Signal

Troubleshooting_Logic Start Low 13C Signal Detected CheckUptake Is tracer uptake efficient? Start->CheckUptake CheckDilution Is isotopic dilution high? CheckUptake->CheckDilution Yes OptimizeUptake Optimize tracer concentration and incubation time CheckUptake->OptimizeUptake No CheckPrep Is sample prep optimal? CheckDilution->CheckPrep No ReduceDilution Pre-incubate in unlabeled media CheckDilution->ReduceDilution Yes CheckInstrument Is instrument sensitivity optimized? CheckPrep->CheckInstrument Yes OptimizePrep Improve quenching, extraction, and derivatization CheckPrep->OptimizePrep No OptimizeInstrument Tune MS source parameters, use high-resolution MS CheckInstrument->OptimizeInstrument No Resolved Signal Improved CheckInstrument->Resolved Yes OptimizeUptake->CheckUptake ReduceDilution->CheckDilution OptimizePrep->CheckPrep OptimizeInstrument->CheckInstrument

Caption: A logical workflow for troubleshooting low 13C signal in isotopologue analysis.

References

Validation & Comparative

A Comparative Guide to L-Fructose-1-¹³C and [U-¹³C]glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two stable isotope-labeled sugars, L-Fructose-1-¹³C and [U-¹³C]glucose, for use as metabolic tracers. Understanding the distinct properties and applications of these tracers is crucial for designing robust experiments to probe cellular metabolism. While [U-¹³C]glucose is a cornerstone for tracing central carbon metabolism, L-Fructose-1-¹³C serves a unique and complementary role as a control for sugar transport.

Core Principles: A Tale of Two Sugars

The fundamental difference between these two tracers lies in their stereochemistry and, consequently, their metabolic fate. D-glucose, the form used in [U-¹³C]glucose, is the primary carbohydrate fuel for most organisms and is readily metabolized through glycolysis and other central pathways. In contrast, L-fructose is the enantiomer of the naturally occurring D-fructose and is generally not metabolized by mammalian cells. This makes L-Fructose-1-¹³C an excellent tool to distinguish between cellular uptake and subsequent metabolic transformation.

[U-¹³C]glucose , being uniformly labeled with Carbon-13, allows for the comprehensive tracking of all six carbon atoms of the glucose molecule as they are incorporated into a wide array of downstream metabolites. This provides a detailed map of glucose utilization in pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

L-Fructose-1-¹³C , with its ¹³C label at the C1 position, is primarily used to assess the specificity of sugar transporters, like the GLUT family. Since L-fructose is not a substrate for key glycolytic enzymes such as hexokinase, its accumulation within a cell is indicative of transport efficiency without the confounding factor of metabolic conversion.

Performance Comparison: Expected Experimental Outcomes

Parameter[U-¹³C]glucoseL-Fructose-1-¹³CRationale
Intracellular Tracer Concentration Moderate to HighHighBoth tracers are transported into the cell. [U-¹³C]glucose is continuously consumed, while L-Fructose-1-¹³C accumulates as it is not metabolized.
¹³C Enrichment in Glycolytic Intermediates (e.g., Lactate, Pyruvate) HighNegligible[U-¹³C]glucose is actively metabolized through glycolysis, leading to high ¹³C enrichment in its downstream products. L-Fructose is not a substrate for glycolysis.
¹³C Enrichment in TCA Cycle Intermediates (e.g., Citrate, Succinate) HighNegligibleCarbons from [U-¹³C]glucose enter the TCA cycle via pyruvate dehydrogenase, resulting in labeled intermediates. L-Fructose does not provide carbons for the TCA cycle.
¹³C Enrichment in Pentose Phosphate Pathway Intermediates ModerateNegligibleA portion of [U-¹³C]glucose is shunted into the PPP.
¹³C Enrichment in Amino Acids (e.g., Alanine, Glutamate) HighNegligibleCarbon skeletons from [U-¹³C]glucose are used for the synthesis of non-essential amino acids.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results in metabolic tracing studies. Below are representative protocols for in vitro and in vivo experiments using these tracers.

In Vitro Cell Culture Labeling Protocol

This protocol is suitable for adherent or suspension cells and can be adapted for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Materials:

  • Cell culture medium (glucose-free)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C]glucose or L-Fructose-1-¹³C

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C]glucose or L-Fructose-1-¹³C (e.g., 10 mM) and dFBS.

  • Labeling:

    • Aspirate the growth medium.

    • Wash cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a time course appropriate for the metabolic pathway of interest (e.g., 4-24 hours for steady-state labeling).

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the samples for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

In Vivo Mouse Infusion Protocol

This protocol describes a continuous intravenous infusion of the tracer in mice to achieve steady-state labeling in tissues.

Materials:

  • [U-¹³C]glucose or L-Fructose-1-¹³C

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Programmable syringe pump

  • Catheterization supplies

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Fast mice for 6-8 hours prior to infusion to increase the fractional enrichment of the labeled tracer in the plasma. Anesthetize the mouse.

  • Catheterization: Place a catheter into the lateral tail vein.

  • Tracer Preparation: Prepare the tracer solution in sterile saline at the desired concentration.

  • Infusion:

    • Bolus Injection (optional): Administer a bolus of the tracer solution to rapidly increase the plasma concentration.

    • Continuous Infusion: Immediately begin a continuous infusion using a programmable syringe pump. The infusion should be maintained for a sufficient duration (e.g., 90-120 minutes) to approach isotopic steady state in the tissues of interest.

  • Sample Collection:

    • At the end of the infusion, collect blood via cardiac puncture.

    • Immediately dissect the tissues of interest and flash-freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen tissue in pre-chilled 80% methanol.

    • Follow the extraction procedure outlined in the in vitro protocol (steps 4.5-4.7).

Analytical Methods

The extracted metabolites can be analyzed by various techniques to determine the extent and pattern of ¹³C labeling.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying labeled metabolites and quantifying the mass isotopomer distributions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can directly detect the position of the ¹³C label within a molecule, providing valuable information on specific metabolic pathways.

Visualizing Metabolic Fates and Experimental Design

Graphviz diagrams are provided below to illustrate the key metabolic pathways and experimental workflows.

Glucose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular U13C_Glucose [U-¹³C]Glucose Glucose_6P Glucose-6-P U13C_Glucose->Glucose_6P GLUTs Fructose_6P Fructose-6-P Glucose_6P->Fructose_6P Ribose_5P Ribose-5-P Glucose_6P->Ribose_5P PPP Pyruvate Pyruvate Fructose_6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate TCA Cycle Succinate Succinate Citrate->Succinate

Caption: Metabolic fate of [U-¹³C]glucose.

Fructose_Transport cluster_extracellular Extracellular cluster_intracellular Intracellular L_Fructose L-Fructose-1-¹³C Intra_L_Fructose L-Fructose-1-¹³C L_Fructose->Intra_L_Fructose GLUTs Metabolism_Blocked Metabolism Blocked Intra_L_Fructose->Metabolism_Blocked

Caption: L-Fructose-1-¹³C as a transport control.

Experimental_Workflow Tracer_Admin Tracer Administration (In Vitro or In Vivo) Quenching Metabolism Quenching Tracer_Admin->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing and Flux Analysis Analysis->Data_Processing

Caption: General experimental workflow for metabolic tracing.

Conclusion

A Researcher's Guide: Cross-Validation of L-Fructose-1-¹³C Isotope Tracing with Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two powerful metabolic analysis techniques: L-Fructose-1-¹³C stable isotope tracing and Seahorse XF assays. Understanding the distinct yet complementary data generated by each method is crucial for robustly cross-validating findings in metabolic research.

This guide details the experimental protocols for both L-Fructose-1-¹³C metabolic flux analysis and Seahorse XF Mito Stress and Glycolysis Stress Tests. Quantitative data from representative studies are presented in clear, comparative tables. Additionally, diagrams created using the DOT language illustrate key metabolic pathways and experimental workflows to facilitate a deeper understanding of how these techniques can be synergistically employed to unravel the complexities of fructose metabolism.

At a Glance: L-Fructose-1-¹³C vs. Seahorse XF Assays

FeatureL-Fructose-1-¹³C Isotope TracingSeahorse XF Assays
Principle Traces the metabolic fate of the ¹³C-labeled carbon from fructose into downstream metabolites.Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells.
Primary Output Quantitative measurement of the fractional contribution of fructose to various metabolic pathways (e.g., glycolysis, TCA cycle, fatty acid synthesis).Real-time kinetic data on mitochondrial respiration and glycolysis.
Key Parameters Mass isotopomer distributions of metabolites.Basal respiration, ATP production, maximal respiration, spare respiratory capacity, glycolysis, glycolytic capacity.
Analytical Method Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR).Extracellular flux analysis with solid-state sensors.
Cell State Typically requires cell lysis for metabolite extraction.Live, intact cells are analyzed in real-time.
Temporal Resolution Endpoint analysis, providing a snapshot of metabolic flux over a period of time.Real-time, kinetic measurements of metabolic rates.

Delving Deeper: Experimental Methodologies

L-Fructose-1-¹³C Metabolic Flux Analysis Protocol

Metabolic flux analysis (MFA) using L-Fructose-1-¹³C allows researchers to trace the path of the labeled carbon atom from fructose as it is metabolized by cells. This provides a detailed map of where and to what extent fructose contributes to various metabolic pathways.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of L-Fructose-1-¹³C and other necessary nutrients. The concentration and labeling duration will depend on the specific experimental goals and cell type.

  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fructose.

2. Metabolite Extraction:

  • Rapidly quench cellular metabolism to prevent further enzymatic activity. This is often achieved by aspirating the medium and adding a cold solvent, such as 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):

  • Derivatize the metabolites in the supernatant to make them volatile for GC-MS analysis, if necessary.

  • Inject the prepared sample into the GC-MS or LC-MS system.

  • The mass spectrometer will separate the metabolites and detect the mass-to-charge ratio of their fragments, revealing the incorporation of the ¹³C label.

4. Data Analysis:

  • Process the raw data to determine the mass isotopomer distributions (MIDs) of key metabolites.

  • Use metabolic flux analysis software to fit the MIDs to a metabolic network model, which allows for the calculation of intracellular fluxes.

Seahorse XF Mito Stress and Glycolysis Stress Test Protocols

Seahorse XF assays provide real-time measurements of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.[1] This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a microplate format.[2][3]

Seahorse XF Cell Mito Stress Test:

This assay measures key parameters of mitochondrial function by using a sequential injection of mitochondrial inhibitors.[4]

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

2. Assay Preparation:

  • Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator.

  • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.

  • Incubate the cells in a non-CO2 incubator for one hour prior to the assay.

  • Load the injector ports of the sensor cartridge with the following compounds:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (an uncoupling agent that collapses the mitochondrial membrane potential)

    • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

3. Seahorse XF Analyzer Operation:

  • Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions. The analyzer will measure OCR at baseline and after each compound injection.

4. Data Analysis:

  • The Seahorse XF software automatically calculates key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5]

Seahorse XF Glycolysis Stress Test:

This assay measures the key parameters of glycolytic flux by sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG).[6]

1. Cell Seeding and Assay Preparation:

  • Follow the same initial steps as the Mito Stress Test, but use a glucose-free assay medium.

2. Compound Loading:

  • Load the injector ports of the sensor cartridge with the following compounds:

    • Port A: Glucose

    • Port B: Oligomycin

    • Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)

3. Seahorse XF Analyzer Operation and Data Analysis:

  • Run the assay and analyze the data using the Seahorse XF software to determine glycolysis, glycolytic capacity, and glycolytic reserve.

Quantitative Data Comparison

The following tables present hypothetical but representative data to illustrate the distinct outputs of each technique.

Table 1: Representative L-Fructose-1-¹³C Metabolic Flux Data

MetaboliteFractional Contribution from Fructose (%)
Glycolytic Intermediates (e.g., Pyruvate, Lactate)35%
TCA Cycle Intermediates (e.g., Citrate, Malate)20%
Fatty Acid Synthesis Precursors (e.g., Acetyl-CoA)15%
Pentose Phosphate Pathway Intermediates5%

Table 2: Representative Seahorse XF Mito Stress Test Data

ParameterControl Cells (pmol/min)Fructose-Treated Cells (pmol/min)
Basal OCR150180
ATP-linked OCR100120
Maximal OCR300350
Spare Respiratory Capacity150170

Table 3: Representative Seahorse XF Glycolysis Stress Test Data

ParameterControl Cells (mpH/min)Fructose-Treated Cells (mpH/min)
Basal ECAR5070
Glycolytic Capacity100130
Glycolytic Reserve5060

Visualizing the Synergy

The following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows, highlighting the points of measurement for each technique.

Fructose_Metabolism cluster_legend Measurement Focus Fructose L-Fructose-1-13C F1P Fructose-1-Phosphate Fructose->F1P G3P Glyceraldehyde-3-Phosphate F1P->G3P Pyruvate Pyruvate G3P->Pyruvate PPP Pentose Phosphate Pathway G3P->PPP Glycolysis Glycolysis (ECAR) G3P->Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Mitochondria Mitochondrial Respiration (OCR) Pyruvate->Mitochondria TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids This compound Isotope Tracer Input Seahorse OCR OCR Measurement Seahorse ECAR ECAR Measurement

Caption: Fructose metabolism and points of analysis.

CrossValidation_Workflow cluster_seahorse Seahorse XF Assay cluster_mfa 13C-Metabolic Flux Analysis start Start: Treat cells with This compound seahorse_plate Plate cells for Seahorse assay start->seahorse_plate mfa_extract Extract intracellular metabolites start->mfa_extract seahorse_run Run Mito Stress & Glycolysis Stress Tests seahorse_plate->seahorse_run seahorse_data Analyze OCR & ECAR data seahorse_run->seahorse_data compare Cross-validate results: Compare pathway flux with metabolic function seahorse_data->compare mfa_ms Analyze by GC-MS/LC-MS mfa_extract->mfa_ms mfa_data Calculate fractional contributions mfa_ms->mfa_data mfa_data->compare

Caption: Cross-validation experimental workflow.

Conclusion: A Synergistic Approach to Metabolic Discovery

L-Fructose-1-¹³C isotope tracing and Seahorse XF assays offer distinct but highly complementary perspectives on cellular metabolism. While ¹³C tracing provides a detailed roadmap of the metabolic fate of fructose, Seahorse assays offer a real-time, functional readout of the two primary energy-producing pathways. By employing both techniques, researchers can cross-validate their findings, leading to a more comprehensive and robust understanding of the metabolic reprogramming induced by fructose. This integrated approach is invaluable for elucidating the role of fructose in health and disease and for the development of novel therapeutic strategies targeting metabolic pathways.

References

L-Fructose-1-¹³C vs. Deuterated Fructose: A Comparative Guide for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the complex pathways of nutrient utilization. Fructose, a monosaccharide of increasing dietary significance, has been implicated in a range of metabolic disorders, making the accurate tracing of its metabolic fate a key priority. This guide provides an objective comparison of two prominent stable isotope-labeled fructose tracers: L-Fructose-1-¹³C and deuterated fructose. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to equip researchers with the necessary information to select the optimal tracer for their specific experimental needs.

Core Comparison: ¹³C-Labeled Fructose versus Deuterated Fructose

The fundamental difference between these two tracers lies in the isotope used for labeling and the analytical techniques employed for their detection.[1] L-Fructose-1-¹³C, and more commonly, uniformly labeled [U-¹³C₆]-fructose, incorporates the stable isotope of carbon, ¹³C.[1] This allows for the direct tracing of the carbon skeleton of the fructose molecule as it is metabolized.[1] In contrast, deuterated fructose substitutes hydrogen atoms with its heavier isotope, deuterium (²H).[2][3] The choice between these tracers is contingent on the specific research question, the metabolic pathways under investigation, and the available analytical instrumentation.[1]

L-Fructose-1-¹³C is particularly advantageous for studies requiring detailed analysis of carbon skeleton rearrangements and metabolic flux analysis.[1] It is readily detected by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The pronounced mass shift due to ¹³C makes it relatively easy to distinguish from unlabeled metabolites.[1]

Deuterated fructose , such as [6,6′-²H₂]fructose, is a powerful tool for in vivo studies, especially when coupled with non-invasive techniques like Deuterium Metabolic Imaging (DMI).[2][4] This approach allows for real-time monitoring of metabolic fluxes in living organisms.[2][3] While primarily detected by mass spectrometry, it's important to consider the potential for kinetic isotope effects (KIE), where the heavier deuterium atom can slightly alter the rate of enzymatic reactions.[1][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from tracing studies utilizing both ¹³C-labeled and deuterated fructose, providing a comparative overview of their metabolic fates.

Table 1: Metabolic Fate of Dietary Fructose in Humans (Isotope Tracer Studies)

ParameterValue (Mean ± SD)Tracer UsedStudy Population
Oxidation Rate
Non-exercising (3-6 hours)45.0% ± 10.7%Isotope TracersHumans
Exercising (2-3 hours)45.8% ± 7.3%Isotope TracersHumans
Conversion to Glucose 41% ± 10.5%Isotope TracersHumans[7][8]
Conversion to Lactate ~25% (within a few hours)Isotope TracersHumans[7][8]
Direct Conversion to Plasma Triglycerides <1%Isotope TracersHumans[7][8]

Table 2: In Vitro Fructose Metabolism in HepG2 Liver Cancer Cells with [6,6′-²H₂]fructose

Deuterated MetaboliteProduction Rate (nmol/h/10⁶ cells)
Deuterated Lactate15.6 ± 1.2
Deuterated Glutamate/Glutamine (Glx)3.4 ± 0.5
Deuterated Alanine1.8 ± 0.3
Deuterated Water (HDO)25.3 ± 3.1
Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-²H₂]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by ²H NMR.[3]

Table 3: Fructose Metabolism in Human Adipocytes with [U-¹³C₆]-D-Fructose

ParameterObservation
TCA Cycle Activity Slight but significant increase in released ¹³CO₂ at higher fructose concentrations.[1]
Anabolic Processes Fructose robustly stimulated glutamate and de novo fatty acid synthesis.[1][9]
Acetyl-CoA Formation Dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA from ~15% to 35-40% of the total pool.[1][9]
Lactate Release Fructose exposure significantly correlated with the release of ¹³C-labeled lactate.[1]

Experimental Protocols

1. ¹³C-Metabolic Flux Analysis (¹³C-MFA) with [U-¹³C₆]-D-Fructose in Cell Culture

This protocol outlines a general procedure for tracing fructose metabolism in cultured cells using a uniformly ¹³C-labeled fructose tracer.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare the isotopic labeling medium. For a 10% labeling of fructose at a total concentration of 5 mM, add 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose to a base medium.[10]

    • Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared isotopic labeling medium.[10]

    • Incubate the cells for various time points to monitor the time-course of metabolite production.[3]

  • Metabolite Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells with an ice-cold 0.9% NaCl solution.

    • Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer to quench metabolic activity.[10]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis by GC-MS:

    • Dry the metabolite extract.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. This typically involves a two-step process with reagents like methoxyamine hydrochloride in pyridine followed by MTBSTFA.[10]

    • Analyze the derivatized sample by GC-MS to separate and detect the mass-to-charge ratio (m/z) of the metabolite fragments, which allows for the determination of mass isotopomer distributions.[10]

  • Data Analysis:

    • Process the raw GC-MS data to correct for the natural abundance of ¹³C.[10]

    • Use the corrected mass isotopomer distributions as input for flux analysis software to calculate intracellular metabolic fluxes.

2. In Vivo Deuterium Metabolic Imaging (DMI) with [6,6′-²H₂]fructose

This protocol describes a typical workflow for a non-invasive in vivo DMI study in an animal model.

  • Animal Preparation:

    • Anesthetize the animal and position it within the MRI scanner.

    • Ensure physiological monitoring throughout the experiment.

  • DMI Data Acquisition:

    • Acquire anatomical ¹H images to position the voxel of interest (e.g., over the liver).[2]

    • Acquire dynamic ²H MR spectra continuously before, during, and after the administration of the deuterated fructose.[2]

    • Administer a bolus or infusion of [6,6′-²H₂]fructose.

  • Data Processing and Analysis:

    • Process the acquired ²H MR spectra to identify and quantify the signals from deuterated fructose and its downstream metabolites, such as deuterated water and glucose.

    • Analyze the time course of the deuterated metabolite signals to determine rates of uptake and conversion.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to fructose tracing studies.

Fructose_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte cluster_blood_out Bloodstream Fructose Fructose Fructose_in Fructose Fructose->Fructose_in F1P Fructose-1-Phosphate Fructose_in->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triokinase Pyruvate Pyruvate G3P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Glucose Glucose Pyruvate->Glucose Gluconeogenesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate_out Lactate Lactate->Lactate_out Export Glucose_out Glucose Glucose->Glucose_out Export Fatty_Acids Fatty Acid Synthesis TCA_Cycle->Fatty_Acids Citrate Shuttle

Caption: Major metabolic pathways of fructose in the liver.

Experimental_Workflow cluster_13C L-Fructose-1-¹³C Tracing cluster_Deuterated Deuterated Fructose Tracing Cell_Culture_13C Cell Culture & Isotope Labeling with ¹³C-Fructose Metabolite_Extraction_13C Metabolite Extraction & Quenching Cell_Culture_13C->Metabolite_Extraction_13C Derivatization Derivatization Metabolite_Extraction_13C->Derivatization GCMS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GCMS_Analysis MFA Metabolic Flux Analysis GCMS_Analysis->MFA Animal_Prep Animal Preparation & Anesthesia Tracer_Admin Administration of Deuterated Fructose Animal_Prep->Tracer_Admin DMI_Acquisition Deuterium Metabolic Imaging (DMI) Data Acquisition Tracer_Admin->DMI_Acquisition Data_Processing Spectral Processing & Quantification DMI_Acquisition->Data_Processing Flux_Determination Determination of In Vivo Metabolic Rates Data_Processing->Flux_Determination

Caption: Comparative experimental workflows for ¹³C and deuterated fructose tracing.

References

Assessing the Reproducibility of L-Fructose-1-13C Labeling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging stable isotope tracers to unravel metabolic pathways, the reproducibility of experimental data is paramount. This guide provides a comprehensive comparison of L-Fructose-1-13C labeling with the commonly used alternative, [U-13C6]-Fructose, for assessing metabolic flux. We present a synthesis of expected quantitative performance, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Data Presentation: A Comparative Analysis of Fructose Tracers

While direct, peer-reviewed studies focusing solely on the comparative reproducibility of this compound are limited, we can infer expected performance based on established principles of metabolic flux analysis (MFA) and data from studies utilizing various 13C-labeled tracers. The choice of tracer significantly impacts the precision of flux estimations for different pathways.

This compound , with its single labeled carbon, is particularly useful for tracing the entry of fructose into glycolysis and the pentose phosphate pathway (PPP). The label is readily tracked to pyruvate, lactate, and CO2. However, the signal can be diluted or lost in downstream pathways, potentially affecting the reproducibility of measurements for TCA cycle intermediates.

[U-13C6]-Fructose , being uniformly labeled, provides a more comprehensive view of carbon transitions throughout central metabolism. The presence of multiple labeled carbons in downstream metabolites can enhance the signal-to-noise ratio for mass spectrometry analysis, which may lead to higher precision in flux calculations for a broader range of pathways.

Below is a table summarizing the expected precision of flux measurements for key metabolic pathways when using these two tracers. The coefficient of variation (CV%) is an estimation based on typical variability observed in 13C-MFA studies.

Metabolic PathwayKey Metabolites MeasuredTracerExpected Coefficient of Variation (CV%)Notes
Glycolysis Lactate, PyruvateThis compound5-10%Provides a clear, direct measure of glycolytic entry.
[U-13C6]-Fructose3-8%Multiple labeled carbons can improve signal intensity.
Pentose Phosphate Pathway (PPP) Ribose-5-phosphate, CO2This compound8-15%Loss of the C1 carbon as CO2 is a key measurement.
[U-13C6]-Fructose5-12%Label retention in pentose phosphates provides robust data.
TCA Cycle Citrate, Glutamate, MalateThis compound15-25%Signal dilution can lead to higher variability.
[U-13C6]-Fructose8-18%Multiple labeled carbons allow for better tracking within the cycle.
Fatty Acid Synthesis Palmitate, StearateThis compound20-30%Significant signal dilution is expected.
[U-13C6]-Fructose10-20%Uniform labeling provides a stronger signal for lipogenesis.

Experimental Protocols

Reproducibility is critically dependent on standardized and meticulously executed experimental protocols. Below are detailed methodologies for cell culture-based 13C-fructose labeling experiments.

Protocol 1: this compound Labeling in Cultured Cells

1. Cell Culture and Seeding:

  • Culture cells of interest (e.g., HepG2, A549) in standard growth medium to ~80% confluency.

  • Seed cells into 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to adhere for 24 hours.

2. Isotope Labeling:

  • Prepare labeling medium: Glucose-free and fructose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 5 mM glucose, and 5 mM this compound.

  • Aspirate the standard growth medium, wash cells once with sterile PBS, and add 2 mL of the labeling medium to each well.

  • Incubate cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

3. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with 5 mL of ice-cold 0.9% NaCl solution.

  • Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism.

  • Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites. For analysis of fatty acids, the cell pellet can be further processed.

4. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

  • Analyze the isotopic enrichment in target metabolites. For GC-MS, derivatization of metabolites may be necessary.

Protocol 2: [U-13C6]-Fructose Labeling in Cultured Cells

This protocol is identical to Protocol 1, with the exception of the labeling medium preparation in step 2.

2. Isotope Labeling (Alternative):

  • Prepare labeling medium: Glucose-free and fructose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 5 mM glucose, and 5 mM [U-13C6]-Fructose.

Mandatory Visualization

Signaling Pathways

Fructose_Metabolism Fructose This compound F1P Fructose-1-Phosphate (1-13C) Fructose->F1P G3P Glyceraldehyde-3-Phosphate (1-13C) F1P->G3P DHAP Dihydroxyacetone Phosphate F1P->DHAP Glycolysis Glycolysis G3P->Glycolysis PPP Pentose Phosphate Pathway G3P->PPP DHAP->Glycolysis Pyruvate Pyruvate (1-13C) Glycolysis->Pyruvate Lactate Lactate (1-13C) Pyruvate->Lactate AcetylCoA Acetyl-CoA (1-13C) Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Citrate Citrate TCA->Citrate Glutamate Glutamate Citrate->Glutamate R5P Ribose-5-Phosphate PPP->R5P CO2 13CO2 PPP->CO2

Caption: Metabolic fate of this compound.

Experimental Workflows

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seeding Cell Seeding Adherence 24h Adherence Seeding->Adherence Medium_Change Add 13C-Fructose Medium Adherence->Medium_Change Incubation Time Course Incubation Medium_Change->Incubation Wash Wash with Cold Saline Incubation->Wash Quench Quench with Cold Methanol Wash->Quench Scrape Scrape and Collect Quench->Scrape Centrifuge Centrifuge Scrape->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Extract Collect_Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data_Analysis Data Analysis & Flux Calculation LCMS->Data_Analysis

Caption: Workflow for 13C-Fructose labeling experiments.

Logical Relationships

Tracer_Comparison Tracer_Choice Tracer Choice LFructose This compound Tracer_Choice->LFructose UFructose [U-13C6]-Fructose Tracer_Choice->UFructose Pathway_Coverage Metabolic Pathway Coverage LFructose->Pathway_Coverage Glycolysis_PPP Glycolysis & PPP Reproducibility Expected Reproducibility LFructose->Reproducibility High_Glycolysis High (Glycolysis) Lower_TCA Lower (TCA Cycle) UFructose->Pathway_Coverage TCA_Lipogenesis TCA Cycle & Lipogenesis UFructose->Reproducibility High_Overall High (Overall) Pathway_Coverage->Glycolysis_PPP Pathway_Coverage->TCA_Lipogenesis Reproducibility->High_Glycolysis Reproducibility->Lower_TCA Reproducibility->High_Overall

Caption: Comparison of 13C-Fructose tracers.

Illuminating Cancer's Sweet Tooth: A Comparative Guide to 13C-Labeled Fructose in Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic wiring of cancer cells is paramount in the quest for novel therapeutic strategies. Stable isotope tracing with carbon-13 (¹³C) has emerged as a powerful tool to map the flow of nutrients through metabolic pathways. While glucose has long been the focus of such studies, emerging evidence highlights the significant role of fructose in fueling cancer progression. This guide provides a comprehensive comparison of ¹³C-labeled D-fructose with other commonly used metabolic tracers for confirming pathway activity in cancer cells.

Recent studies have underscored that cancer cells can readily metabolize D-fructose, the common dietary form of the sugar. This challenges the long-held belief that glucose is the sole preferred carbohydrate fuel for tumors. The metabolism of fructose in cancer cells has been shown to support key anabolic processes, including glycolysis, the pentose phosphate pathway (PPP) for nucleotide synthesis, and de novo lipogenesis for building cellular membranes.

Notably, the initial search for information on the use of L-Fructose-1-¹³C as a metabolic tracer in cancer cells did not yield any specific results in the current scientific literature. L-fructose is the non-naturally occurring stereoisomer of D-fructose and does not appear to be a significant metabolite in mammalian systems. Therefore, this guide will focus on the application of commercially available and scientifically validated ¹³C-labeled D-fructose tracers, such as D-[1-¹³C]fructose and D-[U-¹³C₆]fructose, in comparison to other established tracers.

Comparative Analysis of Metabolic Tracers

The choice of a ¹³C-labeled tracer is critical and depends on the specific metabolic pathway under investigation. Below is a comparative table summarizing the applications and metabolic fates of commonly used tracers in cancer cell metabolism.

TracerPrimary Pathways TracedKey Metabolic Fates in Cancer CellsAdvantagesLimitations
D-[1-¹³C]Fructose Glycolysis, Pentose Phosphate Pathway (Non-oxidative branch)Enters glycolysis after being cleaved into DHAP and glyceraldehyde. The ¹³C label at the C1 position will be found in the carboxyl group of lactate and pyruvate. Can trace entry into the non-oxidative PPP.Specifically traces the initial steps of fructose metabolism. Can help distinguish fructose-specific pathways from glucose metabolism.Provides limited information on the fate of the entire carbon backbone of fructose.
D-[U-¹³C₆]Fructose Glycolysis, TCA Cycle, Pentose Phosphate Pathway, LipogenesisUniform labeling allows for tracing of all six fructose carbons through central carbon metabolism, including into TCA cycle intermediates, amino acids, and fatty acids.Provides a comprehensive view of fructose utilization in various anabolic pathways.Can be more challenging to interpret due to complex labeling patterns in downstream metabolites.
D-[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (Oxidative branch)Widely used to assess the relative flux through glycolysis versus the oxidative PPP. The labeling pattern of lactate and ribose phosphates is informative.Well-established method for quantifying PPP activity, which is often upregulated in cancer.Does not provide information on fructose-specific metabolism.
D-[U-¹³C₆]Glucose Glycolysis, TCA Cycle, Pentose Phosphate Pathway, LipogenesisSimilar to uniformly labeled fructose, it provides a global view of glucose metabolism and its contribution to various biosynthetic pathways.Gold standard for general metabolic flux analysis.May not reveal metabolic dependencies on alternative fuels like fructose.
L-[U-¹³C₅]Glutamine TCA Cycle Anaplerosis, Reductive CarboxylationTraces the entry of glutamine into the TCA cycle, a critical pathway for replenishing intermediates and supporting biosynthesis in many cancer cells.Essential for studying glutamine addiction in cancer. Reveals the importance of anaplerotic pathways.Does not directly inform on carbohydrate metabolism.

Experimental Workflows and Signaling Pathways

To effectively utilize these tracers, a well-defined experimental workflow is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for ¹³C metabolic tracing and the central metabolic pathways involved.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_analysis Metabolite Analysis cell_seeding Seed Cancer Cells incubation Incubate to Desired Confluency cell_seeding->incubation media_change Switch to ¹³C-labeled Media incubation->media_change time_course Incubate for Defined Time Course media_change->time_course quenching Quench Metabolism time_course->quenching extraction Extract Metabolites quenching->extraction analysis LC-MS/GC-MS Analysis extraction->analysis data_analysis Metabolic Flux Analysis analysis->data_analysis

Figure 1: Experimental workflow for ¹³C metabolic tracer studies in cancer cells.

metabolic_pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Fructose ¹³C-Fructose F1P Fructose-1-P Fructose->F1P Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Glutamine ¹³C-Glutamine aKG α-Ketoglutarate Glutamine->aKG Anaplerosis F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P PPP GAP Glyceraldehyde-3-P F6P->GAP DHAP DHAP F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde DHAP->GAP Glyceraldehyde->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA Cycle Entry Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids Lipogenesis Citrate->aKG Nucleotides Nucleotides Ribose5P->Nucleotides

Figure 2: Central metabolic pathways traced by ¹³C-labeled nutrients in cancer cells.

Detailed Experimental Protocols

The following provides a generalized protocol for a ¹³C-fructose tracing experiment in cultured cancer cells. Specific parameters such as cell line, tracer concentration, and incubation time should be optimized for each experimental system.

Objective: To determine the metabolic fate of D-[U-¹³C₆]fructose in cancer cells.

Materials:

  • Cancer cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • DMEM without glucose and fructose

  • D-[U-¹³C₆]fructose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Unlabeled D-fructose

  • Ice-cold 80% methanol

  • Cell scrapers

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in standard medium supplemented with 10% FBS.

  • Preparation of Labeling Medium: Prepare glucose- and fructose-free DMEM supplemented with 10% dialyzed FBS. Add unlabeled D-fructose to the desired final concentration (e.g., 5 mM) and D-[U-¹³C₆]fructose to achieve the desired level of enrichment (e.g., 50% or 100%).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed ¹³C-labeling medium to each well.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

    • Analyze the samples to determine the mass isotopologue distribution of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, and fatty acids).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to model and quantify the metabolic fluxes through the relevant pathways.

Conclusion

The use of ¹³C-labeled D-fructose as a metabolic tracer is a valuable technique for elucidating the role of fructose in cancer cell metabolism. By comparing the data obtained from fructose tracers with that from glucose and glutamine tracers, researchers can gain a more complete understanding of the metabolic flexibility of cancer cells. This knowledge is crucial for identifying novel therapeutic targets and developing more effective anti-cancer strategies that exploit the metabolic vulnerabilities of tumors. While the initially proposed L-Fructose-1-¹³C is not a currently utilized tool, the principles and methodologies outlined in this guide using D-fructose tracers provide a robust framework for investigating the sweet addiction of cancer.

L-Fructose-1-13C Metabolism: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the metabolic fate of L-Fructose-1-13C in various cell lines. This document provides a comprehensive analysis of experimental data, detailed protocols, and visual representations of the key metabolic pathways.

The metabolic landscape of cancer cells is a complex and dynamic area of study, with fructose metabolism emerging as a key player in tumor growth and proliferation. Unlike glucose, fructose metabolism is not as tightly regulated, providing a readily available carbon source for anabolic processes in cancer cells. This guide offers a comparative analysis of this compound metabolism in different cell lines, providing valuable insights for targeting cancer metabolism.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the metabolism of 13C-labeled fructose in various cell lines. It is important to note that direct comparison is challenging due to variations in experimental design, labeling strategies (this compound vs. U-13C6-Fructose), and analytical methods across studies.

Cell LineCancer TypeKey Metabolic Fate of Fructose-Derived CarbonQuantitative FindingReference
Pancreatic Cancer Cells (Panc-1, MiaPaCa-2) Pancreatic Ductal AdenocarcinomaPreferential shunting into the non-oxidative Pentose Phosphate Pathway (PPP) for nucleic acid synthesis.Fructose was metabolized at a 250% higher rate than glucose via transketolase for nucleic acid synthesis.[1]
Human Adipocytes (SGBS) N/A (Adipose Tissue Model)Oxidation to CO2 and incorporation into fatty acids.Marginal dose-dependent increase in CO2 release with increasing fructose concentrations. Fructose robustly stimulates de novo fatty acid synthesis.[2]
Breast Cancer Cells (MCF-7, MDA-MB-231) Breast AdenocarcinomaConversion to lactate.Conversion rates of pyruvate (downstream of fructose) to lactate were dependent on glucose and glutamine concentrations, and surprisingly lower in the more malignant MDA-MB-231 cells compared to MCF-7 cells.[3]
Hepatocellular Carcinoma Cells (HepG2, Huh-7) Hepatocellular CarcinomaFueling tumorigenic properties and chemoresistance, particularly in glucose-starved conditions.Fructose treatment enhanced the pentose phosphate pathway to fuel anabolism.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections outline the key protocols used in the cited studies.

Protocol 1: 13C-Labeled Fructose Tracing in Pancreatic Cancer Cells
  • Cell Culture: Panc-1 and MiaPaCa-2 pancreatic cancer cells were cultured in standard growth medium.

  • Labeling: For metabolic flux analysis, cells were cultured in a medium containing [U-13C6]-fructose.

  • Metabolite Extraction: Intracellular metabolites were extracted using a cold methanol-water-chloroform extraction method.

  • Analytical Method: The isotopic enrichment in metabolites was determined using gas chromatography-mass spectrometry (GC-MS). The analysis focused on the incorporation of 13C into intermediates of glycolysis, the pentose phosphate pathway, and the TCA cycle.[1]

Protocol 2: Stable Isotope-Based Dynamic Profiling in Human Adipocytes
  • Cell Culture and Differentiation: Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes were differentiated into mature adipocytes.

  • Labeling: Differentiated adipocytes were incubated with medium containing [U-13C6]-D-fructose at various concentrations.

  • CO2 Trapping: The rate of fructose oxidation was determined by trapping 13CO2 produced by the cells.

  • Fatty Acid Analysis: The incorporation of 13C into newly synthesized fatty acids was quantified by GC-MS analysis of fatty acid methyl esters.[2]

Protocol 3: Hyperpolarized [1-13C]Pyruvate Conversion in Breast Cancer Cells
  • Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells were cultured in media with varying concentrations of glucose and glutamine.

  • Hyperpolarization and Injection: [1-13C]pyruvate was hyperpolarized and injected into cell suspensions.

  • NMR Spectroscopy: The real-time conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate was monitored using nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: The rate constant for the conversion (kpl) was calculated from the dynamic NMR data.[3]

Metabolic Pathways and Experimental Workflow

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Fructose_Metabolism_Pathway cluster_uptake Cellular Uptake cluster_fructolysis Fructolysis cluster_downstream Downstream Pathways Extracellular_Fructose This compound (Extracellular) GLUT5 GLUT5 Transporter Extracellular_Fructose->GLUT5 Intracellular_Fructose This compound (Intracellular) GLUT5->Intracellular_Fructose Fructose_1_P Fructose-1-Phosphate Intracellular_Fructose->Fructose_1_P KHK DHAP DHAP Fructose_1_P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose_1_P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde_3_P Triokinase Glyceraldehyde_3_P->Glycolysis PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP TCA TCA Cycle Glycolysis->TCA Nucleic_Acid_Synthesis Nucleic Acid Synthesis PPP->Nucleic_Acid_Synthesis Lipogenesis De Novo Lipogenesis TCA->Lipogenesis

Caption: Central metabolic pathways of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_labeling Isotopic Labeling cluster_analysis Metabolite Analysis Cell_Seeding Seed Cell Lines Cell_Growth Grow to Desired Confluency Cell_Seeding->Cell_Growth Medium_Change Replace with This compound Medium Cell_Growth->Medium_Change Incubation Incubate for Defined Period Medium_Change->Incubation Metabolite_Extraction Extract Intracellular Metabolites Incubation->Metabolite_Extraction MS_Analysis GC-MS or LC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Quantify 13C Incorporation and Metabolic Flux MS_Analysis->Data_Analysis

Caption: General experimental workflow for 13C metabolic tracing.

References

Benchmarking L-Fructose-1-13C Data Against Published Metabolic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for objectively comparing experimental data from L-Fructose-1-13C tracer studies with predictions from published metabolic models. By following the protocols and data analysis workflows outlined below, researchers can rigorously evaluate the accuracy of existing models, identify potential discrepancies, and gain deeper insights into L-Fructose metabolism.

Introduction to L-Fructose Metabolism and Isotope Tracer Analysis

L-Fructose, a stereoisomer of D-Fructose, plays a role in various biological systems, and understanding its metabolic fate is crucial for fields ranging from nutrition to drug development. Stable isotope tracer analysis using this compound is a powerful technique to trace the path of the labeled carbon atom through metabolic pathways.[1][2] This allows for the quantification of metabolic fluxes—the rates of reactions in a metabolic network—providing a detailed snapshot of cellular metabolism.[1][2]

Metabolic models, particularly genome-scale metabolic models (GEMs), are mathematical representations of the complete set of metabolic reactions within an organism. These models can be used to simulate metabolic states and predict flux distributions. Benchmarking these models with experimental data from 13C tracer studies is essential to validate and refine their predictive capabilities.[3][4] This guide will walk you through the process of generating high-quality experimental data and comparing it systematically with model predictions.

Data Presentation for Comparative Analysis

Clear and structured data presentation is paramount for a robust comparison between experimental results and model simulations. The following tables provide a template for organizing your quantitative data.

Table 1: Isotopic Labeling Distribution in Key Metabolites

This table summarizes the mass isotopomer distribution (MID) of key downstream metabolites resulting from the metabolism of this compound.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+n (%)
Experimental Data
Pyruvate
Lactate
Citrate
Glutamate
Malate
Metabolic Model A Prediction
Pyruvate
Lactate
Citrate
Glutamate
Malate
Metabolic Model B Prediction
Pyruvate
Lactate
Citrate
Glutamate
Malate

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

Table 2: Metabolic Flux Comparison

This table compares the experimentally determined metabolic fluxes with those predicted by the models. Fluxes are typically normalized to the substrate uptake rate.

Reaction/PathwayExperimental Flux (Normalized)Model A Predicted Flux (Normalized)Model B Predicted Flux (Normalized)Fold Change (Model A vs. Exp.)Fold Change (Model B vs. Exp.)
L-Fructose Uptake100100100--
Glycolysis
Pentose Phosphate Pathway
TCA Cycle
Anaplerosis

Experimental Protocol: this compound Tracer Analysis

This protocol provides a detailed methodology for conducting a 13C tracer experiment using this compound in cultured mammalian cells.

3.1. Cell Culture and Labeling

  • Cell Seeding: Seed adherent cells in appropriate culture dishes (e.g., 6-well or 10 cm plates) and allow them to reach the desired confluency (typically 70-80%). For suspension cells, seed at a density that allows for logarithmic growth during the experiment.

  • Media Preparation: Prepare culture medium containing this compound as the sole fructose source or as a supplement to glucose-containing media, depending on the experimental question. The concentration of the tracer should be optimized based on preliminary studies.[5][6] Ensure all other media components are at physiological concentrations.

  • Isotopic Steady State: To achieve isotopic steady state, where the fractional labeling of intracellular metabolites is constant, culture the cells in the labeled medium for a sufficient duration.[7] This time is dependent on the cell type and the turnover rates of the metabolites of interest and should be determined empirically (e.g., through a time-course experiment). A common starting point is a duration equivalent to one to two cell population doublings.[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

3.2. Metabolite Extraction

  • Medium Removal: Aspirate the labeling medium from the culture dish.

  • Cell Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.

  • Metabolite Quenching and Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract intracellular metabolites. Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.

  • Cell Lysis: Further lyse the cells by vortexing or sonication.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

3.3. Sample Analysis by Mass Spectrometry

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the samples to increase the volatility of the metabolites.

  • LC-MS/MS or GC-MS Analysis: Reconstitute the dried (or derivatized) samples in an appropriate solvent and inject them into a Liquid Chromatography-tandem Mass Spectrometer (LC-MS/MS) or GC-MS system.

  • Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopomer distributions of the target metabolites.

3.4. Data Analysis and Flux Calculation

  • Peak Integration and Correction: Integrate the chromatographic peaks corresponding to the different mass isotopomers of each metabolite. Correct for the natural abundance of 13C.

  • Metabolic Flux Analysis (MFA): Use the corrected mass isotopomer distributions and measured cellular uptake and secretion rates (e.g., of L-fructose, lactate, glutamate) as inputs for 13C-Metabolic Flux Analysis (13C-MFA) software (e.g., INCA, Metran, WUFLUX).[1][8] This software uses computational algorithms to estimate the intracellular metabolic fluxes that best fit the experimental data.

Diagrams of Pathways and Workflows

Metabolic Pathway of this compound

L_Fructose_Pathway LFructose This compound F1P L-Fructose-1-P LFructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase G3P Glyceraldehyde-3-P F1P->G3P Aldolase DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate TCA Cycle Glutamate Glutamate Citrate->Glutamate

Caption: Metabolic fate of this compound through central carbon metabolism.

Experimental Workflow for 13C Tracer Analysis

Experimental_Workflow cluster_exp Experimental Phase cluster_data Data Analysis Phase A Cell Culture with This compound B Metabolite Extraction A->B C LC-MS/MS or GC-MS Analysis B->C D Peak Integration & Natural Abundance Correction C->D E 13C-Metabolic Flux Analysis (MFA) D->E

Caption: Step-by-step workflow for this compound tracer experiments.

Data-Model Comparison Workflow

Comparison_Workflow ExpData Experimental Data (MIDs, Fluxes) CompA Compare Experimental Data with Model A Predictions ExpData->CompA CompB Compare Experimental Data with Model B Predictions ExpData->CompB ModelA Published Metabolic Model A SimA Simulate Model A with Experimental Constraints ModelA->SimA ModelB Published Metabolic Model B SimB Simulate Model B with Experimental Constraints ModelB->SimB SimA->CompA SimB->CompB Conclusion Evaluate Model Performance & Identify Discrepancies CompA->Conclusion CompB->Conclusion

Caption: Logical workflow for benchmarking experimental data against metabolic models.

References

Validating Gene Knockdown Effects on Fructose Metabolism: A Comparative Guide to Using L-Fructose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the effects of gene knockdown on fructose metabolism, with a central focus on the application of L-Fructose-1-13C. We will explore the advantages and alternatives to this position-specific isotopic tracer, supported by experimental data and detailed protocols to aid in the design and execution of your research.

Introduction to Validating Gene Knockdown in Fructose Metabolism

Gene knockdown, often achieved through techniques like RNA interference (RNAi), is a powerful tool for elucidating the function of specific genes within metabolic pathways. When studying fructose metabolism, it is crucial to quantitatively validate the phenotypic effects of silencing a target gene, such as ketohexokinase (KHK). This validation is essential for understanding the role of the gene in metabolic diseases and for the development of targeted therapeutics.

Stable isotope tracers, like ¹³C-labeled fructose, are instrumental in mapping the flow of carbon through metabolic pathways, a technique known as metabolic flux analysis (MFA). By tracing the journey of labeled carbon atoms, researchers can quantify the activity of specific metabolic routes and assess the impact of genetic perturbations.

Core Comparison: this compound vs. Alternative Tracers and Methods

The selection of a tracer is a critical decision in the design of metabolic studies. The choice between a position-specific tracer like L-Fructose-1-¹³C and a uniformly labeled tracer such as [U-¹³C₆]-D-fructose depends on the specific research question and the desired level of detail.

FeatureL-Fructose-1-¹³C[U-¹³C₆]-D-fructoseNon-Isotopic Methods (e.g., Seahorse Assay)
Principle Traces the fate of the C1 carbon of fructose.Traces the fate of all six carbons of the fructose molecule.Measures real-time extracellular acidification rates (ECAR) as a proxy for glycolysis.
Primary Output Positional isotopomer distribution, providing insights into specific reaction steps.Mass isotopomer distribution, indicating the overall contribution of fructose to downstream metabolites.Kinetic data on glycolytic function, including basal glycolysis and glycolytic capacity.
Key Advantage Can distinguish between pathways that cleave the fructose molecule differently.Provides a comprehensive overview of all metabolic fates of the fructose carbon skeleton.Offers a functional, real-time assessment of the overall glycolytic pathway's response to stimuli.
Limitations May not capture the full picture of carbon distribution from the entire fructose molecule.Cannot always distinguish between different pathways leading to the same metabolite.Provides an indirect measure of glycolysis and lacks the detailed pathway information of MFA.
Ideal Application Investigating the initial steps of fructose metabolism and pathways involving C1 carbon.General metabolic fate analysis and determining the overall contribution of fructose to various metabolic pools.High-throughput screening and assessing the overall energetic phenotype of cells.

Data Presentation: Quantitative Comparison of Metabolic Fluxes

The following tables present hypothetical yet representative data illustrating how the effects of a gene knockdown (e.g., targeting a key enzyme in fructose metabolism) could be quantified using different methodologies.

Table 1: Metabolic Flux Analysis using ¹³C-Labeled Fructose

MetaboliteControl Cells (% ¹³C-labeled)Gene Knockdown Cells (% ¹³C-labeled)Interpretation
Lactate 45 ± 520 ± 4Reduced glycolytic flux from fructose.
Citrate 30 ± 315 ± 2Decreased entry of fructose-derived carbon into the TCA cycle.
Glycerol-3-Phosphate 50 ± 665 ± 7Potential rerouting of fructose carbons towards triglyceride synthesis backbone.
Serine 15 ± 28 ± 1Reduced contribution of fructose to amino acid biosynthesis.

Table 2: Seahorse XF Glycolysis Stress Test

Parameter (mpH/min)Control CellsGene Knockdown CellsInterpretation
Basal Glycolysis 100 ± 1060 ± 8Lower baseline glycolytic activity.
Glycolytic Capacity 150 ± 1590 ± 10Reduced maximum glycolytic potential.
Glycolytic Reserve 50 ± 530 ± 4Diminished ability to respond to increased energy demand via glycolysis.

Experimental Protocols

Protocol 1: ¹³C Metabolic Flux Analysis with L-Fructose-1-¹³C

1. Cell Culture and Gene Knockdown:

  • Culture cells of interest (e.g., hepatocytes, adipocytes) to the desired confluency.

  • Perform gene knockdown using a validated method (e.g., siRNA transfection) targeting the gene of interest. Include appropriate controls (e.g., non-targeting siRNA).

2. Isotope Labeling:

  • On the day of the experiment, replace the culture medium with a medium containing L-Fructose-1-¹³C at a known concentration. The concentration should be physiologically relevant and optimized for your cell type.

  • Incubate the cells for a predetermined period to allow for the incorporation of the labeled fructose into downstream metabolites and to reach a metabolic steady state.

3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

4. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separate the metabolites on a suitable GC column.

  • Analyze the mass spectra to determine the mass isotopomer distribution of key metabolites, which reveals the incorporation of the ¹³C label.

6. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Calculate the fractional contribution of L-Fructose-1-¹³C to the synthesis of downstream metabolites.

  • Use metabolic flux analysis software to model and quantify the changes in metabolic fluxes between control and gene knockdown cells.

Protocol 2: Seahorse XF Glycolysis Stress Test

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined density. Allow the cells to adhere and grow overnight.

2. Assay Preparation:

  • Hydrate the sensor cartridge of the Seahorse XF analyzer.

  • Prepare the assay medium and the test compounds (glucose, oligomycin, and 2-deoxyglucose).

3. Assay Execution:

  • Replace the cell culture medium with the Seahorse XF assay medium.

  • Place the cell plate in the Seahorse XF analyzer and follow the instrument's protocol for the Glycolysis Stress Test. The instrument will sequentially inject the test compounds and measure the extracellular acidification rate (ECAR) in real-time.

4. Data Analysis:

  • Use the Seahorse XF software to analyze the ECAR data and calculate the key parameters of glycolytic function: basal glycolysis, glycolytic capacity, and glycolytic reserve.

  • Compare these parameters between control and gene knockdown cells to assess the overall impact on glycolysis.

Mandatory Visualizations

Fructose_Metabolism_Pathway Fructose Fructose Fructose_1_P Fructose-1-Phosphate Fructose->Fructose_1_P Ketohexokinase (KHK) DHAP DHAP Fructose_1_P->DHAP Glyceraldehyde Glyceraldehyde Fructose_1_P->Glyceraldehyde Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate DHAP->Glyceraldehyde_3_P Glycerol_3_P Glycerol-3-Phosphate DHAP->Glycerol_3_P Glyceraldehyde->Glyceraldehyde_3_P Glycolysis Glycolysis Intermediates Glyceraldehyde_3_P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acids Fatty Acid Synthesis Acetyl_CoA->Fatty_Acids Triglycerides Triglycerides Fatty_Acids->Triglycerides Glycerol_3_P->Triglycerides

Caption: Simplified overview of the central pathways of fructose metabolism.

Experimental_Workflow cluster_CellCulture Cell Culture & Gene Knockdown cluster_IsotopeLabeling Isotope Labeling cluster_Analysis Analysis Control_Cells Control Cells Add_Tracer Add this compound Control_Cells->Add_Tracer Knockdown_Cells Gene Knockdown Cells Knockdown_Cells->Add_Tracer Metabolite_Extraction Metabolite Extraction Add_Tracer->Metabolite_Extraction GCMS_Analysis GC-MS Analysis Metabolite_Extraction->GCMS_Analysis MFA Metabolic Flux Analysis GCMS_Analysis->MFA

Caption: Experimental workflow for validating gene knockdown effects using this compound.

A Comparative Guide to Analytical Platforms for L-Fructose-1-¹³C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the primary analytical platforms for the quantitative analysis of L-Fructose-1-¹³C, a stable isotope-labeled sugar crucial for metabolic research and drug development. By tracing the metabolic fate of this labeled fructose, researchers can gain valuable insights into various physiological and pathological processes. The selection of an appropriate analytical technique is paramount for generating accurate and reliable data. This document provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to aid in your decision-making process.

At a Glance: Performance Comparison of Analytical Platforms

The following table summarizes the key quantitative performance metrics for GC-MS, LC-MS, and NMR in the context of fructose and other sugar analyses. It is important to note that these values are compiled from various studies and may differ based on the specific instrumentation, experimental conditions, and sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity HighHigh to Very HighLow
Limit of Detection (LOD) ~0.3 µM (for fructose in serum)As low as 0.159–0.704 mg/L for some sugars~40 nmol
Limit of Quantification (LOQ) ~15 µM (for fructose in serum)As low as 0.159–0.704 mg/L for some sugars~60 nmol for statistical correlation
Linearity Good, typically over 2-3 orders of magnitudeExcellent, often >0.99 (R²)Excellent
Precision (RSD%) Good, typically <15%Good to Excellent, often <15%Very High
Throughput Moderate to HighHighLow to Moderate
Sample Preparation Derivatization required (e.g., oximation, silylation)Minimal, often dilution and filtrationMinimal, often just dissolution in a suitable solvent
Structural Information Fragmentation patterns can aid in identificationMS/MS provides detailed structural dataProvides detailed structural and positional isotopic information
Primary Advantage Robust, high resolution, extensive librariesHigh sensitivity, broad applicability, no derivatization neededNon-destructive, highly reproducible, provides rich structural information
Primary Disadvantage Requires derivatization, potential for artifactsMatrix effects can cause ion suppressionLow sensitivity

In-Depth Analysis of Platforms

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like L-Fructose-1-¹³C, a chemical derivatization step is necessary to increase their volatility. This typically involves a two-step process of oximation followed by silylation.

Strengths:

  • High Chromatographic Resolution: GC columns provide excellent separation of complex mixtures.

  • Robust and Reliable: GC-MS is a well-established technique with extensive compound libraries for identification.

  • Good Sensitivity: It offers low detection limits, making it suitable for trace analysis.

Limitations:

  • Derivatization Required: The mandatory derivatization step can be time-consuming and may introduce analytical variability.

  • Potential for Isomer Separation Issues: The derivatization of sugars can lead to the formation of multiple isomers, which may complicate chromatographic separation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. A significant advantage of LC-MS for sugar analysis is that it generally does not require derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used LC mode for the separation of polar compounds like fructose.

Strengths:

  • High Sensitivity and Selectivity: LC-MS/MS, in particular, offers excellent sensitivity and specificity for targeted quantitative analysis.

  • No Derivatization Needed: Direct analysis of underivatized sugars simplifies sample preparation and reduces potential sources of error.

  • Broad Applicability: LC-MS can be used to analyze a wide range of metabolites in various biological matrices.

Limitations:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and affecting quantification.

  • Chromatographic Challenges: Achieving good retention and separation of highly polar sugars on reversed-phase columns can be challenging, often necessitating specialized columns like HILIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. For the analysis of ¹³C-labeled compounds, NMR is particularly powerful as it can directly detect the ¹³C nucleus and provide information about its position within the molecule.

Strengths:

  • Non-destructive: The sample can be recovered and used for further analysis.

  • Highly Reproducible and Quantitative: NMR is known for its excellent reproducibility and the ability to perform absolute quantification with a single internal standard.[1]

  • Rich Structural Information: NMR provides detailed information on molecular structure, including the position of the ¹³C label, which is invaluable for metabolic flux analysis.[2]

Limitations:

  • Low Sensitivity: The inherent low sensitivity of the NMR technique means that it requires higher concentrations of the analyte compared to MS-based methods.[3]

  • Lower Throughput: NMR experiments can be time-consuming, leading to lower sample throughput compared to GC-MS and LC-MS.

Experimental Protocols

GC-MS Derivatization and Analysis of L-Fructose-1-¹³C

This protocol describes a typical two-step derivatization of fructose for GC-MS analysis.

  • Sample Preparation: Lyophilize the sample to complete dryness.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Incubate at 60°C for 45 minutes with shaking.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes with shaking.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for the target ions of derivatized L-Fructose-1-¹³C.

LC-MS Analysis of L-Fructose-1-¹³C

This protocol outlines a general procedure for the direct analysis of fructose using HILIC-LC-MS.

  • Sample Preparation:

    • Precipitate proteins from biological samples (e.g., plasma, cell extracts) using a cold organic solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with an appropriate solvent (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase conditions.

  • LC-MS Analysis:

    • Inject the prepared sample onto a HILIC column.

    • Use a gradient elution with a mobile phase consisting of a high organic content (e.g., acetonitrile) and an aqueous component with a buffer (e.g., ammonium formate).

    • Detect the L-Fructose-1-¹³C using an MS detector in either positive or negative ionization mode, monitoring for the specific mass-to-charge ratio of the labeled fructose.

NMR Analysis of L-Fructose-1-¹³C

This protocol provides a basic workflow for the NMR analysis of ¹³C-labeled fructose.

  • Sample Preparation:

    • Dissolve the lyophilized sample in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (typically in the high µM to mM range).

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum. To enhance sensitivity, ¹H-¹³C heteronuclear experiments like HSQC or HMBC can be employed.

    • The use of ¹³C isotopic enrichment significantly enhances the signal-to-noise ratio, reducing acquisition times.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phase correction, and baseline correction).

    • Identify and integrate the resonance signal corresponding to the ¹³C-labeled carbon in L-Fructose-1-¹³C for quantification.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for ¹³C-labeled fructose analysis and the metabolic pathway of fructose.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma, Cells) Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Required LCMS LC-MS Extraction->LCMS Direct Injection NMR NMR Extraction->NMR Direct Dissolution GCMS GC-MS Derivatization->GCMS Processing Data Processing (Chromatogram/Spectrum) GCMS->Processing LCMS->Processing NMR->Processing Quantification Quantification of L-Fructose-1-13C Processing->Quantification Interpretation Metabolic Interpretation Quantification->Interpretation

General experimental workflow for L-Fructose-1-¹³C analysis.

fructose_metabolism Fructose This compound F1P Fructose-1-Phosphate-1-13C Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-1-13C F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-1-13C DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Lipogenesis Lipogenesis Glycolysis->Lipogenesis

Simplified metabolic pathway of L-Fructose-1-¹³C.

Conclusion

The choice of an analytical platform for L-Fructose-1-¹³C analysis depends on the specific requirements of the study.

  • GC-MS is a robust and sensitive technique, ideal for targeted quantification when sample throughput and cost are considerations, provided that the derivatization process is well-controlled.

  • LC-MS offers high sensitivity and specificity without the need for derivatization, making it an excellent choice for high-throughput quantitative studies in complex biological matrices.

  • NMR is the preferred method when detailed structural information, including the precise location of the isotopic label, is required for metabolic flux analysis, despite its lower sensitivity. Its non-destructive nature is also a significant advantage for precious samples.

For a comprehensive understanding of L-fructose metabolism, a multi-platform approach, leveraging the complementary strengths of both MS and NMR, can provide the most detailed and reliable results. Researchers should carefully consider the trade-offs between sensitivity, sample preparation complexity, and the level of structural information needed to select the most appropriate platform for their research goals.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-Fructose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of L-Fructose-1-13C, a non-radioactive, stable isotope-labeled monosaccharide.

Immediate Safety and Handling Precautions

This compound, while not classified as a hazardous substance, requires careful handling to minimize exposure and maintain a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most detailed information. General safety practices include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Work in a well-ventilated area to avoid inhalation of any dust particles.[2] In case of a spill, sweep up the solid material, place it in a sealed container, and clean the area thoroughly.[1][2]

Disposal Procedures for this compound

The key determinant for the disposal of this compound is its classification as a non-radioactive, stable isotope-labeled compound.[3] Standard laboratory procedures for non-hazardous chemical waste should be followed, always in accordance with local, state, and federal regulations.[3]

Step 1: Waste Characterization

  • Uncontaminated this compound: If the compound is in its pure form and has not been mixed with any hazardous materials, it is generally not considered hazardous waste.

  • Contaminated this compound: If the compound has been mixed with other chemicals, solvents, or biological materials, the entire mixture must be treated as chemical waste. The disposal protocol should align with the most hazardous component of the mixture.

Step 2: Segregation and Collection

  • Solid Waste:

    • Collect uncontaminated solid this compound in a designated, clearly labeled, and sealable container.

    • For contaminated solid waste, use a separate, leak-proof container labeled with "Chemical Waste" and a full description of the contents, including this compound and all other components.

  • Liquid Waste:

    • For solutions containing this compound, collect the liquid waste in a compatible, sealed container.

    • The container must be clearly labeled with "Chemical Waste" and a detailed list of all constituents and their approximate concentrations. Do not mix incompatible waste streams.

Step 3: Final Disposal

  • Small, Uncontaminated Quantities: Depending on local regulations, very small quantities of pure this compound may be permissible for disposal in the regular trash or down the sanitary sewer with copious amounts of water. However, it is imperative to verify this with your institution's Environmental Health and Safety (EHS) office before proceeding.

  • Large Quantities and Contaminated Waste: All large quantities and any contaminated this compound waste must be disposed of through a licensed professional chemical waste disposal service. Contact your institution's EHS office to arrange for pickup and proper disposal.

Quantitative Data Summary

PropertyValueReference
Chemical FormulaC₅¹³CH₁₂O₆[4]
Molecular Weight181.15 g/mol [4]
Isotopic Purity99 atom % ¹³C
Physical FormPowder
Melting Point119-122 °C (decomposes)[5]
SolubilityFreely soluble in water

Disposal Decision Workflow

This compound Disposal Workflow start Start: this compound Waste waste_type Characterize Waste: Is it contaminated with hazardous materials? start->waste_type uncontaminated Uncontaminated This compound waste_type->uncontaminated No contaminated Contaminated This compound waste_type->contaminated Yes quantity_check Assess Quantity: Small or Large? uncontaminated->quantity_check chemical_waste Treat as Chemical Waste: - Segregate and Label - Arrange for Professional Disposal contaminated->chemical_waste small_quantity Small Quantity quantity_check->small_quantity Small large_quantity Large Quantity quantity_check->large_quantity Large local_regs Consult Local Regulations & EHS Office small_quantity->local_regs large_quantity->chemical_waste trash_sewer Dispose in Regular Trash or Sanitary Sewer (with EHS approval) local_regs->trash_sewer end End: Proper Disposal trash_sewer->end chemical_waste->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling L-Fructose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling L-Fructose-1-13C, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate PPE is crucial to minimize exposure and ensure safety.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Face ShieldRecommended when there is a potential for splashing or generating dust, to be used in combination with safety glasses or goggles.
Hand Protection GlovesWhile some sources state hand protection is not required, it is good practice to handle with gloves.[1] Inspect gloves for any holes or tears before use.[4] Use proper glove removal technique to avoid skin contact.[4]
Body Protection Laboratory CoatA standard laboratory coat is sufficient for most procedures to protect clothing from dust or minor spills.
Respiratory Protection Dust Mask or RespiratorRespiratory protection is generally not required for small quantities in a well-ventilated area.[1][5] However, if dust is generated, a NIOSH-approved respirator or a particulate filter device (EN 143, P1) should be used.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly sealed when not in use.[6]

2. Handling and Use:

  • Handle the compound in a well-ventilated area to minimize dust inhalation.[6]

  • Avoid direct contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the area where the compound is handled.[6]

  • After handling, wash hands thoroughly with soap and water.[6]

3. Spill Management:

  • In case of a spill, avoid generating dust.[6]

  • Use dry clean-up procedures, such as gently sweeping or vacuuming the spilled material.[6]

  • Place the collected material in a sealed, labeled container for disposal.[6]

4. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the compound down the drain.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_spill Spill Response receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound in Ventilated Area don_ppe->weigh prepare Prepare Solution or Use in Experiment weigh->prepare spill Spill? weigh->spill decontaminate Decontaminate Work Area prepare->decontaminate dispose_waste Dispose of Waste per Regulations decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->weigh No contain Contain Spill spill->contain Yes cleanup Clean Up with Dry Method contain->cleanup dispose_spill Dispose of Spilled Material cleanup->dispose_spill dispose_spill->weigh

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Fructose-1-13C
Reactant of Route 2
L-Fructose-1-13C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.